PACAP-38 (31-38), human, mouse, rat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H83N17O11/c1-26(2)38(46(75)62-32(12-5-8-22-50)42(71)63-35(25-37(53)67)45(74)58-30(39(54)68)10-3-6-20-48)64-44(73)33(13-9-23-57-47(55)56)60-43(72)34(18-19-36(52)66)61-41(70)31(11-4-7-21-49)59-40(69)29(51)24-27-14-16-28(65)17-15-27/h14-17,26,29-35,38,65H,3-13,18-25,48-51H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H,58,74)(H,59,69)(H,60,72)(H,61,70)(H,62,75)(H,63,71)(H,64,73)(H4,55,56,57)/t29-,30-,31-,32-,33-,34-,35-,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQRDMBVNVOBLN-MQXDESKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H83N17O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1062.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of PACAP-38 and its C-Terminal Fragment (31-38) in Neurons: A Technical Guide
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions within the central and peripheral nervous systems. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the actions of PACAP-38 and its C-terminal fragment, PACAP-38 (31-38), in neurons. The primary interaction is with the PAC1 receptor, a G protein-coupled receptor, which triggers a cascade of intracellular signaling pathways. Key pathways include the activation of adenylyl cyclase/protein kinase A (PKA), phospholipase C/protein kinase C (PKC), and the subsequent stimulation of downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways. Concurrently, PACAP robustly modulates intracellular calcium levels. Specifically, the PACAP-38 (31-38) fragment is documented as a PAC1 receptor activator that elevates cytosolic calcium, stimulates ERK phosphorylation, and promotes neuronal proliferation. These integrated signaling networks culminate in diverse functional outcomes, including potent anti-apoptotic effects, promotion of neurite outgrowth, and modulation of synaptic plasticity, underscoring the therapeutic potential of PACAP-based agents for neurodegenerative diseases and neuronal injury.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) was first isolated from the ovine hypothalamus and is a member of the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily[1][2]. It exists in two primary amidated forms: a 38-amino acid peptide (PACAP-38) and a shorter 27-amino acid version (PACAP-27)[2]. PACAP is widely distributed throughout the nervous system and exerts a wide array of biological functions, playing crucial roles in neuronal development, neuroprotection, and synaptic transmission[3][4][5]. Its expression is notably upregulated at sites of neuronal injury, where it is thought to facilitate regeneration and prevent cell death[3]. This guide offers a detailed technical overview of the neuronal mechanism of action for PACAP-38, with a specific focus on the activities attributed to its C-terminal fragment, PACAP-38 (31-38).
Receptor Interactions
PACAP mediates its effects through three distinct G protein-coupled receptors (GPCRs): the PACAP-preferring receptor (PAC1) and two receptors that bind PACAP and VIP with similar high affinity (VPAC1 and VPAC2)[1][3].
-
PAC1 Receptor: This receptor is considered the primary mediator of PACAP's neurotrophic and neuroprotective effects[3]. It binds PACAP-38 and PACAP-27 with over 1000-fold higher affinity than VIP, making it highly specific[6]. The C-terminal fragment, PACAP-38 (31-38), has been explicitly identified as a PAC1 receptor activator[7][8].
-
VPAC1 and VPAC2 Receptors: These receptors show comparable affinity for both PACAP and VIP. While also present in the nervous system, their roles are often associated with other physiological functions, such as vasodilation[1].
Some evidence suggests that PACAP-38 may also interact with orphan receptors, such as the MrgB3-receptor on meningeal mast cells, a mechanism that appears independent of the classical PAC1/VPAC receptors[9].
Core Signaling Pathways in Neurons
Activation of the PAC1 receptor by PACAP-38 or its (31-38) fragment initiates a complex and integrated network of intracellular signaling cascades. This network allows for a nuanced cellular response depending on the neuronal type, developmental stage, and extracellular context.
G-Protein Coupling and Primary Second Messengers
Upon ligand binding, the PAC1 receptor couples to multiple G proteins, primarily Gαs and Gαq, to generate key second messengers:
-
Adenylyl Cyclase (AC) / cAMP Pathway: Coupling to Gαs activates AC, leading to a robust increase in intracellular cyclic adenosine monophosphate (cAMP)[4][6]. cAMP, in turn, activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac)[3]. This pathway is fundamental to many of PACAP's actions, including gene transcription and modulation of kinase cascades[3][4].
-
Phospholipase C (PLC) / Calcium Pathway: Coupling to Gαq activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[10][11]. IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC)[10]. PACAP-38 (31-38) is a known elevator of cytosolic Ca2+[7][8].
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK/ERK pathway is a critical downstream effector of PACAP signaling, mediating neuronal survival, differentiation, and neurite outgrowth.[4][12] PACAP-38 (31-38) directly induces the phosphorylation of ERK.[7][8] Activation of this pathway is complex and can be triggered by multiple upstream signals:
-
PKA- and Epac-dependent Activation: The elevation of cAMP can activate ERK through both PKA-dependent and PKA-independent (via Epac) mechanisms[3].
-
PKC-dependent Activation: Activation of PKC via the PLC pathway also strongly contributes to ERK phosphorylation[13].
-
Receptor Transactivation: PACAP-38 (31-38) can transactivate the Epidermal Growth Factor Receptor (EGFR), which is a potent activator of the MAPK/ERK cascade[7][8].
Sustained activation and nuclear translocation of ERK are often associated with differentiation rather than proliferation[3].
PI3K/Akt Survival Pathway
In addition to the MAPK pathway, PACAP activates the PI3K/Akt signaling cascade. This pathway is a cornerstone of neuronal survival, promoting anti-apoptotic signals and is essential for the neuroprotective effects of PACAP against various cellular stressors.
Functional Outcomes in Neurons
The activation of these signaling networks results in several key physiological responses in neurons.
-
Neuroprotection and Anti-Apoptosis: PACAP-38 is a potent neuroprotective agent, increasing neuronal survival in models of apoptosis induced by potassium deprivation or glutamate toxicity[4][14]. This is achieved, in part, by activating the MAPK and Akt pathways, which leads to the upregulation of anti-apoptotic proteins like Bcl-2 and the inhibition of pro-apoptotic factors[3][4].
-
Neuronal Proliferation and Differentiation: PACAP-38 induces neuronal differentiation in various cell lines, such as SH-SY5Y and PC12 cells, characterized by a marked increase in neurite-bearing cells[3][12]. The fragment PACAP-38 (31-38) has been shown to stimulate the growth of NCI-H838 cells[7]. The effect on proliferation versus differentiation is highly context-dependent, varying with cell type and developmental stage[15].
-
Synaptic Plasticity and Neurotransmission: At nanomolar concentrations, PACAP-38 enhances excitatory synaptic transmission and can facilitate long-term potentiation (LTP) in the hippocampus[5]. It also modulates the phosphorylation state of AMPA receptors, key components of excitatory synapses[16].
Quantitative Data Summary
The following table summarizes key quantitative data related to the neuronal actions of PACAP-38 and its (31-38) fragment from in vitro studies.
| Parameter | Peptide Fragment | Concentration | Cell Type/System | Effect | Citation |
| Ca²⁺ Elevation (EC₅₀) | PACAP-38 (31-38) | 0.81 nM | HEK 293 cells | Dose-dependent increase in intracellular Ca²⁺ | [7] |
| ERK Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces ERK tyrosine phosphorylation | [7] |
| EGFR Phosphorylation | PACAP-38 (31-38) | 100 nM (2 min) | NCI-H838 cells | Induces EGFR tyrosine phosphorylation | [7] |
| Cell Proliferation | PACAP-38 (31-38) | 10 nM (48 h) | NCI-H838 cells | Stimulates cell growth | [7] |
| NPY Secretion | PACAP-38 (31-38) | 0.01 nM (48 h) | SCG neuronal cultures | Potent stimulation of Neuropeptide Y secretion | [7] |
| ERK Phosphorylation (EC₅₀) | PACAP-38 | 0.7 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of ERK | [3] |
| p38 MAPK Phos. (EC₅₀) | PACAP-38 | 1.5 nM | SH-SY5Y cells | Concentration-dependent phosphorylation of p38 | [3] |
| cAMP Elevation (EC₅₀) | PACAP-38 | ~3 nM | HCT8 cells | Half-maximal stimulation of cAMP levels | [6] |
| Synaptic Facilitation | PACAP-38 | 0.05 nM | Rat Hippocampal CA1 | Long-lasting facilitation of basal transmission | [5] |
| Neurite Outgrowth | PACAP-38 | 10⁻⁷ M (100 nM) | PC12 cells | Robust neurite protrusion elongation | [17] |
Key Experimental Protocols
Western Blot for Kinase Phosphorylation (p-ERK)
This protocol is used to quantify the activation of kinases like ERK following PACAP stimulation.
-
Cell Culture and Serum Starvation: Plate neuronal cells (e.g., SH-SY5Y, PC12) and grow to 70-80% confluency. To reduce basal kinase activity, serum-starve the cells for 4-12 hours in a low-serum (e.g., 0.2% FBS) or serum-free medium[3][18].
-
Ligand Stimulation: Treat cells with various concentrations of PACAP-38 or PACAP-38 (31-38) for a specified time course (e.g., 2, 5, 15, 30 minutes) at 37°C[3][18]. Include untreated controls.
-
Cell Lysis: Immediately terminate the stimulation by placing plates on ice and washing with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate[18].
-
Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (10-20 µg) onto an SDS-PAGE gel (e.g., 10-12% acrylamide) and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane[14][18].
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C[14][19].
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature[18].
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate[14].
-
-
Stripping and Reprobing: To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with an antibody for total ERK[18][19].
-
Densitometry: Quantify the band intensities using imaging software (e.g., ImageJ). The level of ERK activation is expressed as the ratio of p-ERK to total ERK signal[14][19].
Neurite Outgrowth Assay in PC12 Cells
This assay morphologically assesses the differentiating effect of PACAP.
-
Cell Plating: Plate PC12 cells on collagen-coated dishes or multi-well plates in a standard growth medium.
-
Treatment: After allowing cells to adhere, switch to a low-serum medium (e.g., 1% horse serum) containing the desired concentrations of PACAP-38 (e.g., 10 nM to 1 µM)[3][12]. Include a positive control (e.g., NGF) and an untreated control.
-
Incubation: Culture the cells for 2 to 4 days to allow for neurite extension[3].
-
Quantification: Using a phase-contrast microscope, randomly select multiple fields of view. A cell is considered differentiated or "neurite-bearing" if it possesses at least one process that is equal to or greater than the diameter of the cell body. Calculate the percentage of neurite-bearing cells relative to the total number of cells counted[12].
Intracellular cAMP and Calcium Measurement
-
cAMP Accumulation: Neuronal cells are treated with PACAP for a short duration (e.g., 10-30 minutes) in the presence of a phosphodiesterase inhibitor. The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive enzyme immunoassay (ELISA) kit[6][20].
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The cells are then imaged using fluorescence microscopy while being perfused with a buffer. PACAP is added to the perfusion buffer, and the change in fluorescence intensity (or ratio of intensities at different excitation wavelengths for ratiometric dyes) is recorded over time to measure the transient increase in intracellular free Ca²⁺[10].
Conclusion
The mechanism of action for PACAP-38 and its C-terminal fragment (31-38) in neurons is multifaceted, stemming from the activation of the PAC1 receptor. This initial binding event triggers parallel signaling cascades involving cAMP/PKA/Epac and PLC/PKC/Ca²⁺. These primary pathways converge on critical downstream effectors, most notably the MAPK/ERK and PI3K/Akt pathways, which orchestrate a pro-survival and pro-differentiation cellular program. The ability of PACAP to engage multiple, integrated signaling pathways provides a robust mechanism for its potent neuroprotective and neurotrophic activities, highlighting its significant therapeutic potential for a range of neurological disorders and injuries. Further research into receptor splice variants and pathway-selective agonists will be crucial for harnessing this potential for clinical applications.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. jneurosci.org [jneurosci.org]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PAC 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 10. PACAP-38 causes phospholipase C-dependent calcium signaling in rat acinar cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism [mdpi.com]
- 12. The 38-amino-acid form of pituitary adenylate cyclase-activating polypeptide induces neurite outgrowth in PC12 cells that is dependent on protein kinase C and extracellular signal-regulated kinase but not on protein kinase A, nerve growth factor receptor tyrosine kinase, p21(ras) G protein, and pp60(c-src) cytoplasmic tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Molecular Mechanism for PACAP 38-Induced Neurite Outgrowth in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Coincident Elevation of cAMP and Calcium Influx by PACAP-27 Synergistically Regulates Vasoactive Intestinal Polypeptide Gene Transcription through a Novel PKA-Independent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PACAP-38 (31-38) Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27, which play crucial roles in a wide array of physiological processes.[1] This guide focuses on the C-terminal fragment of PACAP-38, specifically the octapeptide PACAP-38 (31-38), and its role in activating cellular signaling pathways. While much of the research has centered on the full-length PACAP molecules, understanding the activity of its fragments is critical for the development of targeted therapeutics. This document provides a comprehensive overview of the known signaling mechanisms of PACAP-38 (31-38), quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the involved pathways and workflows.
PACAP-38 (31-38) and Receptor Interaction
PACAP-38 (31-38) is recognized as an activator of the PACAP type I receptor (PAC1R).[2][3] The PAC1 receptor is a class B G-protein coupled receptor (GPCR) that is highly selective for PACAP over the structurally related Vasoactive Intestinal Peptide (VIP).[4] While the N-terminal region of PACAP is crucial for high-affinity binding and receptor activation, the C-terminal fragment (31-38) has been shown to possess biological activity.[2][3]
Signaling Pathways Activated by PACAP-38 (31-38)
Activation of the PAC1 receptor by PACAP-38 (31-38) initiates a cascade of intracellular signaling events, primarily through the activation of Gs and Gq proteins.[4] This leads to the stimulation of multiple downstream effector systems.
Gs-Protein Coupled Signaling
Upon binding of PACAP-38 (31-38) to the PAC1 receptor, the associated Gs alpha subunit activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.
Gq-Protein Coupled Signaling
PACAP-38 (31-38) also stimulates Gq-protein coupled pathways.[4] This results in the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
A significant consequence of both Gs and Gq pathway activation by PACAP-38 (31-38) is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).[2][3] This activation can occur through both PKA-dependent and PKC-dependent mechanisms. Furthermore, PACAP-38 (31-38) has been shown to induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which can also lead to ERK activation.[2][3]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of PACAP-38 (31-38) and related peptides.
Table 1: Potency of PACAP Peptides in Functional Assays
| Peptide | Assay | Cell Line | EC50 (nM) | Reference |
| PACAP-38 (31-38) | Intracellular Ca2+ Elevation | HEK 293 | 0.81 | [3] |
| PACAP-38 | cAMP Accumulation | HCT8 | 3 | [6] |
| PACAP-38 | cAMP Accumulation | NS-1 | 0.36 ± 0.11 | [2] |
| PACAP-27 | cAMP Accumulation | NS-1 | 0.31 ± 0.04 | [2] |
Table 2: Effects of PACAP-38 (31-38) on Cellular Phosphorylation and Secretion
| Treatment | Cell Line | Duration | Effect | Reference |
| 100 nM PACAP-38 (31-38) | NCI-H838 | 2 min | Induction of EGFR, HER2, and ERK tyrosine phosphorylation | [3] |
| 100 nM PACAP-38 (31-38) | NCI-H838 | 30 min | Induction of EGFR tyrosine phosphorylation and 51% increase in ROS | [3] |
| 0.01 nM PACAP-38 (31-38) | SCG neuronal cultures | 48 h | Stimulation of NPY secretion | [3] |
| 100 nM PACAP-38 (31-38) | Sympathetic neurons | 14 d | Sustained stimulation of NPY and catecholamine secretion | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) changes in response to PACAP-38 (31-38) stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127
-
HEPES-buffered saline (HBS): NaCl, KCl, MgCl2, CaCl2, HEPES, Glucose, pH 7.4
-
Probenecid (optional, to prevent dye leakage)
-
Cells expressing PAC1 receptors (e.g., HEK 293) cultured on glass coverslips or in a 96-well black-walled plate
-
Fluorescence microscope or plate reader with dual excitation wavelengths (340 nm and 380 nm) and an emission wavelength of 510 nm.
Procedure:
-
Cell Preparation: Seed cells onto coverslips or 96-well plates to achieve 70-80% confluency on the day of the experiment.
-
Fura-2 AM Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization. Probenecid (1-2.5 mM) can be included to inhibit dye extrusion.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Measurement:
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Continuously perfuse the cells with HBS.
-
Record the baseline fluorescence ratio (F340/F380) for a few minutes.
-
Apply PACAP-38 (31-38) at various concentrations to the cells and continue recording the fluorescence ratio.
-
At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with the addition of a calcium ionophore (e.g., ionomycin) in the presence of saturating Ca2+, and the minimum fluorescence ratio (Rmin) after chelating Ca2+ with EGTA.
-
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of Fura-2 for Ca2+.
Protocol 2: ERK Phosphorylation Assay by Western Blot
This protocol details the detection of phosphorylated ERK (p-ERK) in response to PACAP-38 (31-38) stimulation.
Materials:
-
Cells expressing PAC1 receptors
-
Serum-free culture medium
-
PACAP-38 (31-38)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of PACAP-38 (31-38) for different time points (e.g., 2, 5, 15, 30 minutes). Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.
-
SDS-PAGE and Western Blot:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the antibodies.
-
Re-probe the same membrane with an antibody against total ERK to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.
Protocol 3: cAMP Accumulation Assay
This protocol outlines a method for measuring intracellular cAMP levels using a competitive immunoassay-based kit (e.g., LANCE Ultra cAMP kit).
Materials:
-
Cells expressing PAC1 receptors
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4)
-
PACAP-38 (31-38)
-
Forskolin (positive control)
-
cAMP assay kit (containing Eu-cryptate labeled anti-cAMP antibody, d2-labeled cAMP, and lysis buffer)
-
384-well white microplate
-
TR-FRET compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest cells and resuspend them in stimulation buffer to the desired concentration.
-
-
Assay Plate Preparation:
-
Add a small volume of PACAP-38 (31-38) at various concentrations to the wells of the 384-well plate. Include a vehicle control and a positive control (forskolin).
-
-
Cell Stimulation:
-
Add the cell suspension to the wells containing the compounds.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add the Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the plate on a TR-FRET compatible plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the amount of cAMP produced in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the PACAP-38 (31-38) concentration to determine the EC50 value.
-
Conclusion
PACAP-38 (31-38) is a biologically active fragment of PACAP-38 that activates the PAC1 receptor, leading to the stimulation of multiple intracellular signaling pathways, including the adenylyl cyclase/cAMP/PKA system, the phospholipase C/IP3/Ca2+/PKC pathway, and the MAPK/ERK cascade. The available quantitative data, particularly the potent induction of intracellular calcium mobilization, underscores its potential as a signaling molecule. The provided experimental protocols offer a framework for researchers to further investigate the specific roles and mechanisms of action of this octapeptide. Further studies are warranted to directly compare the binding affinity and potency of PACAP-38 (31-38) with its full-length counterpart across various signaling modalities to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Pituitary adenylate cyclase‐activating polypeptide receptors in the trigeminovascular system: implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of PACAP-38 (31-38) with the PAC1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary amidated forms, PACAP-38 and PACAP-27.[1] These peptides exert their diverse biological functions through interaction with three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors.[2] The PAC1 receptor exhibits a significantly higher affinity for PACAP peptides compared to the closely related Vasoactive Intestinal Peptide (VIP), making it a specific target for PACAP-mediated signaling.[3][4] While extensive research has focused on the full-length PACAP-38 and its N-terminal fragment PACAP-27, emerging evidence highlights the functional significance of its C-terminal fragments. This guide focuses on the interaction of the C-terminal octapeptide, PACAP-38 (31-38), with the PAC1 receptor, exploring its functional consequences, the signaling pathways it modulates, and the experimental methodologies used to study these interactions.
PACAP-38 (31-38) and PAC1 Receptor Interaction: Functional Activity
PACAP-38 (31-38) has been identified as an activator of the PAC1 receptor.[5] Its interaction with the receptor initiates a cascade of intracellular events, demonstrating its role as a biologically active fragment. The functional activity of PACAP-38 (31-38) has been quantified primarily through its ability to elicit downstream signaling events, such as the mobilization of intracellular calcium.
Quantitative Data Summary
The following table summarizes the available quantitative data for the functional activity of PACAP-38 (31-38) and related ligands at the PAC1 receptor. It is important to note that while functional data for PACAP-38 (31-38) is available, comprehensive binding affinity data (e.g., Ki, IC50) for this specific fragment is not widely reported in the literature.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| PACAP-38 (31-38) | Intracellular Ca²⁺ Elevation | HEK293 cells | EC₅₀ | 0.81 nM | [5] |
| PACAP-38 | cAMP Accumulation | HCT8 cells | EC₅₀ | 3 nM | [6] |
| PACAP-38 | cAMP Accumulation | HiTSeeker PAC1R Cell Line | EC₅₀ | 0.513 nM | [7] |
| PACAP-38 | PAC1 Receptor Binding | - | IC₅₀ | 4 nM | [8] |
| PACAP-27 | PAC1 Receptor Binding | - | IC₅₀ | 3 nM | [8] |
| [¹²⁵I]PACAP-27 | Radioligand Binding | PAC1 Receptor | K_d | 0.092 nM | [9] |
PAC1 Receptor Signaling Pathways
The PAC1 receptor is a versatile signaling molecule that couples to multiple G protein pathways, leading to the activation of distinct second messenger systems. This dual coupling allows for a complex and nuanced cellular response to PACAP and its fragments. The primary signaling cascades initiated by PAC1 receptor activation are the Gαs/adenylyl cyclase and the Gαq/phospholipase C pathways.
Gαs-Mediated Signaling Pathway
Upon ligand binding, the PAC1 receptor can activate the stimulatory G protein, Gαs. This initiates a signaling cascade that results in the production of cyclic AMP (cAMP), a ubiquitous second messenger.
Caption: Gαs-Mediated cAMP Signaling Pathway.
Gαq-Mediated Signaling Pathway
In addition to Gαs, the PAC1 receptor can also couple to the Gαq protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
Caption: Gαq-Mediated PLC/IP₃/DAG Signaling Pathway.
Experimental Protocols
The characterization of the PACAP-38 (31-38) and PAC1 receptor interaction relies on a suite of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., PACAP-38 (31-38)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]
1. Membrane Preparation:
-
Culture cells expressing the PAC1 receptor (e.g., CHO-K1 or HEK293 cells) to high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
2. Binding Reaction:
-
In a 96-well plate, add the following components in order:
-
50 µL of binding buffer (50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
50 µL of various concentrations of the unlabeled competing ligand (PACAP-38 (31-38)).
-
50 µL of a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]PACAP-27, typically at or below its K_d value).[10]
-
100 µL of the prepared cell membrane suspension.
-
-
For determining non-specific binding, a high concentration of unlabeled PACAP-38 (e.g., 1 µM) is used instead of the competing ligand.
3. Incubation and Filtration:
-
Incubate the plate at 30°C for 2 hours with gentle agitation to reach binding equilibrium.[10]
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[12]
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA) to remove unbound radioligand.[10]
4. Data Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand and fit the data to a one-site competition model to determine the IC₅₀ value.
Caption: Workflow for a Radioligand Competition Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the Gαs-mediated pathway by quantifying the intracellular accumulation of cAMP.[13][14]
1. Cell Culture and Plating:
-
Culture cells expressing the PAC1 receptor in a suitable medium.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
2. Ligand Stimulation:
-
Wash the cells with a serum-free medium or buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Add a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add various concentrations of the stimulating ligand (PACAP-38 (31-38)) to the wells.
3. Cell Lysis and cAMP Detection:
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Intracellular Calcium Flux Assay
This assay measures the ability of a ligand to activate the Gαq-mediated pathway by detecting transient increases in intracellular calcium concentration.[2][15]
1. Cell Preparation and Dye Loading:
-
Culture cells expressing the PAC1 receptor on black-walled, clear-bottom 96-well plates.
-
Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in the dark at 37°C for a specified time (e.g., 45-60 minutes).[2][16]
-
Wash the cells to remove excess dye.
2. Calcium Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for a short period.
-
Add various concentrations of the stimulating ligand (PACAP-38 (31-38)) to the wells.
-
Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of the ligand.
-
Plot the peak response as a function of the log concentration of the ligand and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The C-terminal fragment of PACAP-38, specifically the octapeptide PACAP-38 (31-38), demonstrates clear biological activity as an activator of the PAC1 receptor. Its ability to induce intracellular calcium mobilization with high potency underscores its potential role in modulating cellular functions through the Gαq-PLC signaling pathway. While direct binding affinity data for this fragment remains to be extensively characterized, the established experimental protocols provide a robust framework for further investigation into its pharmacological properties. A deeper understanding of the structure-activity relationship of PACAP fragments, including PACAP-38 (31-38), at the PAC1 receptor will be crucial for the development of selective therapeutic agents targeting this important neuropeptide system. The continued application of the detailed methodologies outlined in this guide will undoubtedly contribute to advancing our knowledge in this exciting area of research.
References
- 1. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. PACAP (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdspdb.unc.edu [pdspdb.unc.edu]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 16. CALCIUM STAINING PROTOCOL [protocols.io]
A Technical Guide to the Endogenous Expression and Detection of PACAP-38 in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] Discovered in 1989 from ovine hypothalamic extracts, PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[2] It exists in two primary biologically active forms: a 38-amino acid version (PACAP-38) and a C-terminally truncated 27-amino acid variant (PACAP-27).[3] In humans and other mammals, PACAP-38 is the predominant isoform, accounting for the vast majority of total PACAP content in both the central nervous system and peripheral tissues.[4][5]
PACAP exerts its effects through three Class B G-protein coupled receptors: the PACAP-specific PAC1 receptor (PAC1R) and two receptors it shares with VIP, VPAC1 and VPAC2.[6] The widespread distribution of PACAP and its receptors underscores its involvement in a vast array of physiological processes and its potential as a biomarker and therapeutic target in various pathologies, including neurological disorders and inflammatory conditions.[5][7]
This technical guide provides an in-depth overview of the endogenous expression of PACAP-38 in human tissues, with a special focus on the methodologies used for its detection and quantification. A key aspect of highly specific radioimmunoassays for PACAP-38 involves the use of its C-terminal octapeptide fragment, PACAP-38 (31-38), as a critical component of the assay tracer. This guide will detail these experimental protocols, summarize available quantitative data, and illustrate the key signaling pathways and experimental workflows.
Endogenous Expression of PACAP-38 in Human Tissues
PACAP-38 is widely distributed throughout the human body, with the highest concentrations typically found in the central nervous system and endocrine glands.[5] Its expression has been confirmed in various tissues, including the brain, spinal cord, trigeminal ganglion, and peripheral organs such as the heart, lungs, kidneys, and breast tissue.[8][9][10] While comprehensive quantitative data across all human tissues is still being aggregated, studies using radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) have provided valuable insights into its relative abundance.
There is currently no substantive evidence to suggest that the C-terminal fragment, PACAP-38 (31-38), exists as an endogenously expressed, biologically active peptide. Its primary significance in research is as a synthetic component used in the development of highly specific tracers for radioimmunoassays targeting the full-length PACAP-38 molecule.[4]
Quantitative Data on PACAP-38 Expression
The following table summarizes representative quantitative data for PACAP-38 expression in various mammalian tissues, primarily from rodent models which are often used as a proxy due to the challenges of obtaining a wide range of healthy human tissue samples. Human data from plasma and cerebrospinal fluid (CSF) are also included.
| Tissue/Fluid | Species | Concentration (pmol/g or pmol/L) | Method | Reference |
| Central Nervous System | ||||
| Hypothalamus | Mouse | 19.7 - 27.7 pmol/g | ELISA | [6] |
| Brainstem | Mouse | 13.9 - 14.8 pmol/g | ELISA | [6] |
| Cortex | Mouse | 0.8 - 1.2 pmol/g | ELISA | [6] |
| Cerebellum | Mouse | 0.6 - 4.3 pmol/g | ELISA | [6] |
| Superior Cervical Ganglion | Rat | ~4.8 fmol/ganglion | RIA | [4] |
| Peripheral Tissues | ||||
| Ischemic Left Ventricle | Pig | ~120 pmol/g | ELISA | [10] |
| Non-Ischemic Left Ventricle | Pig | ~50 pmol/g | ELISA | [10] |
| Biological Fluids | ||||
| Human Plasma (Healthy) | Human | ~50-60 pg/mL (~11-13 pmol/L) | ELISA | [5] |
| Human Plasma (Parkinson's) | Human | ~30-40 pg/mL (~6-9 pmol/L) | ELISA | [5] |
| Human CSF | Human | Increased post-TBI | ELISA | [11] |
Note: Concentrations can vary significantly based on the specific assay, extraction efficiency, and physiological state. The data presented are for illustrative purposes.
PACAP Receptor Signaling Pathways
PACAP-38 mediates its diverse biological effects primarily through the PAC1 receptor. This receptor is dually coupled to G-proteins Gαs and Gαq, allowing it to activate two major intracellular signaling cascades simultaneously.
-
Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), to regulate gene expression related to cell survival, differentiation, and neuroprotection.
-
Gαq Pathway : Activation of Gαq stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is crucial for modulating neuronal excitability and neurotransmitter release.
These primary pathways can also engage other signaling molecules, such as Extracellular signal-Regulated Kinases (ERK) and Akt, further amplifying PACAP's cellular impact.
References
- 1. Current State of Understanding of the Role of PACAP in the Hypothalamo-Hypophyseal Gonadotropin Functions of Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. Examination of pituitary adenylate cyclase-activating polypeptide in Parkinson’s disease focusing on correlations with motor symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. PACAP38 in human models of primary headaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP expression and distribution in human breast cancer and healthy tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PACAP-38 in Acute ST-Segment Elevation Myocardial Infarction in Humans and Pigs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of controlled cortical impact on the passage of pituitary adenylate cyclase activating polypeptide (PACAP) across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Regulatory Role of PACAP-(31-38) on cAMP and Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate mechanisms by which the C-terminal fragment of Pituitary Adenylate Cyclase-Activating Polypeptide-38, PACAP-(31-38), modulates two fundamental intracellular signaling pathways: cyclic adenosine monophosphate (cAMP) and calcium (Ca2+). Understanding the dual regulation exerted by this peptide is crucial for the development of novel therapeutics targeting a wide range of physiological processes, including neurotransmission, hormone secretion, and cell differentiation.
Core Concepts: PACAP-(31-38) and its Receptor
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two amidated forms, PACAP-38 and a shorter PACAP-27. PACAP-(31-38) is a C-terminal octapeptide fragment of PACAP-38. The biological effects of PACAP and its fragments are primarily mediated through the PAC1 receptor (PAC1R), a class B G protein-coupled receptor (GPCR). The PAC1 receptor exhibits high affinity for PACAP and can couple to multiple G proteins, most notably Gs and Gq, to initiate distinct downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of PACAP-(31-38) and its parent peptide, PACAP-38, in modulating cAMP and intracellular calcium levels. These values have been derived from studies utilizing various cell lines endogenously or recombinantly expressing the PAC1 receptor.
Table 1: PACAP-(31-38) Activity on Intracellular Calcium Mobilization
| Ligand | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| PACAP-(31-38) | HEK293 | PAC1 | Fluorescent Dye | EC50 | 0.81 nM | [1] |
Table 2: PACAP-38 Activity on cAMP Accumulation
| Ligand | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| PACAP-38 | CHO cells | PAC1 | TR-FRET | EC50 | ~7 nM | [2] |
Note: While PACAP-(31-38) has been shown to stimulate cAMP accumulation in a dose-dependent manner, a specific EC50 value was not available in the reviewed literature. The provided EC50 for PACAP-38 serves as a reference for the parent peptide's activity on the cAMP pathway.
Signaling Pathways
PACAP-(31-38), acting as a PAC1 receptor agonist, initiates a bifurcated signaling cascade by activating both Gs and Gq proteins.
cAMP Signaling Pathway
Activation of the Gs alpha subunit by the PAC1 receptor leads to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which goes on to phosphorylate a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and cellular function.
Calcium Signaling Pathway
Concurrently, the PAC1 receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. The elevated intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates its own set of downstream targets, leading to a diverse range of cellular responses.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions.
Measurement of cAMP Accumulation using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for quantifying cAMP levels in cell lysates. This competitive immunoassay utilizes a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). Endogenous cAMP produced by cells competes with the d2-labeled cAMP for binding to the antibody. A high level of endogenous cAMP results in a decreased FRET signal.
Materials:
-
Cells expressing the PAC1 receptor
-
Cell culture medium
-
PACAP-(31-38)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP)
-
Lysis buffer
-
384-well white microplates
-
HTRF-compatible microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed PAC1 receptor-expressing cells into a 384-well white microplate and incubate overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add a solution containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Add varying concentrations of PACAP-(31-38) to the wells.
-
Stimulation: Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) diluted in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the results against the logarithm of the PACAP-(31-38) concentration to determine the EC50 value.
Measurement of Intracellular Calcium using Fluo-4 AM
Fluo-4 AM is a cell-permeant dye that is widely used to measure intracellular calcium concentration. Once inside the cell, esterases cleave the AM group, trapping the Fluo-4 dye. Upon binding to calcium, the fluorescence intensity of Fluo-4 increases significantly.
Materials:
-
Cells expressing the PAC1 receptor
-
Cell culture medium
-
PACAP-(31-38)
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Workflow:
Procedure:
-
Cell Seeding: Seed PAC1 receptor-expressing cells into a black-walled, clear-bottom 96-well microplate and incubate overnight.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS. Probenecid can be included to inhibit dye extrusion.
-
Incubation: Remove the culture medium, add the Fluo-4 AM loading solution to the cells, and incubate at 37°C for 60 minutes.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading and then inject varying concentrations of PACAP-(31-38).
-
Data Acquisition: Measure the fluorescence intensity kinetically (e.g., every second for several minutes) at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the logarithm of the PACAP-(31-38) concentration to determine the EC50 value.
Conclusion
PACAP-(31-38) demonstrates a potent and dualistic regulation of intracellular signaling through the PAC1 receptor, effectively modulating both cAMP and calcium pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting this intricate signaling network. Further exploration of the downstream effectors and the physiological consequences of this dual signaling will undoubtedly unveil new avenues for therapeutic intervention in a variety of disease states.
References
A Technical Guide to the Downstream Signaling Targets of PACAP-38 (31-38)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with significant neurotrophic and neuroprotective functions. The C-terminal fragment, PACAP-38 (31-38), has been identified as an activator of the PAC1 receptor, initiating a complex network of intracellular signaling cascades. This technical guide provides an in-depth exploration of the downstream molecular targets and cellular effects mediated by PACAP-38 (31-38) signaling. We detail the core signaling pathways, including the activation of G proteins, cyclic AMP (cAMP), and mitogen-activated protein kinase (MAPK) pathways. Furthermore, we summarize key quantitative data, present detailed experimental methodologies for studying this cascade, and provide visual diagrams of the signaling networks to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction to PACAP-38 (31-38) Signaling
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exists in two primary bioactive forms, PACAP-38 and PACAP-27[1]. PACAP-38 is the predominant form in the brain and exerts its effects through three G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and two receptors shared with Vasoactive Intestinal Peptide (VIP), VPAC1 and VPAC2[2][3]. The PAC1 receptor, which shows a much higher affinity for PACAP than VIP, is primarily associated with the peptide's neuroprotective and neurotrophic actions[4][5].
The C-terminal octapeptide fragment, PACAP-38 (31-38), has been identified as a specific activator of the PAC1 receptor[6]. Its signaling cascade is integral to a variety of cellular processes, including neuronal survival, differentiation, and modulation of inflammatory responses. This guide focuses specifically on the downstream consequences of PAC1 receptor activation by this fragment.
Receptor Activation and Core Signaling Pathways
PACAP-38 (31-38) initiates its biological effects by binding to the PAC1 receptor. This binding event triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gs and Gq[4][7]. The activation of these G proteins serves as the primary branching point for multiple downstream signaling cascades.
Gs/Adenylate Cyclase/PKA Pathway
Activation of the Gs alpha subunit stimulates adenylate cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP)[7][8]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine kinase, phosphorylates a multitude of downstream targets, including the cAMP Response Element-Binding Protein (CREB), a transcription factor crucial for the expression of genes involved in neuronal survival and plasticity[9][10].
References
- 1. PACAP signaling exerts opposing effects on neuroprotection and neuroinflammation during disease progression in the SOD1(G93A) mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pituitary adenylyl cyclase-activating polypeptide modulates the stress response: the involvement of different brain areas and microglia [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PACAP-38 in Synaptogenesis: A Technical Guide
Executive Summary: Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) is a pleiotropic neuropeptide that plays a significant role in the development and plasticity of the central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms through which PACAP-38 influences synaptogenesis, with a focus on its impact on synaptic transmission, dendritic spine morphology, and the underlying signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and complex signaling cascades are visualized to offer a comprehensive resource for researchers, neuroscientists, and professionals in drug development.
Introduction: PACAP-38 and its Receptors
PACAP is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of neuropeptides and exists in two bioactive forms: PACAP-38 and PACAP-27.[1][2] PACAP-38, the more abundant form in neuronal tissues, is a key regulator of neuronal survival, differentiation, and synaptic plasticity.[1][3][4] Its biological effects are mediated through three G protein-coupled receptors (GPCRs): the PAC1 receptor, which is highly specific for PACAP, and the VPAC1 and VPAC2 receptors, which bind both PACAP and VIP with similar high affinity.[2][5] The PAC1 receptor is particularly crucial as it can couple to multiple signaling pathways, including adenylyl cyclase (AC)/cAMP and phospholipase C (PLC), enabling a diverse range of cellular responses.[2][6]
Modulation of Synaptic Transmission and Plasticity
PACAP-38 exerts a complex, dose-dependent influence on synaptic strength, particularly at the Schaffer collateral-CA1 synapse in the hippocampus.
Dose-Dependent Effects
Low concentrations of PACAP-38 have been shown to induce a long-lasting facilitation of excitatory postsynaptic field potentials (fEPSPs), an effect that shares mechanisms with long-term potentiation (LTP).[7][8] In contrast, high concentrations of the peptide can induce a persistent depression of fEPSPs.[7] This dual action highlights PACAP-38 as a potent modulator of synaptic efficacy.
The facilitatory action of low-dose PACAP-38 is mediated indirectly through the cholinergic system. PACAP-38 acts on presynaptic terminals to increase the release of acetylcholine (ACh).[8][9] ACh then activates postsynaptic muscarinic receptors, leading to the enhancement of synaptic transmission. This effect is blocked by the muscarinic antagonist atropine.[7][8][9]
Quantitative Data on Synaptic Transmission
| Concentration of PACAP-38 | Effect on fEPSP Slope (Mean ± SEM) | Observation | Reference |
| 0.001 nM | 104.32 ± 3.5% of baseline | Not significantly different from baseline | [9] |
| 0.025 nM | 108.32 ± 5.8% of baseline | Not significantly different from baseline | [9] |
| 0.05 nM | Long-lasting facilitation | Enhancement blocked by atropine | [7][9] |
| 1 µM | Persistent depression | Not blocked by atropine | [7] |
Signaling Pathway for Synaptic Facilitation
The mechanism for low-dose PACAP-38-induced synaptic facilitation involves a presynaptic action that triggers a postsynaptic response via the cholinergic system.
Regulation of Dendritic Spine Morphology
PACAP-38 is a key regulator of the structural plasticity of dendritic spines, the primary sites of excitatory synapses. Treatment of hippocampal neurons with PACAP-38 induces significant remodeling of spine morphology, characterized by a decrease in spine head width and a shift in spine populations.[10][11] This structural remodeling is intrinsically linked to the regulation of synaptic function.
The ADAM10–N-cadherin Pathway
The morphological changes induced by PACAP-38 are mediated by the ADAM10–N-cadherin signaling pathway.[11][12] PACAP-38 treatment promotes the accumulation of the metalloproteinase ADAM10 at the postsynaptic membrane.[12] Activated ADAM10 then cleaves the adhesion molecule N-cadherin, a critical component for synaptic stability. This cleavage event leads to a reduction in spine head size and a concurrent decrease in the synaptic localization of the GluA1 subunit of AMPA receptors.[11][12] This pathway reveals a direct link between PACAP-38 signaling and the molecular machinery that governs synaptic structure.
Quantitative Data on Dendritic Spine Remodeling
| Parameter | Control | PACAP-38 Treated | Observation | Reference |
| Spine Head Width | Stable over 30 min | Significant decrease after 21 min | PACAP-38 induces spine head shrinkage. | [10][11] |
| Percentage of Shrinking Spines | 24.7 ± 1.2% | 46.3 ± 7.0% | Increased spine dynamics and shrinkage. | [10] |
| Spine Type Distribution | Baseline | ↓ Mushroom, ↑ Thin, ↑ Stubby | Shift towards less mature spine types. | [10] |
Signaling Pathway for Spine Remodeling
Molecular Mechanisms: AMPA Receptor Regulation
Beyond structural changes, PACAP-38 directly modulates the function of AMPA receptors (AMPARs) through post-translational modifications. The phosphorylation state of AMPAR subunits, particularly GluA1, is a critical determinant of receptor trafficking and channel conductance. PACAP-38 stimulation inversely regulates the phosphorylation of two key sites on the GluA1 subunit.[5]
-
S845 Phosphorylation: PACAP-38 increases phosphorylation at serine 845 (S845). This is mediated primarily by PAC1 and VPAC2 receptor activation, which leads to a rise in cAMP and subsequent activation of Protein Kinase A (PKA).[5] PKA directly phosphorylates S845.
-
T840 Dephosphorylation: Concurrently, PACAP-38 decreases phosphorylation at threonine 840 (T840). This effect is driven mainly by PAC1 receptor activation and is dependent on protein phosphatase 1/2A (PP1/PP2A) activity.[5]
These bidirectional changes in phosphorylation provide a sophisticated mechanism for fine-tuning AMPAR function and synaptic strength in response to PACAP-38 signaling.[5]
Signaling Pathways for AMPAR Phosphorylation
Experimental Protocols
Investigating the role of PACAP-38 in synaptogenesis requires robust in vitro models and precise analytical techniques. Below are methodologies for key experiments.
Protocol: In Vitro Synaptogenesis Assay via Immunofluorescence
This protocol enables the visualization and quantification of synapses in cultured neurons.
-
Cell Culture: Plate primary hippocampal or cortical neurons on coated coverslips or microplates. Culture for at least 21 days to allow for mature synapse formation.[13]
-
Compound Treatment: Treat mature neuronal cultures with PACAP-38 at desired concentrations for a specified duration. Include vehicle-treated wells as a control.
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block non-specific binding with 1X Blocking Buffer for 15-30 minutes.
-
Incubate with primary antibodies (e.g., rabbit anti-Synaptophysin for presynaptic vesicles, mouse anti-PSD95 for postsynaptic densities, and an antibody against a dendritic marker like MAP2) for 1.5 hours.[13]
-
Wash twice with 1X Blocking Buffer.
-
Incubate with species-appropriate fluorescently-labeled secondary antibodies (e.g., DyLight 650 anti-rabbit, DyLight 488 anti-mouse) for 1 hour, protected from light.[13]
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Quantify synapses by measuring the colocalization of pre- and post-synaptic puncta along the identified dendrites.[13]
-
Experimental Workflow: Synaptogenesis Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The Role of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Signaling in the Hippocampal Dentate Gyrus [frontiersin.org]
- 3. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Differential effects of PACAP-38 on synaptic responses in rat hippocampal CA1 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The neuropeptide PACAP38 induces dendritic spine remodeling through ADAM10-N-cadherin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
The C-Terminal Fragment PACAP-38 (31-38): A Technical Guide to its Characterization and Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. While the full-length peptides have been extensively studied, the C-terminal octapeptide fragment, PACAP-38 (31-38), has emerged as a valuable tool for investigating PACAP receptor signaling. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activity of PACAP-38 (31-38). It includes a summary of its quantitative functional data, detailed protocols for key experimental assays, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development efforts targeting the PACAP system.
Discovery and Initial Characterization
PACAP-38 was first isolated from ovine hypothalamic extracts based on its ability to stimulate adenylyl cyclase in pituitary cells. Subsequent research identified the shorter PACAP-27, both derived from the precursor protein, prepro-PACAP. The C-terminal fragment, PACAP-38 (31-38), is not described as a major endogenous processing product of PACAP-38. Instead, it is a synthetically derived peptide that has been instrumental in structure-activity relationship studies to understand the domains of PACAP-38 responsible for receptor binding and activation. Its primary characterization has been as a specific activator of the PACAP type 1 receptor (PAC1-R), demonstrating the importance of the C-terminal region in the biological activity of the full-length peptide.
Quantitative Data Presentation
The biological activity of PACAP-38 (31-38) has been quantified in several cell-based assays. The available data demonstrates its potency as a PAC1 receptor agonist, particularly in eliciting calcium mobilization.
| Parameter | Peptide | Cell Line | Value | Citation(s) |
| Potency (EC50) | PACAP-38 (31-38) | HEK 293 | 0.81 nM | [1][2] |
| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 100 nM | [2] |
| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 100 nM | [2] |
| Biological Effect | PACAP-38 (31-38) | NCI-H838 | 10 nM | [2] |
Signaling Pathways
PACAP-38 (31-38) exerts its effects primarily through the activation of the PAC1 receptor, a G-protein coupled receptor (GPCR). This activation initiates multiple downstream signaling cascades, including the mobilization of intracellular calcium and the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. Furthermore, PAC1 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), a process that can be mediated by Protein Kinase A (PKA) or Protein Kinase C (PKC), depending on the cellular context.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of PACAP-38 (31-38).
Intracellular Calcium Mobilization Assay using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to PACAP-38 (31-38) stimulation using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
HEK 293 cells expressing PAC1 receptor
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
PACAP-38 (31-38) peptide
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Culture: Plate HEK 293 cells expressing the PAC1 receptor onto black-walled, clear-bottom 96-well plates and culture until they reach 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer consisting of HBSS supplemented with 20 mM HEPES and 0.1% BSA.
-
Prepare a Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% Pluronic F-127 stock solution in anhydrous DMSO.
-
On the day of the experiment, dilute Fura-2 AM and Pluronic F-127 in the loading buffer to final concentrations of 2-5 µM and 0.02%, respectively.
-
Remove the culture medium from the cells and wash once with loading buffer.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, wash the cells twice with loading buffer to remove extracellular Fura-2 AM.
-
Add fresh loading buffer to each well and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Measurement of [Ca2+]i:
-
Set the fluorescence plate reader or microscope to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation wavelengths of 340 nm and 380 nm.
-
Establish a baseline fluorescence ratio (F340/F380) for each well for 1-2 minutes.
-
Add varying concentrations of PACAP-38 (31-38) to the wells and continue to record the fluorescence ratio for 5-10 minutes.
-
At the end of the experiment, add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio for each time point.
-
The change in [Ca2+]i is proportional to the change in the F340/F380 ratio.
-
Plot the peak change in the fluorescence ratio against the logarithm of the PACAP-38 (31-38) concentration to generate a dose-response curve and calculate the EC50 value.
-
ERK Phosphorylation Assay by Western Blot
This protocol describes the detection and semi-quantification of phosphorylated ERK1/2 (p-ERK1/2) in response to PACAP-38 (31-38) stimulation.
Materials:
-
NCI-H838 or other PAC1-expressing cells
-
Serum-free cell culture medium
-
PACAP-38 (31-38) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of PACAP-38 (31-38) for different time points (e.g., 2, 5, 10, 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Express the results as the ratio of p-ERK to total ERK.
-
Conclusion
PACAP-38 (31-38) is a valuable pharmacological tool for dissecting the signaling pathways mediated by the PAC1 receptor. Its ability to potently stimulate intracellular calcium mobilization and ERK phosphorylation highlights the significance of the C-terminal domain of PACAP-38 in receptor activation. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in academia and industry, facilitating further investigation into the physiological and pathophysiological roles of the PACAP signaling system and aiding in the development of novel therapeutics targeting this pathway.
References
Structural Analysis of the PACAP-38 (31-38) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the structural and functional characteristics of the C-terminal octapeptide of Pituitary Adenylate Cyclase-Activating Polypeptide-38, PACAP-38 (31-38). This fragment plays a crucial role in the overall activity and receptor interaction of the full-length PACAP-38 neuropeptide.
Introduction to PACAP-38 and its C-terminal Fragment
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two bioactive forms: a 38-amino acid version (PACAP-38) and a shorter 27-amino acid form (PACAP-27)[1]. PACAP-38 is the predominant form in the mammalian brain and peripheral tissues[2]. These peptides belong to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily and exert their effects through three main G protein-coupled receptors (GPCRs): the PAC1 receptor (PAC1R), and the VPAC1 and VPAC2 receptors[1][3]. While both PACAP and VIP bind to VPAC1 and VPAC2 receptors with high affinity, PAC1 receptors show a significantly higher affinity for PACAP, making them the primary mediators of PACAP's specific effects[3][4].
The C-terminal octapeptide of PACAP-38, comprising residues 31-38, has been a subject of interest for its contribution to the overall conformation, stability, and receptor interaction of the full-length peptide.
Structural Characteristics of PACAP-38 (31-38)
While a high-resolution structure of the isolated PACAP-38 (31-38) peptide is not extensively documented, molecular dynamics simulations of the full-length PACAP-38 and its antagonist fragment PACAP(6-38) provide significant insights into the conformational nature of this C-terminal region.
Molecular dynamics studies consistently show that the C-terminal residues 31-38 of PACAP-38 are characterized by a high degree of flexibility[5][6]. In simulations of PACAP(6-38) bound to the PAC1 receptor, this C-terminal tail does not appear to form stable interactions with the receptor surface[5][6][7]. This inherent flexibility suggests that in solution, the isolated PACAP-38 (31-38) fragment likely exists as a disordered ensemble of conformations rather than adopting a stable, well-defined three-dimensional structure. This conformational plasticity may be crucial for the initial recognition and binding of the full-length peptide to its receptor, allowing for an induced-fit mechanism.
Quantitative Analysis of PACAP-38 and Fragment Activity
The biological activity of PACAP-38 and its fragments is quantified through various assays that measure receptor binding affinity and downstream signaling events. The following tables summarize key quantitative data from the literature.
Table 1: Receptor Binding Affinities (Ki in nM)
| Peptide | PAC1 Receptor | VPAC1 Receptor | VPAC2 Receptor | Reference |
| PACAP-38 | ~0.1 | High Affinity | High Affinity | [3][4] |
| PACAP-27 | High Affinity | High Affinity | High Affinity | [3] |
| VIP | Low Affinity (~1000-fold lower than PACAP) | High Affinity | High Affinity | [3] |
Note: Specific Ki values can vary depending on the cell line and experimental conditions.
Table 2: Functional Potency (EC50 in nM) of PACAP-38 in SH-SY5Y Cells
| Downstream Effect | EC50 (nM) | Reference |
| ERK Phosphorylation | 0.7 | [8] |
| p38 MAP Kinase Phosphorylation | 1.5 | [8] |
| JNK Phosphorylation | 37.7 | [8] |
| cAMP Production (Forskolin-stimulated) | 5800 | [8] |
Table 3: Functional Potency (EC50 in pM) of PACAP Peptides in NS-1 Cells
| Peptide | cAMP Elevation | Reference |
| PACAP-27 | 310 ± 40 | [2] |
| PACAP-38 | 360 ± 110 | [2] |
| PACAP-27 (in presence of 100 nM PACAP(6-38)) | 1860 ± 360 | [2] |
| PACAP-38 (in presence of 100 nM PACAP(6-38)) | 1430 ± 270 | [2] |
Signaling Pathways Activated by PACAP-38
PACAP-38, primarily through the PAC1 receptor, activates multiple intracellular signaling cascades. The PAC1 receptor is dually coupled to Gs and Gq alpha subunits of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively[9][10].
Gs/cAMP/PKA Pathway
Activation of the Gs protein stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREB, to mediate cellular responses[10][11].
Gq/PLC/PKC and Calcium Mobilization Pathway
The Gq protein activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[9][10]. IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC)[9][10]. PACAP has been shown to activate PLCβ and PLCγ isoforms[12][13][14].
ERK/MAPK Pathway Activation
PACAP-38 is a potent activator of the Extracellular signal-Regulated Kinase (ERK) pathway. This activation can occur through several mechanisms, including PKA-dependent and PKC-dependent pathways, as well as through β-arrestin-mediated signaling following receptor internalization[9][15].
Experimental Protocols
This section provides detailed methodologies for key experiments used in the structural and functional analysis of PACAP-38 (31-38).
Radioligand Binding Assay
This protocol is adapted from methodologies described for PACAP receptor binding assays[16][17][18][19][20].
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with PAC1R) to confluence.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a competing unlabeled ligand (e.g., PACAP-38) at various concentrations, and a fixed concentration of a radiolabeled ligand (e.g., 125I-PACAP-27, ~0.2 nM).
-
For non-specific binding determination, include wells with a high concentration of unlabeled PACAP-38 (e.g., 1 µM).
-
Incubate the plate at 30°C for 2 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., UniFilter GF/B, PEI-coated) to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).
-
Dry the filters and add scintillation cocktail.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis on the competition binding data to determine the Ki value of the unlabeled ligand.
-
Intracellular cAMP Measurement (TR-FRET Assay)
This protocol is based on commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kits[16][21][22].
-
Cell Preparation:
-
Seed cells expressing the PAC1 receptor in a 384-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterases).
-
-
Ligand Stimulation:
-
Add varying concentrations of PACAP-38 (31-38) or other test compounds to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Lysis and Detection:
-
Add a lysis buffer containing a europium-labeled anti-cAMP antibody and a fluorescently labeled cAMP analog.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm) using a TR-FRET compatible plate reader.
-
The ratio of the two fluorescence signals is inversely proportional to the intracellular cAMP concentration.
-
Generate a standard curve using known concentrations of cAMP to quantify the results.
-
Plot the dose-response curve to determine the EC50 of the test compound.
-
ERK Phosphorylation Analysis (Western Blot)
This protocol is a generalized procedure based on standard western blotting techniques for ERK activation[15][23][24].
-
Cell Stimulation and Lysis:
-
Culture cells to an appropriate confluency and serum-starve overnight to reduce basal ERK phosphorylation.
-
Stimulate cells with PACAP-38 (31-38) at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Conclusion
The C-terminal octapeptide of PACAP-38 (31-38) is a conformationally flexible region that contributes to the overall function of the full-length peptide. While it may not form stable, direct interactions with the PAC1 receptor, its presence is crucial for the high-affinity binding and potent signaling of PACAP-38. The activation of the PAC1 receptor by PACAP-38 initiates a complex network of intracellular signaling pathways, including the canonical Gs/cAMP/PKA and Gq/PLC/Ca2+ cascades, as well as the ERK/MAPK pathway. A thorough understanding of the structural and functional characteristics of PACAP-38 and its fragments, facilitated by the detailed experimental protocols outlined in this guide, is essential for the development of novel therapeutics targeting the PACAP signaling system for a variety of neurological and metabolic disorders.
References
- 1. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding VPAC receptor family peptide binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACAP38 and PAC1 receptor blockade: a new target for headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interaction of PACAP with Sonic hedgehog reveals complex regulation of the hedgehog pathway by PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Novel Functions of the PLC/PKC/PKD Signaling Axis in G Protein-Coupled Receptor-Mediated Chemotaxis of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 15. PACAP-induced ERK activation in HEK cells expressing PAC1 receptors involves both receptor internalization and PKC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-EM structures of PAC1 receptor reveal ligand binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. scite.ai [scite.ai]
- 20. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for a Steady-State FRET Assay in Cancer Chemoprevention | Springer Nature Experiments [experiments.springernature.com]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PACAP-38 (31-38) in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neurotrophic and neuroprotective effects. The C-terminal fragment, PACAP-38 (31-38), is a potent activator of the PAC1 receptor, a key mediator of PACAP's beneficial actions in the central nervous system. This technical guide provides an in-depth overview of the current understanding of PACAP-38 (31-38) and its potential therapeutic role in neurodegenerative diseases. We consolidate quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers and drug development professionals exploring PAC1 receptor agonism as a strategy to combat neurodegeneration.
Introduction to PACAP-38 (31-38)
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) exists in two primary bioactive forms, PACAP-38 and PACAP-27. The C-terminal octapeptide of PACAP-38, corresponding to amino acid residues 31-38, is a functionally significant fragment. PACAP-38 (31-38) acts as a selective agonist for the PAC1 receptor (PAC1R), a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of PAC1R by its ligands initiates a cascade of intracellular signaling events that are crucial for neuronal survival, differentiation, and plasticity. Given the established role of PACAP in neuroprotection, the specific fragment PACAP-38 (31-38) represents a targeted approach to harness the therapeutic potential of PAC1R activation in the context of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Mechanism of Action: PAC1 Receptor Signaling
PACAP-38 (31-38) exerts its biological effects primarily through the activation of the PAC1 receptor. Upon ligand binding, PAC1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins, predominantly Gαs and Gαq.
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which promotes the expression of genes involved in neuronal survival and neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF).
-
Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These pathways are involved in modulating synaptic plasticity and cellular resilience.
Furthermore, PAC1R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.
Role in Neurodegenerative Disease Models
While direct studies on PACAP-38 (31-38) in many neurodegenerative models are still emerging, the extensive research on the neuroprotective effects of PAC1 receptor activation by its full-length ligand, PACAP-38, provides a strong rationale for the therapeutic potential of this specific fragment.
Alzheimer's Disease (AD)
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which result from the amyloidogenic processing of the amyloid precursor protein (APP). The non-amyloidogenic pathway, mediated by α-secretase, cleaves APP within the Aβ domain, precluding Aβ formation and producing the neuroprotective soluble APPα (sAPPα) fragment.
Activation of the PAC1 receptor has been shown to promote the α-secretase pathway.[1] PACAP treatment in a transgenic mouse model of AD resulted in enhanced non-amyloidogenic APP processing and improved cognitive function.[2] As a PAC1 receptor agonist, PACAP-38 (31-38) is expected to stimulate α-secretase activity and increase sAPPα production, thereby offering a neuroprotective effect.
Quantitative Data on PACAP-38 and PAC1R Agonist Effects in AD Models
| Parameter | Model System | Treatment | Concentration | Outcome | Reference |
| sAPPα Secretion | Human neuroblastoma cells | PACAP | 100 nM | Increased secretion | [1] |
| α-secretase activity | HEK cells with PAC1R | PACAP-27/38 | Dose-dependent | Strong stimulation | [1] |
| Cognitive Function | APP[V717I] transgenic mice | PACAP-38 (intranasal) | 10 µ g/day for 3 months | Improved cognitive function | [2] |
| Aβ-degrading enzyme (neprilysin) | APP[V717I] transgenic mice | PACAP-38 (intranasal) | 10 µ g/day for 3 months | Enhanced expression | [2] |
Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. The neuroprotective effects of PACAP have been demonstrated in various in vitro and in vivo models of PD.[3] PACAP protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and MPP+.[3] These protective effects are primarily mediated through the PAC1 receptor.[4] Therefore, PACAP-38 (31-38), as a PAC1R agonist, is a promising candidate for therapeutic intervention in PD.
Quantitative Data on PACAP-38 and PAC1R Agonist Effects in PD Models
| Parameter | Model System | Treatment | Concentration/Dose | Outcome | Reference |
| Dopaminergic neuron survival | Rat model of PD (6-OHDA) | PACAP | - | Improved survival | [3] |
| Behavioral deficits | Rat model of PD (6-OHDA) | PACAP | - | Improved behavioral symptoms | [3] |
| Dopamine loss | Mouse model (methamphetamine) | PACAP | - | Reduced dopamine loss | [3] |
| Tyrosine hydroxylase positive neurons | Mouse model (MPTP) | PACAP | - | Increased number of neurons | [3] |
Huntington's Disease (HD)
Huntington's disease is an inherited neurodegenerative disorder caused by a mutation in the huntingtin gene, leading to the degeneration of medium spiny neurons in the striatum. PACAP has been shown to exert anti-apoptotic and neurotrophic effects in cellular and animal models of HD, primarily through the PAC1 receptor.[5][6] Intranasal administration of PACAP in a mouse model of HD restored motor function and increased the levels of PAC1R and BDNF in the striatum.[5]
Quantitative Data on PACAP-38 and PAC1R Agonist Effects in HD Models
| Parameter | Model System | Treatment | Concentration/Dose | Outcome | Reference |
| Apoptosis | STHdhQ111/Q111 cells | PACAP | 10⁻⁷ M for 24h | Protection from mHtt-induced apoptosis | [5][6] |
| Motor Function | R6/1 mice | PACAP (intranasal) | - | Restored motor function | [5][6] |
| PAC1R protein levels | R6/1 mice striatum | PACAP (intranasal) | - | Significantly increased | [5] |
| BDNF protein levels | R6/1 mice striatum | PACAP (intranasal) | - | Increased | [5] |
Experimental Protocols
In Vitro PAC1 Receptor Activation Assay (cAMP Measurement)
This protocol describes a method to determine the activation of the PAC1 receptor by measuring the intracellular accumulation of cAMP.
-
Cell Culture: Culture a suitable cell line endogenously expressing or stably transfected with the PAC1 receptor (e.g., HEK293-PAC1R, SK-N-MC) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Stimulation:
-
Wash the cells once with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add varying concentrations of PACAP-38 (31-38) (e.g., 1 pM to 1 µM) to the wells. Include a vehicle control.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the PACAP-38 (31-38) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vitro α-Secretase Activity Assay
This protocol outlines a general method for measuring α-secretase activity in cell culture.
-
Cell Culture and Treatment:
-
Culture neuronal cells (e.g., SH-SY5Y, primary cortical neurons) in appropriate media.
-
Treat cells with PACAP-38 (31-38) at the desired concentration and for a specified duration. Include a vehicle control.
-
-
Collection of Conditioned Media and Cell Lysates:
-
Collect the conditioned media and centrifuge to remove cellular debris.
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
-
Measurement of sAPPα:
-
Measure the concentration of sAPPα in the conditioned media using a specific ELISA kit.
-
-
Western Blot Analysis of APP and its Fragments:
-
Separate proteins from the cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies specific for the C-terminus of APP to detect full-length APP and C-terminal fragments (CTFs), including CTF-α.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Quantify the levels of sAPPα from the ELISA results.
-
Quantify the band intensities from the Western blots to determine the ratio of CTF-α to full-length APP.
-
Compare the results from treated and untreated cells.
-
Conclusion and Future Directions
PACAP-38 (31-38), as a specific PAC1 receptor agonist, holds considerable promise as a therapeutic agent for neurodegenerative diseases. The activation of the PAC1 receptor triggers multiple neuroprotective signaling pathways, including the promotion of non-amyloidogenic APP processing, enhancement of neurotrophic factor expression, and anti-apoptotic effects. While much of the current in vivo evidence is based on the full-length PACAP-38, the data strongly supports the investigation of PACAP-38 (31-38) as a more targeted therapeutic. Future research should focus on detailed in vivo studies of PACAP-38 (31-38) in animal models of Alzheimer's, Parkinson's, and Huntington's diseases to establish its efficacy, optimal dosage, and delivery methods. Furthermore, the development of metabolically stable analogs of PACAP-38 (31-38) could enhance its therapeutic potential by improving its pharmacokinetic properties. The continued exploration of PAC1 receptor agonists like PACAP-38 (31-38) represents a promising avenue for the development of novel treatments for these devastating neurodegenerative conditions.
References
- 1. The neuropeptide PACAP promotes the alpha-secretase pathway for processing the Alzheimer amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP) slows down Alzheimer's disease-like pathology in amyloid precursor protein-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of pituitary adenylate cyclase-activating polypeptide in Parkinson’s disease focusing on correlations with motor symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of PACAP and the PAC1 Receptor in the Basal Ganglia, Substantia Nigra and Centrally Projecting Edinger–Westphal Nucleus in the Rotenone model of Parkinson’s Disease [mdpi.com]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dipòsit Digital de la Universitat de Barcelona: Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington's Disease Models: Role of PAC1 Receptor. [diposit.ub.edu]
Physiological Functions of PACAP-38 (31-38) in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. PACAP-38, the predominant form in mammals, exerts a wide range of physiological effects, including neuroprotection, immunomodulation, and regulation of metabolic and cardiovascular functions.[1][2] This technical guide focuses on the physiological functions of the C-terminal octapeptide fragment of PACAP-38, namely PACAP-38 (31-38), in rodents. While much of the existing research has investigated the full-length PACAP-38, emerging evidence suggests that the (31-38) fragment possesses distinct biological activities, primarily as a PAC1 receptor activator.[1][3] This document aims to consolidate the current understanding of PACAP-38 (31-38), presenting quantitative data, experimental methodologies, and signaling pathways to facilitate further research and drug development.
Core Physiological Functions of PACAP-38 (31-38)
The C-terminal fragment PACAP-38 (31-38) has been identified as an activator of the PAC1 receptor, a G protein-coupled receptor that is highly specific for PACAP.[1][3] Activation of the PAC1 receptor by PACAP-38 (31-38) initiates a cascade of intracellular signaling events, leading to a variety of cellular responses.
Key functions attributed to PACAP-38 (31-38) include:
-
Elevation of Cytosolic Calcium: PACAP-38 (31-38) induces a dose-dependent increase in intracellular calcium concentration ([Ca2+]i).[3] This effect is a hallmark of PAC1 receptor activation and plays a crucial role in many downstream cellular processes.
-
Stimulation of Cell Proliferation: The fragment has been shown to increase cell proliferation, a function that is likely linked to its ability to activate key signaling pathways involved in cell growth and division.[1][3]
-
Phosphorylation of ERK and EGFR: PACAP-38 (31-38) stimulates the phosphorylation of extracellular signal-regulated kinase (ERK) and the epidermal growth factor receptor (EGFR).[1][3] This indicates an involvement in the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival.
-
Modulation of Sympathetic Neuronal Function: PACAP-38 (31-38) demonstrates potent and sustained stimulatory effects on the production of neuropeptide Y (NPY) and catecholamines in sympathetic neurons.[1][4] This suggests a role in the regulation of the sympathetic nervous system.
-
Neurotrophic and Neuroprotective Potential: The activation of pro-survival signaling pathways like ERK phosphorylation suggests that PACAP-38 (31-38) may contribute to the neurotrophic and neuroprotective effects observed with the full-length PACAP-38 peptide.[1][3]
Quantitative Data
The following tables summarize the available quantitative data on the effects of PACAP-38 (31-38) and the broader context of PACAP-38 in rodent models.
Table 1: In Vitro Efficacy of PACAP-38 (31-38)
| Parameter | Cell Line | Concentration Range | Effect | EC50 | Reference(s) |
| Intracellular Ca2+ Elevation | HEK 293 cells | 0.01-10 nM | Dose-dependent increase | 0.81 nM | [3] |
| Stimulation of NPY Secretion | SCG neuronal cultures | 0.01 nM (48 h) | Potent and efficacious stimulation | Not reported | [3] |
| Stimulation of Catecholamine Secretion | Sympathetic neurons | 100 nM (14 d) | Sustained stimulation | Not reported | [3] |
| EGFR, HER2, and ERK Phosphorylation | NCI-H838 cells | 100 nM (2 min) | Increased tyrosine phosphorylation | Not reported | [1][3] |
| Cell Growth | NCI-H838 cells | 10 nM (48 h) | Stimulation of growth | Not reported | [1][3] |
Table 2: In Vivo Effects of PACAP-38 in Rodent Models (for context)
| Physiological Effect | Rodent Model | Administration Route & Dose | Outcome | Reference(s) |
| Neuroprotection (Stroke) | Rat (MCAO) | i.v. bolus (20 nmol/kg) followed by infusion (160 pmol/µL/h) for 48h, starting 4h after MCAO | 50.88% reduction in infarct size | [5] |
| Neuroprotection (Stroke) | Rat (MCAO) | i.v. injection (30 ng/kg) | 50% reduction in caspase-3 activity and infarct volume | [6][7] |
| Appetite Suppression | Mouse (WT) | i.p. injection (100 nM, 1 µM, 10 µM) | Dose-dependent decrease in cumulative food intake | [8] |
| Cardiovascular Effects | Rat (Spontaneously Hypertensive) | Intrathecal infusion | Sustained sympathoexcitation and tachycardia | [8] |
| Anti-inflammatory Effects | Mouse (LPS-induced inflammation) | Not specified | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β), enhancement of anti-inflammatory IL-10 | [9] |
| Metabolic Regulation | Mouse (PACAP-/-) | Not applicable (knockout model) | Altered lipid and carbohydrate metabolism | [6] |
Key Signaling Pathways
PACAP-38 (31-38) primarily exerts its effects through the activation of the PAC1 receptor, which can couple to multiple G proteins, leading to the activation of several downstream signaling cascades.
PAC1 Receptor-Mediated Signaling
Activation of the PAC1 receptor by PACAP-38 (31-38) can initiate the following pathways:
-
Adenylyl Cyclase (AC) / cAMP / Protein Kinase A (PKA) Pathway: The PAC1 receptor is often coupled to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene transcription and cellular function.[10]
-
Phospholipase C (PLC) / IP3 / Ca2+ Pathway: The PAC1 receptor can also couple to Gαq, activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a rise in cytosolic Ca2+ levels.[10]
-
MAPK/ERK Pathway: As evidenced by the phosphorylation of ERK, PACAP-38 (31-38) activates the mitogen-activated protein kinase (MAPK) cascade. This can occur through both cAMP/PKA-dependent and independent mechanisms, as well as through the transactivation of receptor tyrosine kinases like the EGFR.[1][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneurosci.org [jneurosci.org]
- 3. pnas.org [pnas.org]
- 4. PACAP-38 (31-38), human, mouse, rat | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.iucc.ac.il [cris.iucc.ac.il]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pituitary Adenylyl Cyclase-Activating Peptides and α-Amidation in Olfactory Neurogenesis and Neuronal Survival In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PACAP/PAC1 Receptor System and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
PACAP-38 (31-38): A Technical Guide on its Potential as a Therapeutic Agent
Version: 1.0
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide belonging to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily, with two primary bioactive forms, PACAP-38 and PACAP-27.[1][2][3] This document focuses on the C-terminal octapeptide fragment, PACAP-38 (31-38). Unlike other fragments such as PACAP(6-38) which can act as antagonists, PACAP-38 (31-38) functions as an activator of the PACAP type 1 (PAC1) receptor.[1][4] Its activity profile suggests significant potential as a therapeutic agent, particularly in the fields of neuroprotection and neurotrophic support.[4] This guide provides a comprehensive overview of its mechanism of action, quantitative biological data, relevant experimental protocols, and key signaling pathways.
Mechanism of Action and Signaling Pathways
PACAP-38 (31-38) exerts its biological effects primarily by activating the PAC1 receptor, a G protein-coupled receptor (GPCR).[4] This activation initiates a cascade of intracellular signaling events that are crucial for its neurotrophic and neuroprotective functions. The key pathways are detailed below.
Primary Gs/cAMP/PKA Signaling Pathway
Activation of the PAC1 receptor by PACAP-38 (31-38) predominantly leads to the stimulation of the Gs alpha subunit. This activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), a critical kinase that phosphorylates downstream targets, including the MAP kinase kinase (MEK) and Extracellular signal-regulated kinase (ERK).[5] This cascade is strongly associated with the anti-apoptotic and pro-survival effects of PACAP.[5][6]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cellular Localization and Signaling of PACAP Receptors
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Cellular Localization of Receptors for PACAP and its Derivatives
This document provides an in-depth overview of the cellular distribution, signaling pathways, and experimental methodologies related to the receptors for Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP). While the prompt specifies the fragment PACAP-38 (31-38), the primary receptors of interest bind the full-length PACAP-38 and PACAP-27 peptides. The fragment PACAP-38 (31-38) is recognized as an activator of the PAC1 receptor.[1]
Introduction to PACAP and its Receptors
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide belonging to the secretin/glucagon/vasoactive intestinal peptide (VIP) superfamily.[2][3] It exists in two primary bioactive forms: a 38-amino acid version (PACAP-38) and a 27-amino acid version (PACAP-27).[4][5] PACAP-38 is the predominant form in neuronal tissues.[5]
The physiological effects of PACAP are mediated by three main G protein-coupled receptors (GPCRs):
-
PAC1 Receptor (PAC1R): Binds PACAP with high affinity and VIP with a much lower affinity. It is considered the specific PACAP receptor.[5]
-
VPAC1 Receptor (VPAC1R): Binds PACAP and VIP with similarly high affinity.[5][6]
-
VPAC2 Receptor (VPAC2R): Also binds both PACAP and VIP with comparable affinity.[5][6]
Due to their binding characteristics, these are often grouped into two types: Type I (PAC1R) and Type II (VPAC1R and VPAC2R).[4][7] The PAC1 receptor has numerous splice variants, which can influence its coupling to different signaling pathways.[6]
Cellular Localization and Distribution of PACAP Receptors
The distribution of PACAP receptors is widespread but distinct for each subtype, suggesting varied physiological roles. The PAC1 receptor, in particular, is richly expressed throughout the central nervous system (CNS), while VPAC receptors are more prominent in peripheral tissues.
Central Nervous System (CNS)
A rich expression of PACAP-38 and PAC1 receptor immunoreactivity is observed in many regions throughout the cerebrum, cerebellum, and brainstem.[2][8] In contrast, the expression of VPAC1 and VPAC2 receptors in the brain is very sparse.[2][8]
Table 1: Distribution of PAC1 Receptors in the Rat Brain
| Brain Region | Expression Level | Notes |
|---|---|---|
| Cerebrum | ||
| Cerebral Cortex | High | Close relation to CGRP expression.[2] |
| Hippocampus | High | Abundant in the dentate gyrus.[6] |
| Olfactory Bulb | High | [6] |
| Thalamus | High | [6] |
| Hypothalamus | High | Close relation to CGRP expression.[2][8] |
| Brainstem | ||
| Trigeminal Nucleus Caudalis | High | Associated with pain processing and migraine pathophysiology.[2][8] |
| Pons | High | Close relation to CGRP expression.[2] |
| Cerebellum | High | Particularly in granule cells.[6] |
| Other | ||
| Spinal Cord | High | [4] |
| Trigeminal Ganglion | High | Co-localized with CGRP in a subpopulation of neurons.[9] |
Peripheral Tissues
PAC1 receptors are also found in key peripheral sites, whereas VPAC receptors are more broadly distributed in peripheral organs.
Table 2: Distribution of PACAP Receptors in Peripheral Tissues
| Tissue/Organ | Predominant Receptor(s) | Notes |
|---|---|---|
| Adrenal Medulla | PAC1 | [4][6] |
| Pituitary Gland | PAC1, VPAC1, VPAC2 | Differential expression observed in pituitary adenomas.[7] |
| Lung | VPAC1, VPAC2 | [4][6] |
| Liver | VPAC1, VPAC2 | [4][6] |
| Intestine | VPAC1, VPAC2 | [4][6] |
| Testis | PAC1 | Found in spermatogonia and mature spermatozoa.[4] |
| Immune Cells | VPAC1 | Expressed in T lymphocytes.[6] |
Quantitative Receptor Binding and Activation Data
The interaction of PACAP with its receptors has been quantified in various cellular systems. PACAP-38 (31-38) acts as a PAC1 receptor activator, capable of elevating cytosolic Ca²⁺ and stimulating downstream signaling.[1]
Table 3: Quantitative Analysis of PACAP Receptor Activation
| Ligand/Fragment | Cell Line | Parameter | Value | Receptor Target | Reference |
|---|---|---|---|---|---|
| PACAP-38 (31-38) | HEK293 cells | EC₅₀ (Ca²⁺ elevation) | 0.81 nM | Endogenous PAC1 | [1] |
| PACAP | Tissues | K_d | ~0.5 nM | PAC1R | [5] |
| VIP | Tissues | K_d | >500 nM | PAC1R | [5] |
| PACAP | Tissues | K_d | ~0.5 nM | Type II (VPAC) | [5] |
| VIP | Tissues | K_d | ~0.5 nM | Type II (VPAC) | [5] |
| PACAP-38 | SH-SY5Y cells | EC₅₀ (ERK phosphorylation) | 0.7 nM | PAC1 | [10] |
| PACAP-38 | SH-SY5Y cells | EC₅₀ (p38 MAPK phosphorylation) | 1.5 nM | PAC1 | [10] |
| PACAP-38 | SH-SY5Y cells | EC₅₀ (JNK phosphorylation) | 37.7 nM | PAC1 |[10] |
Signaling Pathways
Activation of PACAP receptors, particularly PAC1R, initiates multiple intracellular signaling cascades. The specific pathway engaged can depend on the cell type and the specific splice variant of the receptor.[11]
Adenylyl Cyclase (AC) / PKA Pathway
The canonical pathway for all PACAP receptors involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[12]
Phospholipase C (PLC) / Calcium Pathway
In many cell types, the PAC1 receptor can also couple to Gαq proteins, activating the Phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and Protein Kinase C (PKC) activation.[11][12] PACAP-38 (31-38) has been shown to elevate cytosolic Ca²⁺.[1]
MAP Kinase (MAPK) Pathway
PACAP-38 treatment can stimulate the phosphorylation, and thus activation, of the Extracellular signal-Regulated Kinase (ERK) and p38 MAP kinase pathways.[1][10] This activation is often downstream of cAMP and can be independent of PKA, potentially involving the Exchange protein directly activated by cAMP (Epac).[10]
Experimental Protocols for Studying Receptor Localization
Determining the precise cellular and subcellular localization of PACAP receptors requires a combination of molecular biology, histology, and imaging techniques.
Receptor Autoradiography
This technique is used to visualize the distribution of binding sites for PACAP in tissue sections. It provides anatomical localization of functional receptors capable of binding a ligand.
Detailed Methodology:
-
Tissue Preparation: Obtain fresh frozen tissue (e.g., rat brain) and section using a cryostat (10-20 µm thickness). Mount sections on coated glass slides.
-
Ligand Binding: Incubate the slides with a radiolabeled ligand, such as [¹²⁵I]-PACAP-27, in a binding buffer at a specific concentration (e.g., 50 pM).
-
Competition Assay (for specificity): For determining receptor subtypes, parallel incubations are performed.
-
Total Binding: Radiolabeled ligand only.
-
Nonspecific Binding: Radiolabeled ligand + a high concentration (e.g., 1 µM) of unlabeled PACAP-38.
-
Type I vs. Type II: Radiolabeled ligand + a high concentration (e.g., 100 nM) of unlabeled VIP. Receptors still showing a signal are PAC1 (Type I), as VIP does not effectively displace the radioligand.[7]
-
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.
-
Imaging: Expose the dried slides to X-ray film or a phosphor imaging screen. The resulting image reveals the density and distribution of binding sites.[3][13]
In Situ Hybridization (ISH)
ISH is used to detect and localize the mRNA transcripts of the PACAP receptors within cells of a tissue section. This shows where the receptors are being synthesized.
Detailed Methodology:
-
Probe Design: Synthesize antisense RNA probes complementary to the target mRNA (e.g., for PAC1, VPAC1, or VPAC2). Label the probes with a radioisotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Tissue Preparation: Prepare fixed or fresh-frozen tissue sections and mount them on slides.
-
Hybridization: Apply the labeled probe solution to the tissue sections and incubate overnight in a humidified chamber at a specific temperature to allow the probe to bind to the target mRNA.
-
Washing and Detection: Wash the slides to remove the non-hybridized probe.
-
For radioactive probes, detect using autoradiography.
-
For non-radioactive probes, use an antibody against the tag, conjugated to an enzyme (e.g., alkaline phosphatase) that produces a colored precipitate. A highly sensitive version is the Catalyzed Reporter Deposition (CARD)-ISH.[7]
-
-
Analysis: Visualize the signal using microscopy to identify the cells expressing the receptor mRNA.[3][7]
Immunohistochemistry (IHC)
IHC uses antibodies to directly detect the receptor protein in tissue sections, providing precise cellular and sometimes subcellular localization.
Detailed Methodology:
-
Tissue Preparation: Perfuse-fix the animal and prepare paraffin-embedded or frozen tissue sections.
-
Antigen Retrieval: If necessary, treat the sections to unmask the antigenic sites of the receptor protein.
-
Antibody Incubation:
-
Apply a primary antibody specific to the target receptor (e.g., rabbit anti-PAC1R).
-
After washing, apply a labeled secondary antibody that binds to the primary antibody (e.g., goat anti-rabbit IgG conjugated to HRP or a fluorophore).
-
-
Detection:
-
For enzyme-linked detection, add a substrate that the enzyme converts into a visible colored product.
-
For fluorescent detection, visualize using a fluorescence microscope.
-
-
Analysis: Examine the sections under a microscope to determine the distribution and cellular location of the receptor protein.[2]
Receptor Internalization Assays
These assays are used to study the trafficking of receptors from the cell surface to the interior of the cell upon ligand binding, which is a key step in signal termination and regulation.
Detailed Methodology (HaloTag Assay):
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the receptor of interest fused to a HaloTag protein (e.g., PAC1R-Halo).[14][15]
-
Labeling: Label the cells with a cell-impermeable fluorescent HaloTag ligand (e.g., Alexa Fluor 488 ligand). This will only label the receptors present on the cell surface.
-
Stimulation: Treat the cells with the agonist (e.g., 100 nM PACAP) for a defined period (e.g., 30 minutes) to induce internalization. Control cells are treated with a vehicle.
-
Fixing and Imaging: Wash the cells to remove the agonist, fix them with paraformaldehyde, and acquire images using confocal microscopy.
-
Quantification: Measure the fluorescence intensity inside the cell versus on the cell membrane. An increase in intracellular fluorescence in the stimulated cells indicates receptor internalization.[15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. researchgate.net [researchgate.net]
- 4. Receptors for pituitary adenylate cyclase-activating polypeptide: comparison with vasoactive intestinal peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 6. VIP and PACAP receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pituitary Adenylate-Cyclase-Activating Polypeptide (PACAP) Binding Sites and PACAP/Vasoactive Intestinal Polypeptide Receptor Expression in Human Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular distribution of PACAP-38 and PACAP receptors in the rat brain: Relation to migraine activated regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Localization of the neuropeptides pituitary adenylate cyclase-activating polypeptide, vasoactive intestinal peptide, and their receptors in the basal brain blood vessels and trigeminal ganglion of the mouse CNS; an immunohistochemical study [frontiersin.org]
- 10. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Arrestin1 and 2 differentially regulate PACAP-induced PAC1 receptor signaling and trafficking | PLOS One [journals.plos.org]
- 15. PACAP–PAC1 Signaling Regulates Serotonin 2A Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Neuroprotection Assay of PACAP-(31-38) in Primary Neuronal Cultures
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neurotrophic and neuroprotective effects.[1][2] PACAP exists in two bioactive forms, PACAP-38 and PACAP-27, which exert their effects primarily through the PAC1 receptor, a G-protein coupled receptor.[3][4] The activation of the PAC1 receptor triggers multiple intracellular signaling cascades, including the adenylyl cyclase/PKA, PLC/PKC, and MAPK/ERK pathways, which are crucial for neuronal survival, differentiation, and protection against various insults.[2][3][5]
This document provides a detailed protocol for an in vitro assay to evaluate the neuroprotective effects of the PACAP-38 fragment, PACAP-(31-38), on primary neuronal cultures. The protocol covers the isolation and culture of primary cortical neurons, induction of neuronal apoptosis, treatment with PACAP-(31-38), and quantification of neuronal viability.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of PACAP are mediated through a complex network of signaling pathways. Upon binding to its receptor, PACAP initiates cascades that promote cell survival and inhibit apoptotic pathways. A simplified representation of the key signaling pathways is depicted below.
Caption: PACAP-(31-38) Signaling Pathway in Neurons.
The experimental workflow for assessing the neuroprotective effects of PACAP-(31-38) is outlined below. This process involves preparing primary neuronal cultures, subjecting them to an apoptotic insult in the presence or absence of the peptide, and subsequently evaluating cell viability.
References
- 1. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes & Protocols: In Vivo Administration of PACAP-38 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's query specified the fragment PACAP-38 (31-38). While this fragment is recognized as a PAC1 receptor activator for in vitro studies, stimulating α-secretase activity and neuronal production of NPY and catecholamines, detailed protocols for its in vivo administration in mouse models are not extensively documented in current literature[1][2]. The following application notes and protocols focus on the parent peptide, PACAP-38 , for which a substantial body of in vivo research in mouse models exists.
Introduction to PACAP-38
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) is a highly conserved neuropeptide with a wide range of biological functions[3]. It acts as a neurohormone and neurotrophic factor through three primary G-protein coupled receptors: PAC1, VPAC1, and VPAC2[4][5]. PAC1 shows the highest affinity for PACAP[5]. Due to its potent anti-apoptotic, anti-inflammatory, and antioxidant properties, PACAP-38 is a subject of intense research for its therapeutic potential in various disease models, including neurodegenerative disorders, stroke, and metabolic diseases[4][6][7].
Application Notes
The in vivo administration of PACAP-38 in mouse models has been pivotal in elucidating its physiological roles and therapeutic potential across several domains:
-
Neuroprotection: PACAP-38 has demonstrated significant neuroprotective effects in various models of neuronal injury. In mouse models of ischemic stroke (Middle Cerebral Artery Occlusion - MCAO), administration of PACAP-38 reduces infarct volume and improves functional recovery[4][8]. This protection is associated with the upregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-survival signaling pathways involving IL-6[8][9]. In models of Huntington's disease, PACAP-38 administration improves motor performance and is associated with the recovery of key proteins like BDNF in the striatum[10].
-
Pain and Migraine: PACAP-38 is implicated in pain pathways and migraine pathophysiology. In mouse models, its administration can induce tactile hypersensitivity, a key feature of migraine-related allodynia[11]. Studies using knockout mice have shown that these effects are primarily mediated by the VPAC1 and VPAC2 receptors, rather than the PAC1 receptor[11].
-
Metabolism and Appetite Control: Peripherally administered PACAP-38 acts as an anorexigenic agent, dose-dependently suppressing food intake and promoting satiety in mice[12][13]. This effect is mediated through the PAC1 receptor and involves the inhibition of the hunger hormone ghrelin, while increasing levels of satiety hormones like GLP-1 and leptin[13]. It also plays a role in glucose homeostasis, where its absence can lead to increased vulnerability to insulin-induced hypoglycemia[14].
-
Oxidative Stress Regulation: PACAP-38 functions as a potent antioxidant. In vivo studies show that intravenous treatment can downregulate oxidative species in plasma while enhancing anti-oxidative mechanisms[6].
Quantitative Data Summary
The following tables summarize key quantitative outcomes from various in vivo studies involving PACAP-38 administration in mice.
Table 1: Effects of Intranasal PACAP-38 on Motor Function and Striatal Proteins in a Huntington's Disease Mouse Model (R6/1)
| Group | Treatment | Rotarod Test (Number of Falls) | Balance Beam Task (Number of Slips) | Striatal PAC1R Protein Level (% of WT Vehicle) | Striatal mBDNF Protein Level (% of WT Vehicle) |
|---|---|---|---|---|---|
| Wild-Type (WT) | Vehicle (PBS) | Low | Low | 100% | 100% |
| R6/1 | Vehicle (PBS) | Significantly Increased vs. WT | Significantly Increased vs. WT | ~50% | ~60% |
| R6/1 | PACAP-38 (30 µg/kg) | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Reduced vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] | Significantly Increased vs. R6/1 Vehicle[10] |
Table 2: Neuroprotective Efficacy of PACAP-38 in Mouse Stroke Models (MCAO)
| Administration Route | Dose | Time of Administration (Post-Occlusion/Reperfusion) | Infarct Volume Reduction | Mouse Model | Citation |
|---|---|---|---|---|---|
| Intravenous (i.v.) | 0.02 µg/kg | 10 minutes | Significant | tMCAO | [4] |
| Intraperitoneal (i.p.) | 0.02 µg/kg | 10 minutes | Significant | tMCAO | [4] |
| Intranasal (i.n.) | 10 µg | 10 minutes | 72.8% | pMCAO | [4] |
| Intranasal (i.n.) | 10 µg | 1 hour | 38.7% | pMCAO | [4] |
| Intranasal (i.n.) | 10 µg | 6 hours | 22.1% | pMCAO | [4] |
| Intravenous (i.v.) | Not specified | Not specified | Significant in IL-6+/+, not in IL-6-/- | tMCAO |[8] |
Table 3: Effects of Intraperitoneal PACAP-38 on Appetite and Metabolic Hormones
| Dose (in 200 µl saline) | Cumulative Food Intake Reduction (Dark Phase) | Plasma Active Ghrelin Levels (30 min post-injection) | Plasma GLP-1 Levels | Plasma Leptin Levels | Citation |
|---|---|---|---|---|---|
| 100 nM | Significant decrease from 8h post-injection | Not Reported | Increased | Increased | [13] |
| 1 µM | Significant decrease from 4h post-injection | Significantly Reduced | Increased | Increased | [13] |
| 10 µM | Significant decrease from 3h post-injection | Not Reported | Increased | Increased |[13] |
Experimental Protocols
Protocol 1: Amelioration of Motor Deficits in a Huntington's Disease Mouse Model
-
Objective: To assess the therapeutic effect of intranasally administered PACAP-38 on motor coordination and balance in R6/1 transgenic mice.
-
Materials:
-
PACAP-38 (Tocris, MedChemExpress, or equivalent)
-
Phosphate-Buffered Saline (PBS) for vehicle control
-
18-week-old male R6/1 transgenic mice and wild-type (WT) littermates[10].
-
Rotarod apparatus
-
Balance beam
-
-
Procedure:
-
Animal Groups: Divide mice into four groups: WT + Vehicle, WT + PACAP-38, R6/1 + Vehicle, R6/1 + PACAP-38 (n=7/group)[10].
-
Drug Preparation: Dissolve PACAP-38 in PBS to a concentration suitable for delivering a 30 µg/kg dose.
-
Administration: Administer PACAP-38 or PBS vehicle intranasally once daily for 7 consecutive days[10].
-
Behavioral Testing: After the 7-day treatment period, perform motor function tests.
-
Tissue Collection and Analysis: Following behavioral tests, sacrifice the animals and dissect the striatum. Prepare protein extracts for Western blot analysis to quantify the levels of PAC1R, CREB-binding protein (CBP), and Brain-Derived Neurotrophic Factor (BDNF)[10].
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PACAP-38 (31-38), human, mouse, rat | TargetMol [targetmol.com]
- 3. PACAP/PAC1-R activation contributes to hyperalgesia in 6-OHDA-induced Parkinson’s disease model rats via promoting excitatory synaptic transmission of spinal dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP Induces Light Aversion in Mice by an Inheritable Mechanism Independent of CGRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pituitary Adenylate Cyclase-Activating Polypeptide: A Potent Therapeutic Agent in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective Effects of PACAP in Peripheral Organs [frontiersin.org]
- 8. Pituitary adenylate cyclase-activating polypeptide (PACAP) decreases ischemic neuronal cell death in association with IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) Protects Striatal Cells and Improves Motor Function in Huntington’s Disease Models: Role of PAC1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forskning.ruc.dk [forskning.ruc.dk]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pnas.org [pnas.org]
Application Notes and Protocols: Optimal Concentration of PACAP-38 (31-38) for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of the Pituitary Adenylate Cyclase-Activating Polypeptide-38 (31-38) fragment in a variety of cell culture experiments. This document summarizes effective concentrations from published data, offers detailed experimental protocols, and visualizes key signaling pathways and workflows.
Quantitative Data Summary
The optimal concentration of PACAP-38 (31-38) is highly dependent on the cell type and the biological endpoint being measured. The following tables summarize reported effective concentrations for various applications.
Table 1: Effective Concentrations of PACAP-38 (31-38) in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HEK 293 | 0.01 - 10 nM | Not Specified | Stimulation of cAMP accumulation and increase in cytosolic free calcium (EC₅₀ = 0.81 nM)[1] |
| NCI-H838 | 10 nM | 48 hours | 72% increase in cell number[1] |
| NCI-H838 | 100 nM | 2 minutes | Increased tyrosine phosphorylation of EGFR, HER2, and ERK[1] |
| NCI-H838 | 100 nM | 30 minutes | Increased EGFR tyrosine phosphorylation and a 51% increase in ROS levels[1] |
| Neural Cells | 300 nM | 4 hours | Stimulation of APPsα generation[1] |
| SCG Neuronal Cultures | 0.01 nM | 48 hours | Potent stimulation of Neuropeptide Y (NPY) secretion[1] |
| Sympathetic Neurons | 100 nM | 14 days | Sustained stimulation of NPY and catecholamine secretion[1] |
Experimental Protocols
General Protocol for Determining Optimal Concentration (Dose-Response)
This protocol outlines a general method for determining the optimal working concentration of PACAP-38 (31-38) for a specific cell line and assay.
Materials:
-
PACAP-38 (31-38) peptide
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
-
Assay-specific reagents (e.g., MTT, CellTiter-Glo®, cAMP assay kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for the specific assay and allow them to adhere and stabilize overnight.
-
Peptide Preparation: Prepare a stock solution of PACAP-38 (31-38) in a suitable solvent (e.g., sterile water or DMSO, check manufacturer's recommendation). Perform serial dilutions to create a range of concentrations to be tested (e.g., from 0.01 nM to 1 µM).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the different concentrations of PACAP-38 (31-38). Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period, as determined by the specific assay (e.g., minutes for signaling events, hours to days for proliferation or differentiation).
-
Assay Performance: Perform the specific endpoint assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance, luminescence) and plot the response against the log of the PACAP-38 (31-38) concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol for Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted for assessing the effect of PACAP-38 (31-38) on the viability and proliferation of NCI-H838 cells[1].
Materials:
-
NCI-H838 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
PACAP-38 (31-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed NCI-H838 cells in a 96-well plate at a density of 5,000 cells/well and culture for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of PACAP-38 (31-38) (e.g., 10 nM) for 48 hours[1].
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol for Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the activation of the ERK signaling pathway in NCI-H838 cells upon treatment with PACAP-38 (31-38)[1].
Materials:
-
NCI-H838 cells
-
PACAP-38 (31-38)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture NCI-H838 cells to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with 100 nM PACAP-38 (31-38) for a short duration (e.g., 2-15 minutes)[1].
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK and total-ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
PACAP-38 (31-38) is an activator of the PAC1 receptor[1]. Activation of this G protein-coupled receptor can initiate multiple downstream signaling cascades. While much of the detailed pathway analysis has been conducted on the full PACAP-38 peptide, the activation of the PAC1 receptor by the (31-38) fragment suggests an overlap in the signaling mechanisms. The primary pathways include the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C (PLC) pathway, which in turn can activate downstream effectors like ERK/MAPK.
Caption: Experimental workflow for determining the optimal concentration of PACAP-38 (31-38).
Caption: Inferred signaling pathways of PACAP-38 (31-38) via the PAC1 receptor.
References
Application Notes and Protocols for PACAP-38 (31-38) Stock Solutions
These application notes provide detailed protocols for the preparation, storage, and handling of PACAP-38 (31-38) stock solutions for research purposes. Adherence to these guidelines will help ensure the integrity and biological activity of the peptide, leading to more reliable and reproducible experimental outcomes.
Peptide Information
-
Peptide Name: Pituitary Adenylate Cyclase-Activating Polypeptide-38 (31-38)
-
Sequence: Tyr-Lys-Gln-Arg-Val-Lys-Asn-Lys-NH2 (YKQRVKNK-NH2)
-
Mechanism of Action: PACAP-38 (31-38) is an activator of the PAC1 receptor.[1][2][3] Its binding to the receptor can lead to an increase in cytosolic Ca2+, accumulation of cAMP, and the phosphorylation of downstream signaling molecules such as ERK and EGFR.[1] This peptide is known to stimulate the production of norepinephrine (NPY) and catecholamines in sympathetic neurons and can be utilized in neurotrophic and neuroprotective research.[1][4]
Quantitative Data Summary
A summary of the key quantitative data for PACAP-38 (31-38) is provided in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 1061.63 g/mol - 1062.27 g/mol | [4][5][] |
| Molecular Formula | C47H83N17O11 | [4][] |
| Purity | ≥ 95% | [5] |
| Appearance | White lyophilized powder | [5] |
| Solubility in Water | Soluble, up to 100 mg/mL | [3][5][] |
| Storage (Lyophilized) | -20°C for up to 3 years | [4] |
| 0-5°C for up to 6 months | [5] | |
| Storage (Stock Solution) | -80°C for up to 6 months | [1][7] |
| -20°C for up to 1-3 months | [2][5] | |
| +4°C for up to 5 days | [5] |
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of PACAP-38 (31-38) to its receptor, PAC1.
References
Application Notes and Protocols: PACAP-38 (31-38) Treatment of SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neurotrophic and neuroprotective effects. The 38-amino acid form, PACAP-38, has been shown to induce neuronal differentiation in the human neuroblastoma cell line SH-SY5Y. This process is primarily mediated through the activation of the PAC1 receptor, leading to the stimulation of downstream signaling cascades, including the cyclic AMP (cAMP), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK) pathways.[1][2]
This document provides detailed application notes and protocols for the treatment of SH-SY5Y neuroblastoma cells with the C-terminal fragment of PACAP-38, specifically PACAP-38 (31-38). While direct and extensive research on the specific effects of the PACAP-38 (31-38) fragment on SH-SY5Y cells is limited, it is known to be an activator of the PAC1 receptor.[3] The protocols and expected outcomes described herein are largely based on the established effects of the full-length PACAP-38, providing a foundational framework for investigating the activity of the PACAP-38 (31-38) fragment. It is crucial for researchers to empirically validate the specific effects of this fragment.
Data Presentation
The following tables summarize quantitative data obtained from studies on the effects of full-length PACAP-38 on SH-SY5Y cells. These can serve as a benchmark for evaluating the potency and efficacy of the PACAP-38 (31-38) fragment.
Table 1: Effect of PACAP-38 on Neurite Outgrowth in SH-SY5Y Cells
| Treatment Concentration | Fold Increase in Neurite-Bearing Cells (Mean ± SEM) |
| Control (Low Serum Medium) | 1.0 ± 0.2 |
| 10 nM PACAP-38 | 3.5 ± 0.4 |
| 100 nM PACAP-38 | 4.6 ± 0.6 |
| 1 µM PACAP-38 | 4.8 ± 0.5 |
Data is extrapolated from studies on full-length PACAP-38 and should be confirmed experimentally for the (31-38) fragment.[1]
Table 2: Activation of MAP Kinases by PACAP-38 in SH-SY5Y Cells
| Kinase | EC₅₀ for Phosphorylation (nM) |
| ERK | 0.7 |
| p38 MAP Kinase | 1.5 |
| JNK | 37.7 |
EC₅₀ values represent the concentration of full-length PACAP-38 required to achieve 50% of the maximal phosphorylation.[1]
Experimental Protocols
Protocol 1: General Cell Culture of SH-SY5Y Cells
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency. Use a 0.25% Trypsin-EDTA solution for detachment.
Protocol 2: Neuronal Differentiation of SH-SY5Y Cells with PACAP-38 (31-38)
This protocol is adapted from methods used for full-length PACAP-38.[1][4]
-
Seeding: Plate SH-SY5Y cells in the desired culture vessels (e.g., 6-well plates, 96-well plates) at a density of 5 x 10⁴ cells/cm².
-
Serum Starvation: After 24 hours, replace the growth medium with a low-serum medium (e.g., DMEM/F12 with 0.5-1% FBS) to reduce basal proliferation and promote differentiation.
-
Peptide Treatment:
-
Prepare a stock solution of PACAP-38 (31-38) in sterile, nuclease-free water or an appropriate buffer.
-
Dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the low-serum medium.
-
Replace the medium in the cell culture plates with the medium containing the different concentrations of PACAP-38 (31-38). Include a vehicle control (low-serum medium without the peptide).
-
-
Incubation: Incubate the cells for 48-96 hours. Replace the medium with freshly prepared peptide-containing medium every 48 hours.
-
Analysis of Neurite Outgrowth:
-
Capture images of the cells using a phase-contrast microscope.
-
Quantify neurite outgrowth by counting the percentage of cells bearing neurites longer than the cell body diameter. A minimum of 100 cells per condition from at least three independent experiments should be analyzed.
-
Protocol 3: Western Blot Analysis of MAP Kinase Phosphorylation
This protocol allows for the investigation of signaling pathway activation.[1][5]
-
Cell Preparation: Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment.
-
Peptide Stimulation: Treat the serum-starved cells with various concentrations of PACAP-38 (31-38) for a short duration (e.g., 15-30 minutes) to observe acute signaling events.
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA or Bradford protein assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK, p38, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Visualizations
Signaling Pathway
Caption: PACAP-38 (31-38) signaling in SH-SY5Y cells.
Experimental Workflow
Caption: Experimental workflow for SH-SY5Y cell treatment.
References
- 1. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence Staining for PACAP-38 (31-38) Treated Cells
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary forms: PACAP-38 and PACAP-27.[1][2] The C-terminal fragment of PACAP-38, specifically the amino acid sequence 31-38, has been identified as a functional peptide. It acts as an activator of the PAC1 receptor, initiating a cascade of intracellular signaling events.[3] These pathways are involved in crucial cellular processes, including proliferation, neuroprotection, and the regulation of inflammatory responses.[3][4] Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization and expression levels of specific proteins within cells, making it an ideal method for studying the effects of PACAP-38 (31-38) treatment.
This document provides a detailed protocol for performing immunofluorescence staining on cells treated with PACAP-38 (31-38), along with relevant signaling pathway information and a summary of quantitative data from related studies.
Signaling Pathways Activated by PACAP
PACAP-38 and its fragments primarily exert their effects by binding to G protein-coupled receptors, with high affinity for the PAC1 receptor.[5] Activation of the PAC1 receptor can trigger multiple downstream signaling cascades. The most prominent pathways include the adenylyl cyclase (AC) pathway, which increases intracellular cyclic AMP (cAMP) and activates Protein Kinase A (PKA), and the phospholipase C (PLC) pathway, which leads to an increase in cytosolic calcium (Ca2+).[3][5][6] These initial signals converge on downstream kinases, notably the Extracellular signal-Regulated Kinase (ERK) and p38 MAP kinase, and can also lead to the transactivation of receptors like the Epidermal Growth Factor Receptor (EGFR).[3][7] These pathways collectively influence gene expression and cellular responses such as proliferation and differentiation.[3][7]
References
- 1. pnas.org [pnas.org]
- 2. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of ERK Phosphorylation Induced by PACAP-38 (31-38)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that exerts its effects through binding to G protein-coupled receptors, primarily the PAC1 receptor. The C-terminal fragment, PACAP-38 (31-38), has been shown to be a PAC1 receptor activator, capable of initiating downstream signaling cascades.[1][2] One of the key pathways activated by PACAP is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK). This phosphorylation is a critical event in mediating cellular processes such as proliferation, differentiation, and survival.[3][4] This document provides detailed application notes and protocols for the analysis of ERK phosphorylation in response to PACAP-38 (31-38) using Western blotting.
Data Presentation
The following table summarizes quantitative data on ERK phosphorylation in response to PACAP-38 and its fragment, PACAP-38 (31-38).
| Cell Line | Treatment | Concentration | Time | Fold Increase in p-ERK (Normalized to Total ERK) | Citation |
| NCI-H838 | PACAP-38 (31-38) | 100 nM | 2 min | 2.16 (216%) | [1] |
| SH-SY5Y | PACAP-38 | 0.1 nM - 1 µM | 15 min | Dose-dependent increase (EC50 = 0.7 nM) | [3] |
| SH-SY5Y | PACAP-38 | 100 nM | 5 min - 2 hr | Peak at 15-30 min, sustained for up to 2 hr | [3] |
| Cerebellar Granule Neurons | PACAP-38 | 1 nM - 1 µM | 10 min | Dose-dependent increase (Maximal at 100 nM) | [4] |
| A549 | PACAP-38 | 100 nM | 2 min | ~2-fold | [5] |
Signaling Pathway
The activation of ERK by PACAP-38 (31-38) is initiated by its binding to the PAC1 receptor. This interaction can trigger multiple downstream signaling cascades that converge on the activation of the MAPK pathway. The primary signaling routes include the activation of adenylyl cyclase (AC) leading to cyclic AMP (cAMP) production and subsequent protein kinase A (PKA) activation, as well as the activation of phospholipase C (PLC), resulting in diacylglycerol (DAG) and inositol trisphosphate (IP3) production, which in turn activates protein kinase C (PKC). Both PKA and PKC can phosphorylate and activate Raf, the first kinase in the MAPK cascade (Raf/MEK/ERK). Additionally, PAC1 receptor internalization following ligand binding can also contribute to sustained ERK activation.
PACAP-38 (31-38) Signaling to ERK
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., NCI-H838, SH-SY5Y) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Prior to treatment, aspirate the growth medium and replace it with a serum-free or low-serum medium for 12-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.
-
PACAP-38 (31-38) Preparation: Prepare a stock solution of PACAP-38 (31-38) in sterile, nuclease-free water or an appropriate buffer. Further dilute the peptide in serum-free medium to the desired final concentrations (e.g., for a dose-response experiment: 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Cell Treatment: Add the PACAP-38 (31-38) dilutions to the cells and incubate for the desired time points (e.g., for a time-course experiment: 0, 2, 5, 15, 30, 60 minutes). A vehicle control (serum-free medium without the peptide) should be included.
Protein Extraction
-
Cell Lysis: After treatment, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody for total ERK (t-ERK).
Data Analysis
-
Densitometry: Quantify the band intensity of p-ERK and t-ERK for each sample using image analysis software (e.g., ImageJ).
-
Normalization: For each sample, normalize the p-ERK band intensity to the corresponding t-ERK band intensity.
-
Fold Change Calculation: Calculate the fold change in ERK phosphorylation by dividing the normalized p-ERK intensity of the treated samples by the normalized p-ERK intensity of the vehicle control.
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of ERK phosphorylation after PACAP-38 (31-38) treatment.
Western Blot Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAC1 regulates receptor tyrosine kinase transactivation in a reactive oxygen species-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Release with PACAP-38 (31-38)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Pituitary Adenylate Cyclase-Activating Polypeptide 38 (PACAP-38) and its fragments are crucial neuropeptides involved in a wide array of physiological processes. The C-terminal fragment, PACAP-38 (31-38), functions as a potent activator of the PAC1 receptor.[1][2] Activation of the PAC1 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades that lead to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[1][2] This elevation in [Ca²⁺]i is a critical secondary messenger event that regulates cellular functions such as neurotransmission, hormone secretion, and gene expression.[3][4][5]
Measuring the intracellular calcium release triggered by PACAP-38 (31-38) is fundamental to understanding its mechanism of action and screening for novel modulators of the PAC1 receptor. The protocols detailed herein describe the use of fluorescent calcium indicators, specifically Fluo-4 AM and Fura-2 AM, to monitor and quantify these changes in live cells.
Principle of PACAP-Mediated Calcium Signaling
PACAP-38 (31-38) binding to the PAC1 receptor can activate multiple G-protein subtypes, primarily Gs and Gq.[6]
-
Gq Pathway: Activation of the Gq protein stimulates phospholipase C epsilon (PLCε).[3][6][7] PLCε then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors (IP₃Rs) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[3][7]
-
Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[6][8] Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various targets, including ryanodine receptors (RyRs), leading to further Ca²⁺ release from intracellular stores in some cell types.[9]
-
Calcium Influx: In addition to mobilizing internal stores, PACAP signaling can also promote the influx of extracellular Ca²⁺ through L-type and T-type calcium channels located on the plasma membrane.[3][7][10]
The combination of Ca²⁺ release from internal stores and influx from the extracellular space results in a robust and often sustained increase in intracellular calcium levels.[3][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAC 1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. Activation of PAC1 Receptors in Rat Cerebellar Granule Cells Stimulates Both Calcium Mobilization from Intracellular Stores and Calcium Influx through N-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PACAP and acetylcholine cause distinct Ca2+ signals and secretory responses in chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PAC1 receptor activation by PACAP-38 mediates Ca2+ release from a cAMP-dependent pool in human fetal adrenal gland chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pituitary Adenylate Cyclase-activating Peptide (PACAP) Recruits Low Voltage-activated T-type Calcium Influx under Acute Sympathetic Stimulation in Mouse Adrenal Chromaffin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Long-Term Effects of PACAP-38 (31-38) in Primary Cortical Neurons
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two biologically active forms, PACAP-38 and PACAP-27.[1] PACAP-38 is the predominant form in the brain and has demonstrated significant neurotrophic and neuroprotective properties in numerous studies.[2][3] It exerts its effects through PAC1, VPAC1, and VPAC2 receptors, activating multiple intracellular signaling pathways to promote neuronal survival, differentiation, and plasticity.[2][4]
While extensive research has focused on the full-length PACAP-38 peptide, there is a notable lack of published data on the specific biological activity and long-term effects of its C-terminal fragment, PACAP-38 (31-38), in primary cortical neurons. Therefore, these application notes provide a comprehensive framework and detailed protocols for researchers to systematically investigate the potential effects of this fragment. The methodologies are based on established protocols for studying the full-length PACAP-38.
Proposed Investigational Plan for PACAP-38 (31-38)
The primary objective of this investigational plan is to determine if long-term treatment with the PACAP-38 (31-38) fragment has any effect on the survival and signaling pathways of primary cortical neurons, particularly under conditions of cellular stress.
Key Research Questions:
-
Does long-term exposure to PACAP-38 (31-38) affect the baseline viability of primary cortical neurons?
-
Can PACAP-38 (31-38) protect primary cortical neurons from apoptotic insults?
-
Does PACAP-38 (31-38) modulate key signaling pathways known to be regulated by the full-length PACAP-38, such as the ERK, Akt, and p38 MAP kinase pathways?
Hypothesized Signaling Pathways to Investigate
Based on the known mechanisms of the parent molecule, PACAP-38, the following signaling pathways are proposed as primary targets for investigation. Activation of these pathways by PACAP-38 (31-38) would suggest it retains some of the biological functions of the full-length peptide.
Figure 1: Hypothesized signaling pathways for PACAP-38 (31-38) investigation.
Experimental Protocols
1. Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary neurons from embryonic rodent brains, a method that has advanced the understanding of neuronal function.[4]
-
Materials:
-
Timed-pregnant rat (E18) or mouse (E15-E16)
-
Dissection medium: HBSS with 20% FBS[4]
-
Plating medium: Neurobasal medium with B27 supplement, GlutaMAX, and Penicillin-Streptomycin
-
Enzyme solution: Papain (20 units/ml) in a suitable buffer
-
Enzyme inhibitor: Trypsin inhibitor solution
-
Poly-D-lysine (or Poly-L-ornithine) and Laminin coated culture plates or coverslips[5]
-
Sterile dissection tools
-
-
Procedure:
-
Coat culture vessels with Poly-D-lysine (100 µg/mL) overnight, wash, and then coat with Laminin (10 µg/mL) for at least 2 hours.[5]
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryonic brains in ice-cold dissection medium. Isolate the cortices.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the papain solution at 37°C for 15-30 minutes.
-
Wash the tissue to remove the enzyme solution and add the trypsin inhibitor for 5 minutes.
-
Gently triturate the tissue in plating medium to create a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) on the pre-coated culture vessels.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, replace half of the medium with fresh, pre-warmed plating medium. Continue to replace half of the medium every 3-4 days.
-
2. Long-Term Treatment with PACAP-38 (31-38)
-
Materials:
-
Lyophilized PACAP-38 (31-38) peptide
-
Sterile, nuclease-free water or appropriate vehicle for peptide reconstitution
-
Cultured primary cortical neurons (e.g., at 7 days in vitro, DIV7)
-
Optional: A known neurotoxic agent, such as sodium nitroprusside (SNP) or staurosporine.[2]
-
-
Procedure:
-
Reconstitute the PACAP-38 (31-38) peptide to a stock concentration (e.g., 1 mM) and prepare serial dilutions to achieve the desired final concentrations. A broad range should be tested initially (e.g., 1 nM to 10 µM).
-
At DIV7, begin the long-term treatment by adding the desired concentrations of PACAP-38 (31-38) to the culture medium. Include a vehicle-only control group.
-
For neuroprotection studies, a positive control group treated with full-length PACAP-38 (e.g., 100 nM) should be included.[2]
-
Continue the treatment for a specified duration (e.g., 24, 48, 72 hours, or longer). Refresh the treatment with each half-medium change.
-
To induce apoptosis for neuroprotection assays, add a neurotoxic agent like SNP (e.g., 0.5-1 mM for 4-24 hours) or staurosporine to the cultures during the final hours of the experiment.[2]
-
At the end of the treatment period, harvest the cells for downstream analysis.
-
Figure 2: General experimental workflow for investigating PACAP-38 (31-38).
3. Neuronal Viability Assay (MTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
At the end of the treatment period, add MTT solution (final concentration 0.5 mg/ml) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Read the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control group.
-
4. Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure:
-
Harvest the cells and prepare cell lysates according to the manufacturer's protocol for a colorimetric or fluorometric caspase-3 assay kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to the lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Normalize the caspase-3 activity to the total protein concentration of each sample.
-
5. Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total-ERK, p-Akt, total-Akt, Bcl-2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
The following tables provide a structured format for organizing and presenting the quantitative data obtained from the proposed experiments.
Table 1: Effect of Long-Term PACAP-38 (31-38) Treatment on Neuronal Viability under Basal and Stress Conditions
| Treatment Group | Concentration | Neuronal Viability (% of Control) - Basal | Neuronal Viability (% of Control) - With Stressor |
| Vehicle Control | - | 100 ± SEM | Value ± SEM |
| PACAP-38 (31-38) | 1 nM | Value ± SEM | Value ± SEM |
| PACAP-38 (31-38) | 10 nM | Value ± SEM | Value ± SEM |
| PACAP-38 (31-38) | 100 nM | Value ± SEM | Value ± SEM |
| PACAP-38 (31-38) | 1 µM | Value ± SEM | Value ± SEM |
| PACAP-38 (Full-Length) | 100 nM | Value ± SEM | Value ± SEM |
Table 2: Effect of Long-Term PACAP-38 (31-38) Treatment on Caspase-3 Activity
| Treatment Group | Concentration | Relative Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | - | 1.0 ± SEM |
| Stressor Only | - | Value ± SEM |
| PACAP-38 (31-38) + Stressor | 1 nM | Value ± SEM |
| PACAP-38 (31-38) + Stressor | 10 nM | Value ± SEM |
| PACAP-38 (31-38) + Stressor | 100 nM | Value ± SEM |
| PACAP-38 (31-38) + Stressor | 1 µM | Value ± SEM |
| PACAP-38 (Full-Length) + Stressor | 100 nM | Value ± SEM |
Table 3: Quantification of Signaling Protein Expression via Western Blot
| Treatment Group | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) | Bcl-2 / β-actin (Fold Change) |
| Vehicle Control | 1.0 ± SEM | 1.0 ± SEM | 1.0 ± SEM |
| PACAP-38 (31-38) 100 nM | Value ± SEM | Value ± SEM | Value ± SEM |
| PACAP-38 (Full-Length) 100 nM | Value ± SEM | Value ± SEM | Value ± SEM |
References
- 1. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PACAP38 protects rat cortical neurons against the neurotoxicity evoked by sodium nitroprusside and thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pituitary adenylate cyclase-activating peptide induces long-lasting neuroprotection through the induction of activity-dependent signaling via the cyclic AMP response element-binding protein-regulated transcription co-activator 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous PACAP-38 (31-38) Infusion via Micro-Osmotic Pumps
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27. PACAP-38, the predominant form in the brain, and its fragments have garnered significant interest for their neurotrophic and neuroprotective effects. This document provides detailed application notes and protocols for the continuous infusion of the C-terminal fragment, PACAP-38 (31-38), using micro-osmotic pumps. This method allows for sustained delivery of the peptide, which is crucial for investigating its long-term effects in various in vivo models.
PACAP-38 (31-38) acts as a PAC1 receptor activator, initiating a cascade of intracellular signaling events that can influence cell proliferation, survival, and differentiation.[1] Continuous infusion of this peptide fragment is a valuable technique for studying its potential therapeutic applications in neurodegenerative diseases, nerve injury, and other neurological disorders.
Data Presentation
In Vitro Efficacy of PACAP-38 and its Fragments
The following table summarizes the quantitative data on the effects of PACAP-38 and its fragments from various in vitro studies.
| Cell Line | Peptide Fragment | Concentration | Duration | Effect | Reference |
| HEK 293 cells | PACAP-38 (31-38) | 0.01-10 nM | - | Dose-dependent increase in intracellular Ca2+ (EC50 = 0.81 nM) | [1] |
| NCI-H838 cells | PACAP-38 (31-38) | 10 nM | 48 h | 72% increase in cell number | [1] |
| NCI-H838 cells | PACAP-38 (31-38) | 100 nM | 2 min | Increased tyrosine phosphorylation of EGFR (377%), HER2 (299%), and ERK (216%) | [1] |
| Neural cells | PACAP-38 (31-38) | 300 nM | 4 h | Stimulated generation of APPsα | [1] |
| SH-SY5Y cells | PACAP-38 | 0.1 nM - 1 µM | 15 min | Concentration-dependent phosphorylation of ERK (EC50 = 0.7 nM), p38 MAP kinase (EC50 = 1.5 nM), and JNK (EC50 = 37.7 nM) | |
| Primary olfactory cultures | PACAP-38 | Various | - | Dose-dependent increase in the number of neurons (up to 270% of control) | [2] |
| Rat Hippocampal Slices | PACAP-38 | 0.05 nM | 10 min | Increased fEPSP amplitude to 148.1 ± 13.1% and slope to 150.0 ± 11.2% of baseline | [3] |
In Vivo Infusion Parameters for PACAP-38
This table provides examples of infusion parameters used in in vivo studies with PACAP-38, which can serve as a reference for designing experiments with PACAP-38 (31-38).
| Animal Model | Peptide | Infusion Rate | Duration | Route | Effect | Reference |
| Rat (MCAO model) | PACAP-38 | 160 pmol/µL per hour | 48 hours | Intravenous | Significant reduction in infarct size | [4][5] |
| Rat (Global ischemia model) | PACAP-38 | 16 to 160 pmol/h | - | Intravenous | Prevention of selective neuronal death in CA1 | |
| Rat | PACAP-38 | 1 pmol/h | - | Intracerebroventricular | Prevention of selective neuronal death in CA1 |
Experimental Protocols
Protocol 1: Preparation of PACAP-38 (31-38) Solution for Micro-Osmotic Pump Loading
Materials:
-
Lyophilized PACAP-38 (31-38) peptide
-
Sterile, pyrogen-free vehicle (e.g., 0.9% sterile saline, artificial cerebrospinal fluid, or phosphate-buffered saline)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reconstitution:
-
Allow the lyophilized PACAP-38 (31-38) vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a small volume of the chosen sterile vehicle to create a concentrated stock solution. The peptide is soluble in water.[6]
-
Gently vortex to ensure complete dissolution. Avoid vigorous shaking to prevent peptide degradation.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Dilution to Final Concentration:
-
Based on the desired final concentration and the pumping rate of the micro-osmotic pump, calculate the required dilution of the stock solution.
-
Perform the dilution using the sterile vehicle in a sterile microcentrifuge tube.
-
-
Storage:
Protocol 2: Micro-Osmotic Pump Filling and Priming
Materials:
-
Micro-osmotic pump (e.g., ALZET®) of the appropriate size and duration for the experiment
-
Filling tube provided by the pump manufacturer
-
Syringe (size appropriate for the pump volume)
-
Prepared PACAP-38 (31-38) solution
-
Sterile beaker with sterile 0.9% saline
-
Incubator at 37°C
Procedure:
-
Pump Filling:
-
Attach the filling tube to the syringe and draw the prepared PACAP-38 (31-38) solution into the syringe.
-
Hold the micro-osmotic pump upright and insert the filling tube until it touches the bottom of the pump reservoir.
-
Slowly inject the solution into the pump until the reservoir is full and a small amount of fluid is displaced from the top.
-
Remove the filling tube, ensuring no air bubbles are trapped inside.
-
-
Flow Moderator Insertion:
-
Insert the translucent end of the flow moderator into the pump opening. A slight twist may be necessary to fully insert it.
-
-
Pump Priming:
-
Place the filled pump in a sterile beaker containing sterile 0.9% saline.
-
Incubate at 37°C for at least 4-6 hours (or as per the manufacturer's instructions) to ensure the pump starts delivering at a steady rate immediately upon implantation.
-
Protocol 3: Surgical Implantation of Micro-Osmotic Pump (Subcutaneous) in Rodents
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Antiseptic solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile gauze
-
Heating pad
-
Primed micro-osmotic pump
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol.
-
Shave and disinfect the surgical site, typically on the back between the scapulae.
-
Place the animal on a heating pad to maintain body temperature throughout the procedure.
-
-
Incision:
-
Make a small midline skin incision (approximately 1-1.5 cm) at the prepared site.
-
-
Subcutaneous Pocket Formation:
-
Insert a pair of blunt forceps into the incision and gently open and close them to create a subcutaneous pocket large enough to accommodate the pump.
-
-
Pump Implantation:
-
Insert the primed micro-osmotic pump into the subcutaneous pocket, with the flow moderator pointing away from the incision.
-
-
Wound Closure:
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Monitor the animal during recovery from anesthesia.
-
Administer analgesics as per the approved institutional protocol.
-
Observe the animal for any signs of distress or infection at the surgical site.
-
Visualizations
Caption: PACAP-38 (31-38) signaling pathway.
Caption: Experimental workflow for continuous infusion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pituitary Adenylyl Cyclase-Activating Peptides and α-Amidation in Olfactory Neurogenesis and Neuronal Survival In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of PACAP-38 on Synaptic Responses in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Pituitary adenylate cyclase-activating polypeptide (PACAP) protects against mitoxantrone-induced cardiac injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intrathecal Delivery of PACAP-38 in Rat Studies
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with two bioactive forms, PACAP-38 and PACAP-27.[1] It plays significant roles as a neurotransmitter, neuromodulator, and neurotrophic factor.[1] PACAP exerts its effects through three primary G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor, which is specific for PACAP, is the predominant form in the central nervous system and primarily signals through the activation of adenylate cyclase.[2][3]
Intrathecal (i.t.) administration of PACAP-38 provides a direct route to the spinal cord, allowing researchers to investigate its role in modulating spinal circuits that control a variety of physiological processes. Rat studies have been instrumental in elucidating the effects of spinal PACAP-38 on sympathetic outflow, cardiovascular function, metabolic rate, and urinary tract control.[4][5][6] These notes provide an overview of the key findings, experimental protocols, and signaling pathways associated with the intrathecal delivery of PACAP-38 in rats.
Quantitative Data Summary
The following tables summarize the key quantitative findings from rat studies involving the intrathecal administration of PACAP-38.
Table 1: Dose-Response of Intrathecal PACAP-38 on Splenic Sympathetic Nerve Activity (sSNA) in Sprague-Dawley Rats
| Concentration (µmol/L) | Peak sSNA Response (% Increase from Baseline) |
| 100 | Data not specified, part of dose-ranging |
| 300 | Data not specified, part of dose-ranging |
| 1,000 | ~105%[4] |
| Data derived from studies establishing an effective dose for subsequent experiments.[2] |
Table 2: Cardiovascular and Sympathetic Responses to Intrathecal PACAP-38 (1,000 µmol/L) in Different Rat Strains
| Parameter | Rat Strain | Baseline | Peak Response Post-PACAP-38 |
| Mean Arterial Pressure (MAP) | SHR (n=6) | 116 ± 5 mmHg | Initial decrease, variable effects over time[2] |
| WKY (n=5) | 90 ± 2 mmHg | Initial decrease, variable effects over time[2] | |
| Wistar (n=7) | 96 ± 4 mmHg | Initial decrease, variable effects over time[2] | |
| Heart Rate (HR) | SHR (n=6) | 395 ± 9 bpm | Significant, sustained increase[2] |
| WKY (n=5) | 433 ± 4 bpm | Significant, sustained increase[2] | |
| Wistar (n=7) | 438 ± 11 bpm | Significant, sustained increase[2] | |
| Splenic SNA (sSNA) | SHR (n=6) | Baseline | Significantly greater peak response than WKY & Wistar[2] |
| WKY (n=5) | Baseline | Significant increase[2] | |
| Wistar (n=7) | Baseline | Heterogeneous response; overall smaller increase than SHR & WKY[2] | |
| SHR: Spontaneously Hypertensive Rat; WKY: Wistar-Kyoto Rat (normotensive control). Data presented as mean ± SEM.[2] |
Table 3: Sympathetic and Metabolic Effects of Intrathecal PACAP-38 in Sprague-Dawley Rats
| Parameter | Change from Baseline |
| Cervical SNA | ~100 ± 35% increase[4] |
| Lumbar SNA | ~96 ± 18% increase[4] |
| Splanchnic SNA | ~105 ± 10% increase[4] |
| Heart Rate | Δ 48 ± 5 beats/min increase[4] |
| End-tidal CO₂ | Δ 0.67 ± 0.05% increase[4] |
| Arterial PCO₂ | Δ 7 ± 1 mmHg increase[4] |
| Arterial pH | Δ -0.9 ± 0.1 decrease[4] |
| These findings demonstrate a widespread, spinally mediated sympathoexcitation and an increase in basal metabolic rate.[4][7] |
Table 4: Effects of Intrathecal PACAP-38 on Lower Urinary Tract Function in Spinal Cord Transected (SCT) Rats
| Condition | Dose (µg) | Effect on Bladder Contraction Amplitude (BCA) |
| Isovolumetric Contractions | 10 | No significant effect[6] |
| 30 | ~194% increase[6] | |
| Continuous Infusion Cystometrograms | 10 | ~60% decrease or suppression[6] |
| 30 | ~90% decrease or suppression[6] | |
| These results suggest that PACAP-38 activates spinal circuits to modulate parasympathetic outflow to the bladder, with effects dependent on the experimental conditions.[6] |
Signaling Pathways
Intrathecal PACAP-38 primarily exerts its effects by activating the PAC1 receptor on spinal neurons.[2] This initiates a cascade of intracellular signaling events, leading to neuronal excitation and other cellular responses. The primary pathway involves the Gs alpha subunit of the G protein, which activates adenylate cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] PACAP-38 has also been shown to activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for its neuroprotective and anti-apoptotic effects.[8]
Experimental Protocols
Protocol 1: Animal Preparation and Intrathecal Catheterization
This protocol describes the surgical preparation of adult male rats for intrathecal drug delivery.
-
Animal Models: Spontaneously Hypertensive (SHR), Wistar-Kyoto (WKY), or Sprague-Dawley (SD) adult male rats are commonly used.[2][4]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., urethane). Ensure a stable plane of anesthesia is maintained throughout the procedure, confirmed by the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Catheter Implantation:
-
Carefully make a small slit in the dura mater.
-
Insert a fine catheter (e.g., polyvinylchloride tubing, ID 0.2 mm; OD 0.5 mm) into the intrathecal space.[2]
-
Gently advance the catheter caudally to the desired spinal cord level (e.g., thoracic level T5/T6 for cardiovascular studies).[2]
-
Secure the catheter in place and exteriorize it for drug administration.
-
-
Stabilization: Allow the animal to stabilize after the surgical procedures before commencing baseline recordings.
Protocol 2: Intrathecal Drug Administration
This protocol details the preparation and injection of PACAP-38 into the intrathecal space.
-
Drug Preparation:
-
Administration Procedure:
-
First, perform a vehicle infusion to establish a baseline response. Infuse a small volume (e.g., 10 µl) of the vehicle (PBS or aCSF) through the intrathecal catheter.[2]
-
Follow the vehicle infusion with a small flush (e.g., 6-7 µl) of the same vehicle to clear the catheter's dead space.[2][6]
-
After recording the vehicle response, administer the PACAP-38 solution using the same volume and flush procedure.
-
For dose-response studies, allow sufficient time between escalating doses for physiological parameters to return to baseline or stabilize.
-
Protocol 3: Physiological Data Acquisition and Analysis
This protocol outlines the recording and analysis of key physiological parameters following intrathecal injection.
-
Cardiovascular and Sympathetic Recordings:
-
Record MAP and heart rate (HR) continuously from the arterial cannula.
-
Record sympathetic nerve activity (SNA) from isolated nerve bundles (e.g., splanchnic, cervical, or lumbar sympathetic nerves) using bipolar silver wire electrodes.[4]
-
Amplify and filter the raw nerve signal. The signal is then rectified and integrated to quantify the nerve activity.
-
-
Metabolic Measurements:
-
Data Analysis:
-
Calculate the change (Δ) in each parameter from the pre-injection baseline.
-
For SNA, normalize the data by expressing it as a percentage change from the baseline activity.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of the observed changes compared to the vehicle control and across different experimental groups.[2]
-
Experimental Workflow
The following diagram illustrates the typical workflow for an acute experiment investigating the effects of intrathecal PACAP-38 administration in an anesthetized rat.
References
- 1. Perspectives on Pituitary Adenylate Cyclase Activating Polypeptide (PACAP) in the Neuroendocrine, Endocrine, and Nervous Systems [jstage.jst.go.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Intrathecal PACAP-38 causes increases in sympathetic nerve activity and heart rate but not blood pressure in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intrathecal administration of pituitary adenylate cyclase activating polypeptide on lower urinary tract functions in rats with intact or transected spinal cords - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal PACAP-38 causes prolonged widespread sympathoexcitation via a spinally mediated mechanism and increases in basal metabolic rate in anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) Protects Cerebellar Granule Neurons from Apoptosis by Activating the Mitogen-Activated Protein Kinase (MAP Kinase) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PACAP-38 (31-38) for In Vitro Neuronal Differentiation
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide with significant neurotrophic and neuroprotective effects.[1] The 38-amino acid form, PACAP-38, and its fragments are known to play crucial roles in neuronal development, including proliferation, migration, and differentiation.[1] The C-terminal fragment, PACAP-38 (31-38), is recognized as an activator of the PAC1 receptor.[2][3] Activation of the PAC1 receptor by PACAP peptides initiates downstream signaling cascades that are pivotal for inducing a neuronal phenotype in various cell lines.[4][5]
This document provides detailed protocols and application notes for utilizing PACAP-38 (31-38) to induce neuronal differentiation in vitro. While most detailed studies have been conducted with the full-length PACAP-38, the shared mechanism of action via the PAC1 receptor makes these protocols a relevant and robust starting point for research with the PACAP-38 (31-38) fragment.[2][4] The primary model discussed is the human neuroblastoma SH-SY5Y cell line, a common model for studying neuronal differentiation.[4][5][6]
Mechanism of Action
PACAP-38 (31-38) exerts its effects by binding to the PAC1 G protein-coupled receptor.[2][4] This binding primarily activates adenylyl cyclase, leading to a significant increase in intracellular cyclic AMP (cAMP) levels.[4][5] The rise in cAMP subsequently activates downstream pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6] These pathways are critical for promoting neurite outgrowth and the up-regulation of specific neuronal marker proteins, driving the cells towards a more mature neuronal phenotype.[4][5]
Data Presentation
The following tables summarize quantitative data derived from studies using PACAP-38, which can be used as a guideline for designing experiments with the PACAP-38 (31-38) fragment.
Table 1: Effective Concentrations of PACAP-38 for Neuronal Differentiation of SH-SY5Y Cells
| Parameter | Concentration Range | Optimal Concentration | Observation | Reference |
| Neurite Outgrowth | 0.1 nM - 1 µM | 100 nM | Significant increase in neurite-bearing cells after 4 days. | [4] |
| GAP-43 Expression | 1 nM - 1 µM | Not specified | Upregulation detected by Western Blot. | [4] |
| Bcl-2 Expression | 0.1 nM - 1 µM | Not specified | Upregulation detected by Western Blot. | [4] |
| ERK/p38 Phosphorylation | 0.1 nM - 1 µM | Not specified | Peak phosphorylation observed at 15 minutes. | [4] |
Table 2: Key Neuronal Markers and Time Points for Assessment
| Marker | Function | Cell Line | Treatment Duration | Method of Detection | Reference |
| GAP-43 | Growth-associated protein, neuritogenesis | SH-SY5Y | 4 days | Western Blot | [4][6] |
| Bcl-2 | Anti-apoptotic protein, cell survival | SH-SY5Y | 4 days | Western Blot | [4][6] |
| Choline Acetyltransferase (ChAT) | Marker for cholinergic neurons | SH-SY5Y | 4 days | Western Blot | [4][5] |
| βIII-tubulin (Tuj1) | Early neuronal differentiation marker | Mesenchymal Stem Cells | 8 days | Western Blot | [7][8] |
| Neuron-specific enolase (NSE) | Mature neuron marker | Mesenchymal Stem Cells | Not specified | Western Blot | [7] |
Experimental Protocols
The following section provides detailed protocols for inducing and assessing neuronal differentiation using PACAP peptides.
Protocol 1: In Vitro Neuronal Differentiation of SH-SY5Y Cells
This protocol describes the induction of neuronal differentiation in SH-SY5Y cells using a PACAP peptide.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete growth medium: DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Low-serum differentiation medium: DMEM/F12, 0.2% FBS, 1% Penicillin-Streptomycin
-
PACAP-38 (31-38) peptide
-
Sterile water or appropriate solvent for peptide reconstitution
-
Tissue culture plates (6-well or 24-well)
-
Phase-contrast microscope
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in complete growth medium at 37°C, 5% CO₂. Seed cells into the desired plate format at a density that will result in 50-60% confluency after 24 hours.
-
Initiation of Differentiation: After 24 hours, aspirate the complete growth medium. Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add the low-serum differentiation medium to the cells.[4]
-
PACAP Treatment: Prepare a stock solution of PACAP-38 (31-38). Add the peptide to the low-serum medium to achieve the desired final concentration (a starting concentration of 100 nM is recommended based on PACAP-38 studies).[4] Include a vehicle-only control.
-
Incubation: Incubate the cells for 4 to 7 days. Replace the medium with fresh low-serum medium containing PACAP-38 (31-38) every 2 days to ensure peptide stability and nutrient availability.[6]
-
Morphological Assessment: Observe the cells daily using a phase-contrast microscope. Differentiated cells will exhibit a change in morphology, characterized by a bipolar or multipolar cell body with long, thin neurite-like processes.[4] Capture images at the end of the treatment period for analysis of neurite length and number of neurite-bearing cells.
Protocol 2: Immunocytochemistry (ICC) for Neuronal Markers
This protocol is for the fluorescent labeling of neuronal markers in differentiated cells cultured on glass coverslips.
Materials:
-
Differentiated cells on poly-D-lysine coated coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.3% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 5% goat serum in PBS[9][10]
-
Primary antibodies (e.g., rabbit anti-GAP-43, mouse anti-βIII-tubulin)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594)
-
DAPI solution for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation: At the end of the differentiation protocol, carefully aspirate the culture medium. Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.[9][11]
-
Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add permeabilization buffer and incubate for 5-10 minutes at room temperature.[9][10] This step is necessary for intracellular antigens.
-
Blocking: Wash three times with PBS. Add blocking buffer and incubate for 1 hour at room temperature to prevent non-specific antibody binding.[9][10]
-
Primary Antibody Incubation: Dilute the primary antibody/antibodies in blocking buffer (or 1% BSA in PBS) to the manufacturer's recommended concentration. Aspirate the blocking buffer and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.[9][10]
-
Secondary Antibody Incubation: Wash the cells three times with PBS for 5 minutes each. Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer. Add the secondary antibody solution and incubate for 1-2 hours at room temperature, protected from light.[9][10]
-
Counterstaining and Mounting: Wash three times with PBS, with the second wash containing DAPI for nuclear staining.[9] Perform a final rinse with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters.
Protocol 3: Western Blotting for Neuronal Marker Expression
This protocol details the detection and quantification of neuronal marker proteins from total cell lysates.
Materials:
-
Differentiated cells in a 6-well plate
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies (e.g., anti-GAP-43, anti-Bcl-2, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: At the end of the differentiation protocol, place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.[12] Use a cell scraper to lyse the cells and collect the lysate into a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 20-30 minutes.[12]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant containing the soluble protein to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE: Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Load 15-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane according to standard protocols.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software and normalize to the loading control (e.g., GAPDH).[4][6]
References
- 1. Review on PACAP-Induced Transcriptomic and Proteomic Changes in Neuronal Development and Repair [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Immunocytochemistry: Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bit.bio [bit.bio]
- 12. Western Blotting for Neuronal Proteins [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PACAP-38 (31-38) Experiments
Welcome to the technical support center for PACAP-38 (31-38) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this PAC1 receptor activator.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (31-38) and what is its primary mechanism of action?
A1: PACAP-38 (31-38) is the C-terminal fragment of the 38-amino acid neuropeptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). It acts as a PAC1 receptor activator.[1][2] Its activation of the PAC1 receptor can stimulate multiple intracellular signaling pathways, leading to a variety of cellular responses.[1][3]
Q2: What are the known downstream signaling pathways activated by PACAP-38 (31-38)?
A2: PACAP-38 (31-38) is known to activate several key signaling pathways upon binding to the PAC1 receptor. These include:
-
Adenylate Cyclase/cAMP Pathway: Activation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP).[3][4]
-
Phospholipase C (PLC) Pathway: This can lead to the generation of inositol phosphates and an increase in intracellular calcium (Ca2+).[1][4]
-
MAPK/ERK Pathway: It can induce the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2).[1][3]
-
p38 MAP Kinase and JNK Pathways: PACAP-38 has also been shown to stimulate the phosphorylation of p38 MAP kinase and c-Jun N-terminal kinase (JNK).[3]
-
EGFR Signaling: In some cell types, it can lead to the phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[1]
Q3: We are observing high variability in our experimental results. What are the common sources of inconsistency?
A3: Inconsistent results in PACAP-38 (31-38) experiments can arise from several factors:
-
Peptide Quality and Handling: Ensure the purity of the PACAP-38 (31-38) peptide. Proper storage and handling are critical to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Cell Line and Passage Number: The expression levels of PAC1 receptors can vary between cell lines and even with increasing passage number of the same cell line. It is crucial to use a consistent cell passage number for your experiments.
-
Experimental Conditions: Factors such as serum concentration in the media, incubation times, and cell density can significantly impact the cellular response to PACAP-38 (31-38).
-
Agonist Concentration: The dose-response to PACAP-38 (31-38) can be highly cell-type specific. A full dose-response curve should be performed to identify the optimal concentration for your experimental system.
-
Receptor Desensitization: Prolonged exposure to PACAP-38 (31-38) may lead to receptor desensitization or downregulation, resulting in diminished responses over time.
-
Animal Model Variability: In vivo studies have shown that responses to PACAP-38 can be strain-dependent in rats, highlighting the importance of using a consistent and well-characterized animal model.[5]
Troubleshooting Guides
Issue 1: Low or No Cellular Response to PACAP-38 (31-38) Stimulation
| Possible Cause | Troubleshooting Step |
| Degraded Peptide | Use a fresh aliquot of PACAP-38 (31-38). Verify the peptide's activity with a positive control cell line known to respond. |
| Low PAC1 Receptor Expression | Confirm PAC1 receptor expression in your cell line using RT-PCR, western blot, or immunocytochemistry. Consider using a cell line with known high expression of PAC1 receptors. |
| Suboptimal Agonist Concentration | Perform a dose-response experiment with a wide range of PACAP-38 (31-38) concentrations (e.g., 0.01 nM to 1 µM) to determine the EC50 in your system.[1][3] |
| Incorrect Assay Conditions | Optimize incubation time. For signaling events like ERK phosphorylation, responses can be rapid (minutes).[1] For other endpoints like gene expression or neurite outgrowth, longer incubation times (hours to days) may be necessary.[3] |
| Presence of Antagonists | Ensure that no components of your media or buffers are acting as antagonists. The use of a PAC1 receptor antagonist like PACAP(6-38) can be used as a negative control to confirm specificity.[3] |
Issue 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Serum Components | Serum contains various growth factors that can activate similar signaling pathways. Reduce or eliminate serum from the media during the stimulation period. |
| Contamination | Ensure aseptic technique and test for mycoplasma contamination, which can alter cellular signaling. |
| Off-Target Effects | While PACAP-38 (31-38) is a PAC1 receptor activator, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve. |
Data Presentation
Table 1: Effective Concentrations of PACAP-38 in Various In Vitro Experiments
| Cell Line | Assay | Effective Concentration | Incubation Time | Reference |
| HEK 293 cells | cAMP accumulation & Ca2+ influx | 0.01-10 nM (EC50 = 0.81 nM for Ca2+) | Not Specified | [1] |
| Neural cells | APPsα generation | 300 nM | 4 h | [1] |
| SCG neuronal cultures | NPY secretion | 0.01 nM | 48 h | [1] |
| NCI-H838 cells | EGFR, HER2, ERK phosphorylation | 100 nM | 2 min | [1] |
| NCI-H838 cells | Cell growth | 10 nM | 48 h | [1] |
| SH-SY5Y cells | ERK, p38, JNK phosphorylation | 0.1 nM - 1 µM | 15 min | [3] |
Table 2: EC50 Values for PACAP-38 Induced MAP Kinase Phosphorylation in SH-SY5Y Cells
| Kinase | EC50 Value | Reference |
| ERK | 0.7 nM | [3] |
| p38 MAP Kinase | 1.5 nM | [3] |
| JNK | 37.7 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Cell Stimulation with PACAP-38 (31-38) for Phosphorylation Analysis
-
Cell Culture: Plate cells (e.g., SH-SY5Y, NCI-H838) in appropriate culture vessels and grow to 70-80% confluency.
-
Serum Starvation: Prior to stimulation, reduce background signaling by serum-starving the cells for 4-24 hours in serum-free or low-serum (e.g., 0.5%) medium.
-
Peptide Preparation: Reconstitute PACAP-38 (31-38) in a suitable sterile solvent (e.g., sterile water or PBS) to create a stock solution. Prepare serial dilutions to the desired final concentrations in serum-free medium immediately before use.
-
Stimulation: Remove the starvation medium and add the medium containing the desired concentration of PACAP-38 (31-38). For phosphorylation studies, incubation times are typically short (e.g., 2, 5, 15, 30 minutes).[1][3]
-
Cell Lysis: After incubation, immediately place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.
-
Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Proceed with standard western blotting protocols to analyze the phosphorylation status of target proteins (e.g., p-ERK, p-p38).
Visualizations
Caption: PACAP-38 (31-38) Signaling Pathways.
Caption: Troubleshooting Workflow for Inconsistent Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: PACAP-38 (31-38) for In Vivo Neuroprotection
Welcome to the technical support center for researchers utilizing Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)-38 for in vivo neuroprotection studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist in optimizing your experimental design and outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo experiments with PACAP-38.
Q1: My in vivo experiment with PACAP-38 showed no significant neuroprotective effect. What are the potential reasons?
A1: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Timing of Administration: The therapeutic window for PACAP-38 is critical. In models of transient middle cerebral artery occlusion (MCAO), administration 4 hours after ischemia significantly reduced infarct size, but this effect was not statistically significant when treatment was delayed to 8 or 12 hours post-insult.[1][2] Re-evaluate your administration time relative to the injury.
-
Route of Administration: The delivery route dramatically impacts efficacy. Intranasal (IN) administration has been shown to be more effective than intravenous (IV), while intraperitoneal (IP) injection had no effect in a mouse MCAO model.[3] If using a systemic route, ensure it's one validated for neuroprotective efficacy. The intranasal route offers a non-invasive option that may circumvent systemic side effects and deliver the peptide more directly to the brain.[3][4]
-
Dosage: Dosages are highly model- and species-dependent. A dose of 30 ng/kg (IV) was effective in a rat MCAO model, while a much higher dose (20 nmol/kg IV bolus followed by infusion) was used in another.[5][6] Ensure your dosage is appropriate for your model by reviewing the literature (see Tables 1 & 2).
-
Animal Behavior and Data Exclusion: In some studies, a significant neuroprotective effect was only demonstrable after excluding animals that exhibited specific behaviors like convulsions or definite circling.[7] Such behaviors may indicate variability in the initial injury that can mask the therapeutic effect. Consider establishing clear exclusion criteria before the study.
-
Peptide Stability: PACAP-38 has a short half-life in vivo due to rapid degradation by enzymes like dipeptidyl peptidase-IV (DPP-IV).[8][9] This can be a limiting factor for efficacy, especially with single bolus administrations. Consider continuous infusion or the use of metabolically stable analogs.
Q2: What is the optimal route of administration for PACAP-38 in a rodent model of stroke?
A2: The optimal route depends on the experimental goals and constraints.
-
Intranasal (IN): This is a highly promising, non-invasive route. Studies show it can be more effective than IV administration at reducing infarct volume, likely by providing more direct access to the central nervous system and reducing systemic exposure.[3][4]
-
Intravenous (IV): IV administration, either as a bolus or continuous infusion, has been successfully used to demonstrate neuroprotection.[1][2][10] However, it may require higher doses and can cause peripheral side effects.
-
Intracerebroventricular (i.c.v.): Direct administration into the brain ventricles is effective at very low doses (e.g., 1 pmol/mice) and bypasses the blood-brain barrier.[10][11] However, it is an invasive surgical procedure.
-
Intraperitoneal (IP): This route was found to be ineffective in at least one stroke study and is generally not recommended for PACAP-38 neuroprotection experiments.[3]
Q3: Are there known side effects of systemic PACAP-38 administration?
A3: Yes. Since PACAP receptors are widely distributed in peripheral organs, systemic administration can have side effects.[3] Bolus IV injections can cause peak plasma levels that may lead to cardiovascular effects, such as changes in heart rate.[4][12] Continuous infusion or non-systemic routes like intranasal delivery are strategies to minimize these peripheral effects.[4]
Q4: How does PACAP-38 exert its neuroprotective effects? What are the key signaling pathways?
A4: PACAP-38 acts through a multi-modal mechanism involving both direct and indirect pathways after binding primarily to the PAC1 receptor.[8][10]
-
Direct Anti-Apoptotic Signaling: It activates classic cell survival pathways, including the PKA/CREB and PI3K/Akt pathways, while inhibiting pro-apoptotic MAPK signaling (JNK, p38).[8][10][13]
-
Indirect Neurotrophin-Mediated Effects: PACAP-38 stimulates the release of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its own TrkB receptor signaling cascade, further promoting neuronal survival.[8][13] It also downregulates neuronal growth inhibitors like p75NTR and the Nogo receptor.[5][13]
-
Anti-inflammatory and Antioxidant Effects: The peptide modulates microglial activity, reduces the production of reactive oxygen species (ROS), and increases the expression of antioxidant enzymes.[8][10][14]
Quantitative Data Summary
The following tables summarize dosages and administration details from various in vivo neuroprotection studies.
Table 1: PACAP-38 Dosage in Rodent Stroke Models
| Animal Model | Administration Route | Dosage | Key Outcome | Reference(s) |
| Rat (MCAO) | Intravenous (IV) | 30 ng/kg | ~50% reduction in infarct volume and caspase-3 activity | [6][13] |
| Rat (MCAO) | Intravenous (IV) | 20 nmol/kg bolus + 160 pmol/µL/hr infusion for 48h (started 4h post-MCAO) | 50.88% reduction in infarct size | [1][2][5] |
| Mouse (MCAO) | Intracerebroventricular (i.c.v.) | 1 pmol/mouse | Increased IL-6 and protected against apoptosis | [10] |
| Mouse (MCAO) | Intranasal (IN) | Not specified | Three-fold reduction in infarct volume (more effective than IV) | [3] |
Table 2: PACAP-38 Dosage in Other CNS Injury Models
| Animal Model | Administration Route | Dosage | Key Outcome | Reference(s) |
| Rat (Traumatic Brain Injury) | Intracerebroventricular (i.c.v.) | 100 µg (30 min or 1h post-injury) | Significant reduction in axonal injury | [14] |
| Mouse (Parkinson's Disease) | Skin of neck | Not specified (daily for 7 days pre-treatment) | Improved motor function, attenuated dopamine decrease | [15] |
Experimental Protocols
Protocol 1: Transient Middle Cerebral Artery Occlusion (MCAO) in the Rat
This protocol describes a common model for inducing focal cerebral ischemia to test the efficacy of neuroprotective agents like PACAP-38.
1. Animal Preparation:
- Fast male rats overnight with free access to water.[2]
- Anesthetize the animal using an appropriate anesthetic (e.g., halothane).[2]
- Maintain the animal's body temperature throughout the procedure.
2. MCAO Procedure (Filament Model):
- Make a midline cervical incision and expose the common carotid artery (CCA), internal carotid artery (ICA), and external carotid artery (ECA).
- Ligate the distal ECA.
- Insert a monofilament (e.g., 4-0 nylon suture with a rounded tip) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
- Maintain the occlusion for the desired duration of ischemia (e.g., 2 hours).[1]
3. Reperfusion:
- After the ischemic period, carefully withdraw the filament to allow blood flow to resume (reperfusion).
- Suture the incision and allow the animal to recover.
4. PACAP-38 Administration:
- At the designated time point post-reperfusion (e.g., 4 hours), administer PACAP-38 via the chosen route.
- Example IV Regimen: Administer an intravenous bolus (20 nmol/kg body weight) followed by a continuous intravenous infusion (160 pmol/µL per hour) for 48 hours using a micro-osmotic pump.[1][2]
5. Outcome Assessment:
- At a predetermined endpoint (e.g., 48 hours post-MCAO), euthanize the animal.[1]
- Harvest the brain and slice it into coronal sections (e.g., 2-mm thick).
- Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
- Quantify the infarct volume using image analysis software.
- Neurological deficit scoring can also be performed at various time points to assess functional recovery.
Visualizations: Signaling Pathways and Workflows
PACAP-38 Neuroprotective Signaling Pathways
The following diagram illustrates the primary signaling cascades activated by PACAP-38 that contribute to its neuroprotective effects.
Caption: PACAP-38 signaling pathways for neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
This diagram outlines the typical sequence of steps for evaluating the neuroprotective efficacy of PACAP-38 in an animal model of acute CNS injury.
Caption: Workflow for a PACAP-38 in vivo neuroprotection study.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More Than Three Decades After Discovery of the Neuroprotective Effect of PACAP, What Is Still Preventing Its Clinical Use? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Multimodal neuroprotection induced by PACAP38 in oxygen-glucose deprivation and middle cerebral artery occlusion stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of PACAP38 in a rat model of transient focal ischemia under various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective roles of pituitary adenylate cyclase-activating polypeptide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A novel small positive allosteric modulator of neuropeptide receptor PAC1-R exerts neuroprotective effects in MPTP mouse Parkinson’s disease model: A new drug for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
PACAP-38 (31-38) Peptide Aggregation Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the aggregation properties of the PACAP-38 (31-38) peptide. While the aggregation of this specific octapeptide is not extensively documented, this guide offers protocols and troubleshooting strategies based on established methods for studying peptide aggregation.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Causes | Solutions and Recommendations |
| My PACAP-38 (31-38) peptide solution appears cloudy or has visible precipitates immediately after reconstitution. What should I do? | 1. Poor Solubility: The peptide may have limited solubility in the chosen solvent. 2. Rapid Aggregation: The peptide may be rapidly aggregating under the reconstitution conditions. 3. Incorrect pH: The pH of the solvent may be close to the isoelectric point of the peptide, minimizing its solubility. | 1. Solvent Optimization: Try reconstituting the peptide in a small amount of organic solvent like DMSO, and then diluting it to the final concentration with your aqueous buffer. 2. pH Adjustment: Adjust the pH of your buffer to be at least 2 units away from the peptide's theoretical isoelectric point. 3. Sonication: Briefly sonicate the solution in a water bath to aid dissolution. |
| My Thioflavin T (ThT) assay shows a decreasing fluorescence signal over time instead of the expected increase. What is happening? | 1. Photobleaching: Continuous exposure to the excitation light can cause the ThT dye to photobleach. 2. Instrument Saturation: The initial fluorescence may be too high, saturating the detector and leading to erroneously low readings as the experiment progresses. 3. Precipitation of Large Aggregates: Large, insoluble aggregates may be forming and precipitating out of the solution, reducing the amount of ThT-bound species in the light path. | 1. Reduce Exposure: Set your plate reader to take readings at discrete time intervals rather than continuously. 2. Adjust Gain/Voltage: Lower the detector gain or voltage on your fluorometer to ensure the signal is within the linear range. 3. Monitor with DLS: Use Dynamic Light Scattering (DLS) in parallel to monitor the size distribution of aggregates over time. |
| I am not observing any significant change in ThT fluorescence, but my DLS data shows an increase in particle size. Why is there a discrepancy? | 1. Amorphous Aggregates: The peptide may be forming non-amyloid, amorphous aggregates that do not bind ThT. 2. Oligomer Formation: Early-stage oligomers may be forming, which are detectable by DLS but may not have the cross-β-sheet structure required for significant ThT binding. 3. Low Fibril Concentration: The concentration of amyloid fibrils may be below the detection limit of the ThT assay. | 1. Confirm with TEM: Use Transmission Electron Microscopy (TEM) to visualize the morphology of the aggregates. 2. Alternative Dyes: Consider using other dyes, such as Congo Red, which can also detect amyloid structures. 3. Increase Peptide Concentration: Try increasing the initial concentration of the PACAP-38 (31-38) peptide to promote fibril formation. |
| My TEM images show only amorphous aggregates or no distinct structures. How can I promote fibril formation? | 1. Suboptimal Conditions: The pH, temperature, or ionic strength of your incubation buffer may not be conducive to fibril formation. 2. Insufficient Incubation Time: Fibril formation can be a slow process, and the incubation time may be too short. 3. Lack of Agitation: Agitation can promote the formation of amyloid fibrils for some peptides. | 1. Screen Conditions: Experiment with a range of pH values, temperatures, and salt concentrations. 2. Time-Course Study: Set up experiments that run for longer durations, taking samples for TEM analysis at various time points. 3. Introduce Agitation: Incubate your samples with gentle shaking or stirring. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the potential significance of PACAP-38 (31-38) aggregation? | While the primary biological role of PACAP-38 (31-38) is as a PAC1 receptor activator, peptide aggregation is a critical aspect of many neurodegenerative diseases.[1] Investigating the aggregation propensity of this fragment could provide insights into its potential off-target effects or contribute to the understanding of amyloid diseases. Studies have shown that a deficiency in the full-length PACAP is associated with systemic amyloidosis in mice, suggesting a protective role for PACAP against protein aggregation.[2] |
| What are the key experimental conditions to consider when studying PACAP-38 (31-38) aggregation? | Key parameters to consider include peptide concentration, temperature, pH, ionic strength, and the presence of co-solvents or seeding agents. It is recommended to perform initial screening experiments to identify the conditions that promote aggregation. |
| How can I prevent the aggregation of my PACAP-38 (31-38) peptide stock solution? | To maintain the peptide in a monomeric state, it is advisable to store it lyophilized at -20°C or below. For stock solutions, reconstitute in an appropriate solvent (e.g., DMSO) at a high concentration and store in small aliquots at -80°C to minimize freeze-thaw cycles. When preparing working solutions, use buffers that are optimized for solubility and stability. |
| What signaling pathways are activated by PACAP-38 (31-38)? | PACAP-38 (31-38) is known to be an activator of the PAC1 receptor.[1] Activation of the PAC1 receptor can lead to the stimulation of multiple intracellular signaling cascades, primarily through Gs and Gq proteins. This results in the activation of the adenylyl cyclase (AC)/cAMP/PKA pathway and the phospholipase C (PLC)/PKC pathway, respectively.[3][4][5] These pathways can, in turn, modulate downstream effectors like ERK and CREB. |
Data Presentation
The following tables provide a structured format for presenting quantitative data from your aggregation experiments.
Table 1: Thioflavin T (ThT) Aggregation Kinetics
| Condition | Time (hours) | ThT Fluorescence (Arbitrary Units) | Lag Time (hours) | Aggregation Rate (slope) |
| Control (Peptide alone) | 0 | |||
| 1 | ||||
| ... | ||||
| + Inhibitor A | 0 | |||
| 1 | ||||
| ... |
Table 2: Dynamic Light Scattering (DLS) Particle Size Analysis
| Condition | Time (hours) | Mean Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | % Intensity of Major Peak |
| Control (Peptide alone) | 0 | |||
| 24 | ||||
| 48 | ||||
| + Inhibitor A | 0 | |||
| 24 | ||||
| 48 |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol is used to monitor the kinetics of amyloid fibril formation in real-time.
-
Preparation of ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in distilled water. Filter the solution through a 0.22 µm syringe filter and store it in the dark at 4°C.
-
Preparation of Reaction Mixture: In a 96-well black, clear-bottom plate, prepare your reaction mixtures. For each well, add the PACAP-38 (31-38) peptide to your chosen buffer (e.g., PBS, pH 7.4) at the desired final concentration.
-
Addition of ThT: Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader pre-heated to the desired temperature (e.g., 37°C). Set the instrument to take fluorescence readings at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours). It is recommended to include an intermittent shaking step before each reading to promote aggregation.
-
Data Analysis: Plot the fluorescence intensity against time. The resulting curve can be analyzed to determine the lag time, aggregation rate (slope of the growth phase), and the final plateau fluorescence.
Transmission Electron Microscopy (TEM) for Morphological Analysis
This protocol is used to visualize the morphology of peptide aggregates.
-
Sample Preparation: Incubate the PACAP-38 (31-38) peptide under conditions that are expected to induce aggregation.
-
Grid Preparation: Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper TEM grid. Allow the sample to adsorb for 1-2 minutes.
-
Washing: Wick away the excess sample solution using the edge of a piece of filter paper. Wash the grid by placing it face down on a drop of distilled water for a few seconds, then wick away the water.
-
Negative Staining: Place the grid face down on a 3-5 µL drop of a 2% (w/v) uranyl acetate solution for 30-60 seconds.
-
Drying: Wick away the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope operating at an appropriate voltage (e.g., 80-120 kV).[6]
Dynamic Light Scattering (DLS) for Particle Size Determination
This protocol is used to measure the size distribution of peptide aggregates in solution.[7][8]
-
Sample Preparation: Prepare the PACAP-38 (31-38) peptide solution in a DLS-compatible buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or particulate matter.
-
Cuvette Preparation: Ensure the DLS cuvette is thoroughly cleaned. Rinse with filtered buffer before adding the sample.
-
Measurement: Place the cuvette containing the peptide solution into the DLS instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity to determine the translational diffusion coefficient, which is then used to calculate the hydrodynamic radius of the particles in the solution.
-
Data Analysis: Analyze the resulting data to determine the size distribution, mean particle size, and polydispersity index (PDI). An increase in the mean particle size over time is indicative of aggregation.
Visualizations
Caption: Experimental workflow for investigating PACAP-38 (31-38) peptide aggregation and its prevention.
Caption: Signaling pathway of PACAP-38 (31-38) via the PAC1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Presence of Systemic Amyloidosis in Mice with Partial Deficiency in Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) in Aging [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transmission electron microscopy assay [assay-protocol.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
proper storage and handling of lyophilized PACAP-38 (31-38)
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of lyophilized Pituitary Adenylate Cyclase-Activating Polypeptide-38 (31-38).
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized PACAP-38 (31-38)?
For optimal stability, lyophilized PACAP-38 (31-38) should be stored in a desiccated environment at -20°C for long-term storage (up to 3 years) or at 0-5°C for shorter periods (up to 6 months).[1][2] To prevent degradation from moisture, ensure the vial is tightly sealed.
2. How should I reconstitute lyophilized PACAP-38 (31-38)?
PACAP-38 (31-38) is soluble in sterile, distilled water.[2] For in vivo experiments, reconstitution in sterile 0.9% saline is also a common practice. Briefly centrifuge the vial to ensure the powder is at the bottom before adding the solvent. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
3. What is the stability of reconstituted PACAP-38 (31-38)?
Once reconstituted, the stability of the peptide solution depends on the storage temperature. For short-term storage, the solution can be kept at +4°C for up to 5 days.[2] For longer-term storage, it is crucial to aliquot the solution into single-use volumes and freeze at -20°C (stable for up to 3 months) or -80°C (stable for up to 1 year).[2][3] Crucially, repeated freeze-thaw cycles should be avoided as this can lead to peptide degradation.
4. What are the main signaling pathways activated by PACAP-38 (31-38)?
PACAP-38 (31-38) is an activator of the PAC1 receptor.[4] Its binding initiates a cascade of intracellular events, primarily through two main pathways:
-
Adenylate Cyclase (AC) Pathway: Activation of Gs proteins stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA).
-
Phospholipase C (PLC) Pathway: Activation of Gq proteins stimulates Phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).
These initial signals can then propagate through downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, such as the ERK pathway.[4][5]
Quantitative Data Summary
Table 1: Storage and Stability of PACAP-38 (31-38)
| Form | Storage Temperature | Duration of Stability | Citations |
| Lyophilized Powder | 0-5°C | Up to 6 months | [1][2] |
| Lyophilized Powder | -20°C | Up to 3 years | [3] |
| Reconstituted Solution | +4°C | Up to 5 days | [2] |
| Reconstituted Solution | -20°C | Up to 3 months | [2] |
| Reconstituted Solution | -80°C | Up to 1 year | [3] |
Table 2: Solubility of PACAP-38 (31-38)
| Solvent | Solubility | Citations |
| Water | Soluble | [2][3] |
Signaling Pathway Diagram
Caption: Signaling cascade initiated by PACAP-38 (31-38) binding to the PAC1 receptor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve | - Incorrect solvent.- Peptide has degraded due to improper storage.- High concentration leading to insolubility. | - Ensure you are using a recommended solvent like sterile water or saline.- Verify the storage conditions and age of the lyophilized powder.- Try warming the solution slightly (to room temperature) and vortexing gently. If the issue persists, consider preparing a more dilute stock solution. |
| No biological activity observed in experiments | - Inactive peptide due to improper storage or handling (e.g., multiple freeze-thaw cycles).- Incorrect concentration used.- The experimental system (e.g., cell line) does not express the PAC1 receptor.- Issues with the assay itself (e.g., reagent failure). | - Always aliquot reconstituted peptide to avoid freeze-thaw cycles. Use a fresh vial if degradation is suspected.- Confirm the final concentration in your experiment. Perform a dose-response curve to determine the optimal concentration.- Verify PAC1 receptor expression in your cells using techniques like RT-PCR or Western blotting.- Include positive and negative controls in your assay to validate the experimental setup. |
| High variability between experimental replicates | - Inaccurate pipetting of the peptide solution.- Inconsistent cell seeding density.- Aliquots have undergone different numbers of freeze-thaw cycles. | - Use calibrated pipettes and ensure thorough mixing of the stock solution before aliquoting and use.- Ensure uniform cell seeding across all wells or plates.- Use fresh aliquots for each experiment and discard any remaining solution that has been thawed. |
| Unexpected or off-target effects | - Peptide concentration is too high, leading to non-specific binding.- Contamination of the peptide or cell culture.- The experimental model has endogenous expression of other PACAP receptors. | - Perform a dose-response experiment to identify the lowest effective concentration.- Use sterile techniques for reconstitution and in all experimental procedures. Test for mycoplasma contamination in cell cultures.- Characterize the receptor expression profile of your experimental system. Consider using specific receptor antagonists to confirm the involvement of the PAC1 receptor. |
Experimental Protocols
1. General Reconstitution Protocol
This protocol outlines the steps for reconstituting lyophilized PACAP-38 (31-38) for in vitro and in vivo studies.
-
Workflow Diagram:
Caption: Workflow for the reconstitution of lyophilized PACAP-38 (31-38).
-
Methodology:
-
Before opening, bring the vial of lyophilized PACAP-38 (31-38) to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Under sterile conditions, add the desired volume of cold, sterile solvent (e.g., distilled water for in vitro assays, 0.9% saline for in vivo studies). The volume will depend on the desired final stock concentration.
-
Gently vortex the vial or aspirate and dispense the solution with a pipette until the peptide is completely dissolved. Avoid vigorous shaking.
-
For long-term storage, immediately aliquot the reconstituted peptide into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. For immediate use or short-term storage, keep the solution at +4°C.
-
2. Cell-Based cAMP Assay Protocol
This protocol provides a general framework for measuring cAMP production in cells stimulated with PACAP-38 (31-38). Specific cell types and assay kits may require optimization.
-
Methodology:
-
Seed cells (e.g., SH-SY5Y or HEK293 cells endogenously or exogenously expressing the PAC1 receptor) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[5][6]
-
On the day of the assay, remove the culture medium and replace it with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation. Incubate for 20-30 minutes at 37°C.[6]
-
Prepare serial dilutions of PACAP-38 (31-38) in assay buffer.
-
Add the PACAP-38 (31-38) dilutions to the cells and incubate for 15-30 minutes at 37°C. Include a vehicle control and a positive control (e.g., forskolin).[5]
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Measure cAMP levels using a competitive immunoassay format (e.g., HTRF, ELISA, or LANCE).[7]
-
Generate a dose-response curve to determine the EC50 of PACAP-38 (31-38).
-
3. In Vivo Administration Protocol (Rodent Model)
This protocol is a general guideline for the systemic administration of PACAP-38 (31-38) in rodents and should be adapted based on the specific experimental design and institutional animal care guidelines.
-
Methodology:
-
Reconstitute lyophilized PACAP-38 (31-38) in sterile 0.9% saline to the desired stock concentration.
-
For intravenous (i.v.) injection, administer the peptide solution as a bolus via the tail vein or another appropriate vessel. A common dosage for PACAP-38 is in the range of 10 pmol/kg/min for infusion or a bolus of 5-20 nmol/kg.[8][9] The optimal dose for the 31-38 fragment may need to be determined empirically.
-
For intraperitoneal (i.p.) injection, administer the peptide solution into the peritoneal cavity.
-
For continuous delivery, a micro-osmotic pump can be implanted subcutaneously or intraperitoneally to deliver the peptide at a constant rate.[8]
-
Monitor the animals for any adverse reactions and proceed with the experimental timeline as planned.
-
References
- 1. researchgate.net [researchgate.net]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. PACAP-38 (31-38), human, mouse, rat | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. ahajournals.org [ahajournals.org]
- 9. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PACAP-38 (31-38) Bioassays
Welcome to the technical support center for PACAP-38 (31-38) bioassays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and ensure robust, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (31-38) and what is its primary mechanism of action?
A1: PACAP-38 (31-38) is a fragment of the full-length Pituitary Adenylate Cyclase-Activating Polypeptide. It acts as an activator of the PAC₁ receptor.[1] Upon binding, it can stimulate multiple intracellular signaling pathways, including the adenylyl cyclase (AC)/cAMP/protein kinase A (PKA) pathway and the phospholipase C (PLC) pathway, leading to increased cytosolic Ca²⁺.[1][2] These initial signals can trigger downstream cascades, such as the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAP kinase, ultimately influencing cellular processes like proliferation, differentiation, and neuroprotection.[1][3]
Q2: What are the most common sources of variability in peptide bioassays?
A2: Variability in peptide bioassays stems from multiple factors. Key sources include the inherent biological variability of the system, issues with the peptide itself such as oxidation or improper storage, and procedural inconsistencies.[4][5][6] Peptides containing amino acids like Cysteine, Methionine, or Tryptophan are particularly susceptible to oxidation, which can reduce activity and reproducibility.[7] Other significant factors include poor peptide solubility, which can cause precipitation, and non-specific binding to labware, leading to loss of analyte and inconsistent results.[5][8]
Q3: How critically does cell culture health and handling affect bioassay outcomes?
A3: Cell culture conditions are a major source of variability. Inconsistent cell growth, often due to "edge effects" from evaporation in multi-well plates, can compromise data integrity.[9] The health and metabolic state of cells must be optimal; therefore, it is crucial to use cells during their logarithmic growth phase and avoid over-confluency.[10][11] Best practices include standardizing cell seeding protocols, maintaining a stable incubator environment (temperature, CO₂, humidity), and using authenticated cell lines from reputable sources to prevent misidentification and contamination.[9][12]
Q4: What are the best practices for preparing and storing PACAP-38 (31-38) to maintain its activity?
A4: Proper handling and storage are critical for maintaining peptide integrity. Peptides should be stored at -20°C or lower, protected from light, and kept in lyophilized form until just before use.[5] To avoid degradation from repeated freeze-thaw cycles, create single-use aliquots of the lyophilized powder.[5] When preparing solutions, use sterile, appropriate buffers and consider filtering to remove potential microbial contamination.[5] For peptides susceptible to oxidation, flushing storage vials with an inert gas like argon can prevent degradation and maintain activity over time.[5]
Troubleshooting Guide
Q5: My assay shows high well-to-well (intra-assay) variability. What are the likely causes and solutions?
A5: High intra-assay variability often points to inconsistencies in the assay procedure.
-
Uneven Cell Seeding: Movement of the plate immediately after seeding can cause cells to cluster at the edges of wells, leading to variable cell access to nutrients and the test peptide.[10] Allow cells to adhere for a period before moving the plate to the incubator.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, standards, or the peptide itself is a primary cause. Ensure pipettes are regularly calibrated and use proper technique.[13]
-
Edge Effects: Evaporation from wells on the perimeter of a multi-well plate can concentrate media components and affect cell health.[9][10] To mitigate this, fill outer wells with sterile water or PBS and consider using hydration chambers for long-term incubations.[10]
-
Instrumental Error: In luminescence or fluorescence assays, signal crosstalk from a highly active well to an adjacent low-activity well can occur.[14] Avoid placing high- and low-concentration samples next to each other. Instrumental factors like inconsistent heating or fluctuations in the light source can also contribute.[15]
Q6: I'm observing a poor or inconsistent standard curve. How can I fix this?
A6: A problematic standard curve compromises the entire experiment.
-
Improper Standard Preparation: Ensure the lyophilized peptide standard is fully dissolved and accurately diluted.[16] Follow the supplier's instructions for reconstitution and perform serial dilutions carefully.
-
Peptide Degradation: The standard may have degraded due to improper storage or multiple freeze-thaw cycles.[5] Use fresh aliquots for each experiment.
-
Incorrect Reagent Preparation: Confirm that all buffers and detection reagents were prepared correctly and are within their expiration dates.[13]
-
Calculation Errors: Double-check the calculations used to generate the curve and ensure the correct curve-fitting model (e.g., 4-parameter logistic) is applied.[4][13]
Q7: The overall signal in my assay is low, resulting in a poor signal-to-noise ratio. What should I investigate?
A7: A low signal can be due to biological or technical issues.
-
Cell Health and Receptor Expression: Ensure cells are healthy, viable, and express a sufficient number of PAC₁ receptors.[11] Passage number can affect receptor expression; use cells within a defined passage range.
-
Sub-optimal Assay Conditions: The incubation time or temperature may not be optimal. One study noted that for colorimetric/luminescent assays, incubation at 37°C for 20-30 minutes is often optimal for enzymatic activity.[10] Perform time-course and dose-response experiments to determine the ideal conditions.
-
Degraded Reagents: Key reagents, such as the peptide or detection substrates, may have lost activity. Verify storage conditions and expiration dates.[13]
-
Instrument Sensitivity: The plate reader may lack the sensitivity required for the assay.[14] Factors like the type of detector and background noise from the instrument's electronics can limit the limit of detection.[14]
Quantitative Data
Quantitative data from bioassays are summarized below to provide a reference for expected outcomes.
Table 1: PACAP-38 Bioactivity Parameters in Various Cell Lines
| Cell Line | Assay Readout | Parameter | Value | Reference |
|---|---|---|---|---|
| SH-SY5Y | ERK Phosphorylation | EC₅₀ | 0.7 nmol/L | [3] |
| SH-SY5Y | p38 MAP Kinase Phosphorylation | EC₅₀ | 1.5 nmol/L | [3] |
| SH-SY5Y | JNK Phosphorylation | EC₅₀ | 37.7 nmol/L | [3] |
| HEK293 | Intracellular Ca²⁺ Elevation | EC₅₀ | 0.81 nM | [1] |
| NS-1 | cAMP Elevation | EC₅₀ | 0.36 ± 0.11 nM | [17] |
| Primary TG Glia | cAMP Production | pEC₅₀ | 9.57 ± 0.15 | [18] |
| Primary TG Neurons | cAMP Production | pEC₅₀ | 9.00 ± 0.13 |[18] |
Table 2: Representative ELISA Kit Precision
| Precision Type | Sample 1 | Sample 2 | Sample 3 |
|---|---|---|---|
| Intra-Assay CV% | < 10% | < 10% | < 10% |
| Inter-Assay CV% | < 12% | < 12% | < 12% |
(Note: Data are representative based on typical performance characteristics of commercially available PACAP-38 ELISA kits.[19] Actual values may vary.)
Experimental Protocols
Protocol 1: PACAP-38-Induced cAMP Accumulation Assay
This protocol describes a cell-based functional assay to quantify the activation of the PAC₁ receptor by measuring intracellular cAMP levels using a competitive immunoassay format (e.g., LANCE® Ultra cAMP Kit).
Materials:
-
HEK293 or SH-SY5Y cells expressing the PAC₁ receptor
-
Culture medium (e.g., Ham's F12, 0.1% BSA)[20]
-
PACAP-38 (31-38) peptide
-
cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)
-
Opaque white 96- or 384-well microplates
-
Multichannel pipette, plate reader compatible with the assay technology
Methodology:
-
Cell Seeding: Culture cells to ~80% confluency. Harvest and seed cells into an opaque white microplate at a pre-optimized density. Incubate overnight at 37°C, 5% CO₂.
-
Peptide Preparation: On the day of the assay, prepare a stock solution of PACAP-38 in an appropriate buffer. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Cell Stimulation: Carefully remove the culture medium from the wells. Add assay buffer containing the different concentrations of PACAP-38 to the respective wells. Include a negative control (buffer only) and a positive control (e.g., Forskolin).
-
Incubation: Incubate the plate at 37°C for a pre-determined optimal time (e.g., 15 minutes) to allow for cAMP production.[3][17]
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the amount of cAMP produced.
-
Data Acquisition: Read the plate on a compatible microplate reader.
-
Data Analysis: Subtract the background signal, then plot the signal against the log of the PACAP-38 concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ value.
Protocol 2: PACAP-38-Induced Neurite Outgrowth Assay
This protocol outlines a method to assess the neurotrophic effects of PACAP-38 by quantifying neurite extension in a suitable neuronal cell line like PC12 or NS-1.
Materials:
-
PC12 or NS-1 cells
-
6-well or 24-well tissue culture-treated plates
-
Culture medium and differentiation medium (low serum)
-
PACAP-38 (31-38) peptide
-
Microscope with imaging capabilities (e.g., Nikon ECLIPSE Ti)[21]
-
Image analysis software (e.g., NIS-Elements AR Analysis)[21]
Methodology:
-
Cell Seeding: Seed cells onto plates at a low density (e.g., 50,000 cells/well for a 6-well plate) to avoid cell clustering and allow for clear visualization of neurites.[21] Allow cells to attach overnight.
-
Treatment: Replace the growth medium with low-serum differentiation medium containing various concentrations of PACAP-38. Include a vehicle-only control.
-
Incubation: Incubate the cells for 48 hours to allow for neurite outgrowth.[17][21] Ensure the incubator environment is stable to prevent evaporation.
-
Imaging: After incubation, acquire multiple images from random fields in each well using a microscope at 20x magnification.[21]
-
Quantification: Use image analysis software to quantify neurite length. A common metric is the total or average neurite length per cell.[17] The number of neurite-bearing cells can also be counted.
-
Data Analysis: Plot the average neurite length or percentage of differentiated cells against the PACAP-38 concentration. Analyze for statistically significant differences between treated and control groups.
Visualizations
Diagram 1: PACAP-38 Signaling Pathways
Caption: PACAP-38 activates the PAC₁ receptor, triggering cAMP and Ca²⁺ pathways.
Diagram 2: General Bioassay Experimental Workflow
Caption: Key stages of a cell-based bioassay from culture to data analysis.
Diagram 3: Troubleshooting Logic Flowchart
Caption: A decision tree to diagnose common issues in bioassay performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quantics.co.uk [quantics.co.uk]
- 5. genscript.com [genscript.com]
- 6. Potency Assay Variability Estimation in Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. thomassci.com [thomassci.com]
- 10. marinbio.com [marinbio.com]
- 11. biocompare.com [biocompare.com]
- 12. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.com]
- 15. Sources of error in luminescence dating... Some specifics on the fuzzies... — The Glow Curve [theglowcurve.org]
- 16. file.elabscience.com [file.elabscience.com]
- 17. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. abbexa.com [abbexa.com]
- 20. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 21. biorxiv.org [biorxiv.org]
selecting the correct vehicle control for PACAP-38 (31-38) studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate vehicle control for studies involving the PACAP-38 fragment, PACAP-38 (31-38).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial reconstitution of lyophilized PACAP-38 (31-38)?
A1: For initial reconstitution of lyophilized PACAP-38 (31-38), sterile, distilled water is recommended.[1][][3][4] Several suppliers confirm its solubility in water.[1][][3] Using a minimal amount of water to create a concentrated stock solution is a common practice.
Q2: Can I dissolve PACAP-38 (31-38) directly in buffered solutions like PBS or saline?
A2: While PACAP-38 (31-38) is soluble in aqueous solutions, it is best practice to first reconstitute the peptide in sterile water to create a stock solution. This stock solution can then be diluted to the final working concentration in your buffer of choice, such as Phosphate Buffered Saline (PBS) or normal saline (0.9% NaCl). This two-step process can help prevent precipitation issues that may arise from direct dissolution in a buffered solution containing salts.[5][6]
Q3: What are the most common vehicles for in vivo studies with PACAP-38 (31-38)?
A3: The most commonly used vehicles for in vivo administration of PACAP-38 and its fragments are sterile isotonic solutions. These include:
-
0.9% Saline: A widely used vehicle for intravenous, intraperitoneal, and subcutaneous injections.[4][7][8]
-
Phosphate Buffered Saline (PBS): Another common choice that helps maintain a stable physiological pH.[9]
For continuous infusion studies, micro-osmotic pumps are often filled with the peptide dissolved in one of these vehicles.
Q4: What are the recommended vehicles for in vitro cell culture experiments?
A4: For in vitro studies, PACAP-38 (31-38) is typically dissolved in a vehicle that is compatible with the cell culture conditions. Common choices include:
-
Sterile distilled water: Used for preparing stock solutions which are then diluted into the culture medium.[4]
-
Sterile 0.9% Saline: Can be used to prepare stock solutions.[4]
-
Cell culture medium: The final working solution is prepared by diluting the stock solution directly into the cell culture medium to the desired concentration. It is crucial to ensure the final concentration of the initial solvent (if other than water) is not toxic to the cells.
Q5: Should I add a carrier protein like BSA to my vehicle?
A5: The addition of a carrier protein like Bovine Serum Albumin (BSA) to the vehicle is a common practice in peptide studies, particularly for in vivo experiments and when working with low concentrations of the peptide. BSA can help to:
-
Prevent non-specific binding of the peptide to plasticware and glassware.
-
Improve the stability of the peptide in solution. A typical concentration of BSA used is 0.1%.
Troubleshooting Guide
Issue: My PACAP-38 (31-38) peptide is not dissolving properly.
-
Possible Cause: Insufficient solvent or inappropriate solvent.
-
Troubleshooting Steps:
-
Ensure you are using a sufficient volume of sterile, distilled water for initial reconstitution.
-
Gentle vortexing or sonication can aid in dissolution. For sonication, use a short burst to avoid heating and degrading the peptide.
-
If solubility in water is an issue, which is unlikely for this peptide, a small amount of a solubilizing agent like a few microliters of acetic acid could be tried, but this may affect the pH of your final solution and should be tested for compatibility with your experimental system.
-
Issue: The peptide precipitates after dilution in my working buffer (e.g., PBS).
-
Possible Cause: The salts in the buffer are causing the peptide to precipitate, a phenomenon that can occur with some peptides.[5][6] The pH of the buffer might also be close to the isoelectric point of the peptide, reducing its solubility.
-
Troubleshooting Steps:
-
Prepare a more concentrated stock in water: Reconstitute the peptide in a smaller volume of water to create a higher concentration stock. Then, dilute this stock to the final concentration in your buffer. The higher initial concentration can sometimes prevent precipitation upon dilution.
-
Adjust the pH of the stock solution: Before diluting into your final buffer, you can slightly adjust the pH of your aqueous stock solution away from the peptide's isoelectric point. For basic peptides, a slightly acidic pH can improve solubility, and for acidic peptides, a slightly basic pH can help. This should be done cautiously to avoid peptide degradation.
-
Test alternative buffers: If precipitation persists in PBS, try using normal saline (0.9% NaCl) as the vehicle.
-
Filter the final solution: After dilution, if you observe any precipitation, you can filter the solution through a sterile 0.22 µm filter to remove any aggregates before use.[10]
-
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause: Peptide degradation or non-specific binding.
-
Troubleshooting Steps:
-
Aliquot and store properly: After reconstitution, it is crucial to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][11]
-
Use fresh solutions: Prepare working solutions fresh for each experiment from a frozen aliquot.
-
Add a carrier protein: As mentioned in the FAQs, adding 0.1% BSA to your vehicle can help prevent non-specific binding to surfaces and improve stability.
-
Use low-binding labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize loss of the peptide.
-
Data Summary
Table 1: Recommended Vehicles for PACAP-38 (31-38) Studies
| Application | Recommended Vehicle | Notes |
| Initial Reconstitution | Sterile distilled water | Recommended for creating a concentrated stock solution.[1][][3][4] |
| In Vivo Studies | 0.9% Saline | Common choice for injections and infusions.[4][7][8] |
| Phosphate Buffered Saline (PBS) | Maintains physiological pH.[9] | |
| 0.9% Saline with 0.1% BSA | Can improve stability and prevent non-specific binding. | |
| In Vitro Studies | Sterile distilled water or 0.9% Saline | For preparing stock solutions.[4] |
| Cell Culture Medium | For preparing the final working solution. |
Experimental Protocols
Protocol 1: Reconstitution and Preparation of PACAP-38 (31-38) for In Vivo Studies
-
Reconstitution of Lyophilized Peptide:
-
Briefly centrifuge the vial of lyophilized PACAP-38 (31-38) to ensure the powder is at the bottom.
-
Add the required volume of sterile, distilled water to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve the peptide completely.
-
-
Preparation of Working Solution:
-
Based on the desired final concentration for injection, calculate the volume of the stock solution needed.
-
In a sterile tube, add the required volume of sterile 0.9% saline (or PBS).
-
Add the calculated volume of the PACAP-38 (31-38) stock solution to the saline.
-
Gently mix the solution.
-
If desired, sterile-filtered Bovine Serum Albumin (BSA) can be added to the final solution to a concentration of 0.1%.
-
-
Administration:
-
Use the freshly prepared solution for your in vivo administration (e.g., intravenous, intraperitoneal, or subcutaneous injection).
-
Protocol 2: Preparation of PACAP-38 (31-38) for In Vitro Cell Culture Assays
-
Reconstitution of Lyophilized Peptide:
-
Follow the same procedure as in Protocol 1 to prepare a concentrated stock solution in sterile, distilled water.
-
-
Preparation of Working Solution:
-
Determine the final concentration of PACAP-38 (31-38) needed for your cell treatment.
-
Warm the required volume of cell culture medium to 37°C.
-
Serially dilute the PACAP-38 (31-38) stock solution in the pre-warmed cell culture medium to achieve the final desired concentration.
-
Gently mix the solution by pipetting up and down. Avoid vigorous vortexing which can damage cells and proteins in the medium.
-
-
Cell Treatment:
-
Remove the old medium from your cell culture plates and replace it with the medium containing the desired concentration of PACAP-38 (31-38).
-
Visualizations
References
- 1. phoenixpeptide.com [phoenixpeptide.com]
- 3. PACAP-38 (31-38), human, mouse, rat | TargetMol [targetmol.com]
- 4. Pituitary adenylate cyclase-activating polypeptide (PACAP) protects against mitoxantrone-induced cardiac injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion [frontiersin.org]
- 8. Intranasal Administration of PACAP Is an Efficient Delivery Route to Reduce Infarct Volume and Promote Functional Recovery After Transient and Permanent Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exosome-Mediated Delivery of the Neuroprotective Peptide PACAP38 Promotes Retinal Ganglion Cell Survival and Axon Regeneration in Rats With Traumatic Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
interpreting unexpected outcomes in PACAP-38 (31-38) signaling assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected outcomes in PACAP-38 (31-38) signaling assays.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (31-38) and what is its expected primary mechanism of action?
A1: PACAP-38 (31-38) is a C-terminal fragment of the full-length Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38). While the N-terminal region of PACAP-38 is typically responsible for receptor activation, the (31-38) fragment has been identified as an activator of the PAC1 receptor.[1] Its primary mechanism involves binding to the PAC1 receptor, leading to the activation of downstream signaling pathways, including increased cytosolic Ca2+, and phosphorylation of Extracellular signal-Regulated Kinase (ERK) and the Epidermal Growth Factor Receptor (EGFR).[1]
Q2: Which receptors does PACAP-38 (31-38) interact with?
A2: PACAP-38 (31-38) is known to act as an activator for the PAC1 receptor.[1] Full-length PACAP-38 can also interact with VPAC1 and VPAC2 receptors, though with lower affinity than for PAC1.[2][] It is crucial to verify the specific receptor subtypes expressed in your experimental model.
Q3: What are the typical downstream signaling pathways activated by PACAP-38 (31-38)?
A3: Upon activation of the PAC1 receptor, PACAP-38 (31-38) typically stimulates an increase in intracellular free calcium ([Ca2+]i) and activates the MAPK/ERK pathway.[1] This can also lead to the transactivation of other receptors like EGFR.[1] In some systems, full-length PACAP-38 robustly activates adenylyl cyclase to produce cAMP; however, the specific action of the (31-38) fragment is more characterized by its effect on calcium and ERK signaling.[4][5]
Troubleshooting Guide for Unexpected Outcomes
Q4: I am not observing the expected increase in intracellular calcium or ERK phosphorylation after applying PACAP-38 (31-38). What are the possible causes?
A4: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Peptide Integrity: Ensure the PACAP-38 (31-38) peptide has been stored correctly (typically lyophilized at -20°C or below) and was properly reconstituted. Repeated freeze-thaw cycles can degrade the peptide.
-
Cellular Model: Confirm that your cell line endogenously expresses a functional PAC1 receptor. Lack of expression or a non-functional receptor is a primary reason for no response.
-
Assay Sensitivity: Your detection method for calcium or p-ERK may not be sensitive enough. Optimize antibody concentrations for Western blotting or the loading concentration of your calcium-sensitive dye.
-
Dosage and Time-Course: The effective concentration of PACAP-38 (31-38) can be cell-type dependent. Perform a dose-response and time-course experiment to identify the optimal concentration and stimulation time.[1]
Q5: I am observing a cellular response, but it is not blocked by my PAC1 receptor antagonist. Why is this happening?
A5: This is a significant finding that could point to several phenomena:
-
Antagonist Ineffectiveness: Verify the effective concentration and specificity of your antagonist (e.g., PACAP(6-38)). Some antagonists may have partial agonist activity or may not be effective against all PAC1 receptor splice variants.[6][7]
-
Receptor-Independent Mechanisms: At higher concentrations, peptides can sometimes induce non-specific or receptor-independent effects.[8] Transcriptomic studies on trigeminal ganglion cells have suggested that both PACAP-38 and its antagonist PACAP(6-38) can trigger similar signaling pathways, pointing to a target other than the classically defined PAC1 receptor or a different splice variant.[6][9]
-
Orphan Receptor Activation: In some specific cell types, such as meningeal mast cells, PACAP-38 has been shown to act via orphan receptors like MrgB3, a pathway not blocked by traditional PAC1 antagonists.[7]
Q6: My results with PACAP-38 (31-38) are different from published data on full-length PACAP-38. Is this expected?
A6: Yes, this is possible. While both peptides act on the PAC1 receptor, they may exhibit different binding kinetics, activate different receptor splice variants, or couple to distinct downstream signaling pathways.[5] Full-length PACAP-38 and PACAP-27 are known to activate common and distinct pathways; the (31-38) fragment likely has its own unique signaling signature.[5] For example, the primary effect of the fragment is noted as increasing Ca2+ and p-ERK, whereas full-length PACAP-38 is a potent activator of adenylyl cyclase.[1][10]
Data Presentation
Table 1: Summary of PACAP-38 (31-38) Biological Activity
| Assay Type | Cell Line | Concentration Range | Key Result | EC50 | Reference |
| Intracellular Ca2+ | HEK293 cells | 0.01-10 nM | Dose-dependent increase | 0.81 nM | [1] |
| ERK Phosphorylation | NCI-H838 cells | 100 nM | Induces ERK phosphorylation | N/A | [1] |
| EGFR Phosphorylation | NCI-H838 cells | 100 nM | Induces EGFR phosphorylation | N/A | [1] |
| Cell Proliferation | NCI-H838 cells | 10 nM | Stimulates cell growth | N/A | [1] |
| APPsα Generation | Neural cells | 300 nM | Stimulates generation | N/A | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium ([Ca2+]) Measurement
-
Cell Plating: Seed cells (e.g., HEK293) onto a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Remove culture medium and load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with the buffer to remove extracellular dye.
-
Baseline Reading: Measure the baseline fluorescence using a plate reader equipped with the appropriate excitation/emission filters (e.g., 485 nm excitation, 520 nm emission for Fluo-4).
-
Stimulation: Add varying concentrations of PACAP-38 (31-38) to the wells.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity for 5-10 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline (F0) and express it as a ratio (ΔF/F0). Determine the EC50 from the dose-response curve.
Protocol 2: Western Blotting for ERK Phosphorylation
-
Cell Culture and Starvation: Grow cells (e.g., NCI-H838) to 80% confluency. Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Stimulation: Treat cells with PACAP-38 (31-38) at the desired concentration (e.g., 100 nM) for a specific time (e.g., 2-15 minutes).[1]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Analysis: Quantify band intensities and express p-ERK levels as a ratio to total ERK.
Visualizations
Caption: Canonical signaling pathway for PACAP-38 (31-38) via the PAC1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 4. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | PACAP-38 and PACAP(6–38) Degranulate Rat Meningeal Mast Cells via the Orphan MrgB3-Receptor [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of PACAP-38 (31-38)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for strategies aimed at improving the in vivo half-life of PACAP-38 (31-38) and related peptides.
Strategies for Half-Life Extension
The therapeutic potential of peptides like PACAP-38 (31-38) is often limited by their short in vivo half-life due to rapid enzymatic degradation and renal clearance.[1] Various chemical and biological modification strategies can be employed to overcome these limitations and enhance their pharmacokinetic profiles.
PEGylation
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the peptide. This increases the hydrodynamic radius of the molecule, which reduces the rate of glomerular filtration and shields it from proteolytic enzymes, thereby extending its circulating half-life.[2][3]
Experimental Protocol: Site-Specific PEGylation of a Peptide
This protocol describes a common method for N-terminal PEGylation using a pre-activated PEG reagent.
Materials:
-
Peptide with a single primary amine at the N-terminus
-
mPEG-succinimidyl carbonate (mPEG-SC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Size-exclusion chromatography (SEC) system
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
PEGylation Reaction:
-
Add a 1.5 to 5-fold molar excess of mPEG-SC to the peptide solution.
-
Add TEA to the reaction mixture to achieve a final concentration of 1.5-2 equivalents relative to the peptide, maintaining a slightly basic pH (around 8.0).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Reaction Quenching: Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted mPEG-SC.
-
Purification:
-
Perform an initial purification step using SEC to remove unreacted PEG and other small molecules.
-
Further purify the mono-PEGylated peptide from unreacted peptide and di-PEGylated products using RP-HPLC.
-
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry to verify the addition of the PEG chain.
Quantitative Data: Impact of PEGylation on Peptide Half-Life
| Peptide | Modification | Molecular Weight of PEG (kDa) | In Vivo Half-Life (hours) | Fold Increase | Reference |
| GLP-1 | Site-specific PEGylation | 20 | >16 | ~16x | [4] |
| INF-α-2b | PEGylation | 40 | - | 330x | [5] |
Lipidation
Lipidation involves the covalent attachment of a lipid moiety, such as a fatty acid, to the peptide.[6] This modification enhances the peptide's binding to serum albumin, which acts as a carrier protein, thereby reducing renal clearance and extending its half-life.[3]
Experimental Protocol: Solid-Phase Fatty Acylation of a Peptide
This protocol outlines the on-resin acylation of a peptide with a fatty acid.
Materials:
-
Peptide synthesized on a solid-phase resin (e.g., Rink amide resin)
-
Fatty acid (e.g., palmitic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Resin Preparation: After the final amino acid coupling in solid-phase peptide synthesis (SPPS), wash the resin-bound peptide thoroughly with DMF.
-
Acylation Reaction:
-
Prepare a solution of the fatty acid (3-5 equivalents) and coupling reagents HBTU/HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated fatty acid solution to the resin and shake at room temperature for 2-4 hours.
-
-
Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the lipidated peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification:
-
Precipitate the crude lipidated peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.
-
Purify the lipidated peptide using RP-HPLC.
-
-
Characterization: Verify the molecular weight of the purified lipidated peptide using mass spectrometry.
Quantitative Data: Impact of Lipidation on Peptide Half-Life
| Peptide | Modification | In Vivo Half-Life | Reference |
| Liraglutide (GLP-1 analog) | Palmitoylation | ~13 hours | [4] |
| Semaglutide (GLP-1 analog) | C18 diacid acylation | ~7 days | [6] |
Amino Acid Substitution
Strategic substitution of natural L-amino acids with D-amino acids or other unnatural amino acids can significantly increase a peptide's resistance to proteolytic degradation.[7] This is because proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.
Experimental Protocol: Alanine Scanning Mutagenesis
This protocol describes a method to systematically replace each amino acid in a peptide sequence with alanine to identify residues critical for function and stability. A similar approach can be used to introduce D-amino acids.
Materials:
-
Template DNA encoding the peptide of interest
-
Mutagenic primers containing the desired alanine codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Peptide synthesizer for peptides with unnatural amino acids
Procedure:
-
Primer Design: Design primers that anneal to the template DNA and contain a mismatch at the codon to be mutated, changing it to an alanine codon (GCN).
-
Mutagenesis PCR:
-
Perform PCR using the template DNA, mutagenic primers, high-fidelity polymerase, and dNTPs. This will amplify the entire plasmid with the desired mutation.
-
-
Template Digestion: Digest the PCR product with DpnI to selectively remove the methylated, non-mutated parental DNA template.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Screening and Sequencing:
-
Select individual colonies and culture them to isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the presence of the desired alanine substitution.
-
-
Peptide Synthesis: Once the mutated gene is confirmed, the peptide can be expressed recombinantly or synthesized chemically. For D-amino acid substitution, chemical synthesis is typically required.[8]
Quantitative Data: Impact of Amino Acid Substitution on Peptide Half-Life
| Peptide | Modification | In Vivo Half-Life | Reference |
| Triptorelin (GnRH analog) | Substitution with unnatural amino acids | 2.8 hours (vs. 5 min for native GnRH) | [4] |
| Octreotide (Somatostatin analog) | D-amino acid substitution and cyclization | 1.5 hours (vs. few minutes for native somatostatin) | [5] |
| PACAP38 derivative | [R(15, 20, 21), L(17)]-PACAP38 | 42% reduction in degradation kinetics in rat serum | [9] |
Fusion to Carrier Proteins
Fusing the peptide of interest to a larger, long-lived carrier protein, such as albumin or the Fc fragment of an antibody, is an effective strategy to extend its half-life.[10] The large size of the fusion protein prevents renal clearance, and the carrier protein can engage with recycling mechanisms like the neonatal Fc receptor (FcRn) pathway to avoid degradation.[10]
Experimental Protocol: Generation of a Peptide-Fc Fusion Protein
This protocol outlines the basic steps for creating a recombinant peptide-Fc fusion protein.
Materials:
-
Expression vector containing an Fc domain sequence
-
DNA encoding the peptide of interest
-
Restriction enzymes and DNA ligase
-
Mammalian expression cell line (e.g., HEK293 or CHO)
-
Transfection reagent
-
Cell culture media and supplements
-
Protein A affinity chromatography column
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Construct Design: Design a DNA construct that encodes the peptide of interest fused in-frame to the N- or C-terminus of the Fc domain, often with a flexible linker in between.
-
Cloning:
-
Amplify the peptide-encoding DNA by PCR.
-
Digest both the expression vector and the PCR product with appropriate restriction enzymes.
-
Ligate the peptide-encoding DNA into the vector.
-
-
Transformation and Plasmid Preparation: Transform the ligated plasmid into E. coli for amplification and then purify the plasmid DNA.
-
Transfection and Expression:
-
Transfect the expression vector into a suitable mammalian cell line.
-
Culture the cells under conditions that promote protein expression and secretion into the medium.
-
-
Purification:
-
Harvest the cell culture supernatant.
-
Purify the secreted peptide-Fc fusion protein using a Protein A affinity column, which specifically binds to the Fc domain.
-
Perform a final polishing step using SEC to remove aggregates.
-
-
Characterization: Analyze the purified fusion protein by SDS-PAGE, Western blot, and mass spectrometry to confirm its identity, purity, and integrity.
Quantitative Data: Impact of Fusion to Carrier Proteins on Half-Life
| Therapeutic | Fusion Partner | In Vivo Half-Life | Reference |
| Etanercept | Fc domain | ~70 hours | [10] |
| Albiglutide | Albumin | ~5 days | [10] |
Troubleshooting Guides
PEGylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low PEGylation efficiency | - Suboptimal pH of the reaction buffer.- Inactive PEG reagent.- Steric hindrance around the target functional group. | - Adjust the pH of the reaction buffer to the optimal range for the specific PEGylation chemistry (e.g., pH 7.5-8.5 for NHS esters).- Use a fresh batch of activated PEG reagent.- Consider using a longer, more flexible PEG linker to overcome steric hindrance. |
| Formation of di- or multi-PEGylated products | - High molar excess of PEG reagent.- Presence of multiple reactive sites on the peptide. | - Reduce the molar ratio of PEG reagent to peptide.- If possible, use a peptide analog with a single reactive site or protect other reactive groups. |
| Peptide aggregation during PEGylation | - High peptide concentration.- Unfavorable buffer conditions. | - Perform the reaction at a lower peptide concentration.- Screen different buffer systems and additives (e.g., arginine) to improve solubility. |
| Loss of biological activity after PEGylation | - PEG chain attached at or near the active site.- Conformational changes induced by PEGylation. | - Use site-specific PEGylation to attach the PEG chain away from the active site.- Experiment with different PEG sizes and architectures (linear vs. branched). |
Lipidation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete acylation | - Insufficient equivalents of fatty acid or coupling reagents.- Steric hindrance at the acylation site. | - Increase the molar excess of the fatty acid and coupling reagents.- Extend the reaction time or perform the reaction at a slightly elevated temperature.- Use a spacer between the peptide and the fatty acid. |
| Poor solubility of the lipidated peptide | - High hydrophobicity of the lipidated peptide. | - Use a co-solvent system (e.g., containing acetonitrile or isopropanol) during purification.- Formulate the final product with solubility-enhancing excipients. |
| Difficulty in purification | - Aggregation of the lipidated peptide on the HPLC column.- Co-elution with unlipidated peptide. | - Use a C4 or C8 reverse-phase column instead of a C18 column.- Optimize the HPLC gradient to improve separation.- Use a different purification technique like ion-exchange chromatography if applicable. |
Amino Acid Substitution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Failed mutagenesis (no colonies or only wild-type) | - Poor primer design.- Inefficient PCR amplification.- Incomplete digestion of template DNA. | - Ensure primers have a melting temperature (Tm) > 78°C and end with a G or C.- Optimize PCR conditions (annealing temperature, extension time).- Increase DpnI digestion time or use more enzyme. |
| Low yield of synthetic peptide with unnatural amino acids | - Inefficient coupling of the unnatural amino acid.- Steric hindrance from the unnatural amino acid side chain. | - Use a stronger coupling reagent or double-couple the unnatural amino acid.- Choose a synthesis resin with a lower substitution level. |
| Altered peptide structure or function | - The substituted amino acid disrupts a critical interaction or the overall peptide fold. | - Perform alanine scanning to identify less sensitive positions for substitution.- Use molecular modeling to predict the impact of substitutions on peptide structure. |
Fusion to Carrier Proteins
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low expression yield | - Codon usage not optimized for the expression host.- Toxicity of the fusion protein to the host cells.- Inefficient secretion. | - Optimize the codon usage of the gene for the chosen expression system.- Use a weaker promoter or a lower induction temperature to reduce expression levels.- Co-express with chaperones to aid in proper folding. |
| Protein aggregation | - Improper folding of the fusion protein.- High protein concentration during purification or storage. | - Optimize cell culture conditions (e.g., lower temperature).- Screen for optimal buffer conditions (pH, ionic strength, additives) for purification and storage.- Perform a final polishing step with size-exclusion chromatography to remove aggregates. |
| Proteolytic cleavage of the fusion protein | - Presence of protease-sensitive sites in the linker or at the fusion junction. | - Engineer the linker sequence to be more resistant to proteases.- Add protease inhibitors during cell lysis and purification. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the half-life of my peptide? A1: The first step is to assess the primary mechanism of clearance for your peptide. If it's rapid renal filtration due to its small size, strategies that increase the hydrodynamic radius like PEGylation or fusion to a carrier protein are good starting points. If enzymatic degradation is the main issue, amino acid substitution with D-amino acids or other non-natural amino acids is often the most effective approach.
Q2: How do I choose the right size of PEG for my peptide? A2: The optimal PEG size is a balance between achieving a longer half-life and retaining biological activity. Larger PEGs generally provide a longer half-life but can also lead to a greater loss of activity due to steric hindrance. It is recommended to screen a range of PEG sizes (e.g., 5, 10, 20, 40 kDa) to find the best compromise for your specific peptide.
Q3: Will lipidation make my peptide difficult to handle? A3: Yes, lipidation significantly increases the hydrophobicity of a peptide, which can lead to challenges with solubility and purification.[11] It is often necessary to use organic co-solvents during purification and to develop a suitable formulation for the final product.
Q4: Can I combine different half-life extension strategies? A4: Yes, combining strategies can be very effective. For example, a peptide could have D-amino acid substitutions to prevent enzymatic degradation and also be lipidated to promote albumin binding. This multi-pronged approach can lead to a dramatic increase in in vivo stability.
Q5: How do I measure the in vivo half-life of my modified peptide? A5: The in vivo half-life is typically determined through pharmacokinetic (PK) studies in an animal model (e.g., rats or mice). The modified peptide is administered (e.g., intravenously or subcutaneously), and blood samples are collected at various time points. The concentration of the peptide in the plasma is then measured using a sensitive analytical method like ELISA or LC-MS/MS, and the half-life is calculated from the concentration-time profile.
Visualization of Pathways and Workflows
PACAP-38 Signaling Pathway
PACAP-38 primarily signals through the PAC1 receptor, a G-protein coupled receptor (GPCR). Activation of the PAC1 receptor can lead to the stimulation of multiple downstream signaling cascades, including the adenylyl cyclase/PKA pathway and the phospholipase C/PKC pathway, which are involved in mediating its various physiological effects.[12][13][14]
Caption: PACAP-38 signaling through the PAC1 receptor.
Experimental Workflow for Half-Life Extension
The process of improving the in vivo half-life of a peptide is an iterative cycle of design, synthesis, and testing.
Caption: Iterative workflow for peptide half-life extension.
References
- 1. biocat.com [biocat.com]
- 2. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. kinampark.com [kinampark.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. neb.com [neb.com]
- 10. scispace.com [scispace.com]
- 11. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 12. Effects of Pituitary Adenylate Cyclase Activating Polypeptide on Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PACAP-38 in Acute ST-Segment Elevation Myocardial Infarction in Humans and Pigs: A Translational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
dealing with PACAP-38 (31-38) antibody cross-reactivity issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibodies targeting the C-terminal fragment of Pituitary Adenylate Cyclase-Activating Polypeptide-38 (PACAP-38), specifically the PACAP(31-38) epitope.
Frequently Asked Questions (FAQs)
Q1: My PACAP-38 (31-38) antibody is detecting multiple bands in my Western blot. What could be the cause?
A1: Multiple bands in a Western blot can arise from several factors. Firstly, your antibody may be cross-reacting with other proteins that share a similar epitope. The C-terminal region of PACAP-38 has some homology with other members of the secretin/glucagon/VIP peptide family, although antibodies raised against the specific (31-38) fragment are designed to minimize this. Secondly, you could be detecting different post-translationally modified forms or precursor proteins of PACAP. Finally, non-specific binding of the primary or secondary antibody to the membrane or other proteins can also result in extra bands. To troubleshoot this, it is crucial to include proper controls in your experiment.
Q2: I am observing high background staining in my immunohistochemistry (IHC) experiment. How can I reduce it?
A2: High background in IHC can obscure your specific signal. Common causes include:
-
Non-specific antibody binding: The primary or secondary antibody may bind to cellular components other than the target antigen.
-
Endogenous enzyme activity: If you are using an enzyme-based detection system (like HRP), endogenous peroxidases in the tissue can produce a false positive signal.
-
Hydrophobic interactions: Antibodies can non-specifically adhere to the slide or tissue.
To reduce background, ensure you are using an appropriate blocking solution (e.g., normal serum from the same species as the secondary antibody), optimize your primary and secondary antibody concentrations, and include a quenching step for endogenous enzymes if necessary.[1]
Q3: How can I be sure that my antibody is specifically recognizing PACAP-38 and not PACAP-27?
A3: This is a critical validation step. An antibody raised against the PACAP-38 (31-38) fragment should, by design, be specific for the C-terminal extension of PACAP-38 and not recognize PACAP-27, which lacks this sequence. To confirm this:
-
Peptide Blocking/Absorption Control: Pre-incubate your antibody with a molar excess of the PACAP-38 (31-38) peptide. This should block the antibody's binding site and lead to a significant reduction or elimination of the signal in your assay.[2] No change in signal upon pre-incubation with a PACAP-27 peptide would further confirm specificity.
-
Positive and Negative Controls: Use cell lines or tissues known to express only PACAP-38 (positive control) and others known to express only PACAP-27 or be PACAP-negative (negative controls).
Some commercially available PACAP-38 antibodies have been shown to have 100% cross-reactivity with PACAP-38 and its C-terminal fragments, but as low as 0.01% with PACAP-27, as determined by radioimmunoassay.[3][4]
Q4: What are the essential controls I should include in my experiments using a PACAP-38 (31-38) antibody?
A4: To ensure the validity of your results, the following controls are highly recommended:
-
Positive Control: A sample known to express PACAP-38.
-
Negative Control: A sample known not to express PACAP-38.
-
No Primary Antibody Control: This helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: A non-immune antibody of the same isotype and from the same host species as your primary antibody, used at the same concentration. This control helps to differentiate specific staining from non-specific Fc receptor binding or other protein-protein interactions.[5][6][7][8][9]
-
Peptide Blocking Control: As described in Q3, this is a crucial control for confirming the specificity of your antibody for the target epitope.[2][10]
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Primary antibody concentration is too low. | Increase the primary antibody concentration or incubation time. |
| Insufficient protein loaded. | Increase the amount of protein loaded per lane. | |
| Poor transfer to the membrane. | Verify transfer efficiency using Ponceau S staining. | |
| Antibody not suitable for denatured proteins. | Check the antibody datasheet to ensure it is validated for Western blotting. | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or incubation time. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Multiple Bands | Non-specific antibody binding. | Perform a peptide blocking experiment to confirm which band is specific.[2][10] |
| Protein degradation. | Add protease inhibitors to your sample buffer. | |
| Detection of precursor or modified forms. | Consult literature for known isoforms or modifications of PACAP. |
Immunohistochemistry (IHC)
| Issue | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Incorrect primary antibody dilution. | Titrate the primary antibody to find the optimal concentration.[4] |
| Suboptimal antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and buffer pH.[4] | |
| Antibody not validated for IHC. | Confirm the antibody's suitability for IHC on the manufacturer's datasheet. | |
| Tissue fixation issues. | Ensure proper tissue fixation and processing. | |
| High Background | Non-specific binding of primary or secondary antibodies. | Increase the concentration of normal serum in the blocking buffer.[1] |
| Endogenous peroxidase or phosphatase activity. | Add a quenching step (e.g., H2O2 for peroxidase) before primary antibody incubation.[1] | |
| Hydrophobic interactions. | Include a detergent like Triton X-100 in your wash buffers. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample.[1] |
| Primary antibody concentration too high. | Reduce the primary antibody concentration. |
Experimental Protocols
Peptide Blocking Protocol for Antibody Specificity Validation
This protocol is essential for confirming that the antibody binds specifically to the PACAP-38 (31-38) epitope.
Materials:
-
PACAP-38 (31-38) antibody
-
Blocking peptide (the same PACAP-38 (31-38) sequence used as the immunogen)
-
Antibody dilution buffer (e.g., PBS with 1% BSA)
-
Two identical samples for testing (e.g., Western blot membrane strips with protein lysate, or tissue sections on slides)
Procedure:
-
Determine the optimal working concentration of your PACAP-38 (31-38) antibody.
-
Prepare two tubes with the diluted primary antibody.
-
To one tube (the "blocked" sample), add the blocking peptide at a 10-100 molar excess relative to the antibody.
-
To the other tube (the "unblocked" or control sample), add an equal volume of antibody dilution buffer.
-
Incubate both tubes at room temperature for 1-2 hours, or overnight at 4°C, with gentle agitation to allow the antibody and peptide to bind.
-
Proceed with your standard Western blot or IHC protocol, using the "blocked" antibody solution for one sample and the "unblocked" antibody solution for the identical control sample.
-
Compare the results. A significant reduction or complete absence of signal in the "blocked" sample compared to the control indicates that the antibody is specific for the target epitope.[2][10]
Visualizations
PACAP Signaling Pathways
PACAP exerts its effects by binding to three main G protein-coupled receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor shows a much higher affinity for PACAP than for the related Vasoactive Intestinal Peptide (VIP).[5]
Caption: PACAP-38 signaling pathways.
Experimental Workflow for Antibody Specificity Validation
This workflow outlines the key steps to validate the specificity of your PACAP-38 (31-38) antibody.
References
- 1. qedbio.com [qedbio.com]
- 2. researchgate.net [researchgate.net]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pituitary adenylate cyclase-activating polypeptide receptor activation in the hypothalamus recruits unique signaling pathways involved in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for PACAP-38 (31-38) Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the PACAP-38 fragment, PACAP-38 (31-38), in cellular assays. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is PACAP-38 (31-38) and how does it differ from full-length PACAP-38?
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a neuropeptide that exists in two main forms, PACAP-38 and PACAP-27.[1] PACAP-38 (31-38) is a C-terminal fragment of PACAP-38. While the full-length PACAP-38 peptide is known to activate PAC1, VPAC1, and VPAC2 receptors, leading to the stimulation of adenylate cyclase and phospholipase C signaling pathways, the specific functions and receptor interactions of the (31-38) fragment are a subject of ongoing research.[1][2][3] It has been shown to be a PAC1 receptor activator and can elevate cytosolic Ca2+, increase cell proliferation, and stimulate the phosphorylation of ERK and EGFR.[4]
Q2: What are the primary signaling pathways activated by PACAP-38 and its fragments?
PACAP-38 primarily signals through G-protein coupled receptors (GPCRs), namely PAC1, VPAC1, and VPAC2.[3][5] Activation of these receptors typically leads to the stimulation of two main intracellular signaling cascades:
-
Adenylate Cyclase (AC) Pathway: This leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1][3][6]
-
Phospholipase C (PLC) Pathway: This results in the mobilization of intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC).[1][7]
Downstream of these initial events, PACAP-38 can also activate the Extracellular signal-Regulated Kinase (ERK) pathway, a part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[8][9]
Q3: What are the typical incubation times for PACAP-38 in cellular assays?
Incubation times can vary significantly depending on the specific assay, cell type, and the signaling event being measured. Below is a summary of reported incubation times for PACAP-38. Note that data specifically for the (31-38) fragment is limited, and optimization is highly recommended.
| Assay Type | Analyte/Event Measured | Peptide | Cell Type | Incubation Time(s) | Reference(s) |
| Phosphorylation | EGFR, HER2, ERK Tyrosine Phosphorylation | PACAP-38 (31-38) | NCI-H838 cells | 2 minutes | [4] |
| EGFR Tyrosine Phosphorylation | PACAP-38 (31-38) | NCI-H838 cells | 30 minutes | [4] | |
| ERK, p38 MAP Kinase, JNK Phosphorylation | PACAP-38 | SH-SY5Y cells | Up to 2 hours | [9] | |
| Akt Phosphorylation | PACAP | Sympathetic neuronal cultures | 2 hours | [8] | |
| Second Messenger | cAMP Accumulation | PACAP-38, PACAP-27 | TG-derived glia | Not specified | [10] |
| Calcium Mobilization | PACAP-38 | Rat trigeminal ganglia primary sensory neurons | Not specified | [2] | |
| Cell Viability/Proliferation | Cell Growth | PACAP-38 (31-38) | NCI-H838 cells | 48 hours | [4] |
| Cell Viability | PACAP-38 | HCT116 cells | 24 hours | [11] | |
| Cell Viability | PACAP-38 | Y-79 human retinoblastoma cells | 24 hours | [12] | |
| Secretion | Neuropeptide Y (NPY) Secretion | PACAP-38 (31-38) | SCG neuronal cultures | 48 hours | [4] |
| NPY and Catecholamine Secretion | PACAP-38 (31-38) | Sympathetic neurons | 14 days | [4] | |
| Catecholamine Secretion | PACAP-38 | PC12 cells | 10 minutes (preincubation), 20 minutes (stimulation) | [13] |
Q4: How should I prepare and store PACAP-38 (31-38)?
For optimal results, it is recommended to aliquot and store the peptide solution to prevent degradation from repeated freeze-thaw cycles. Stock solutions can typically be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] If water is used as the solvent for the stock solution, it is advisable to filter and sterilize it before use.[4]
Troubleshooting Guides
cAMP Accumulation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | - Inactive PACAP-38 (31-38) peptide.- Insufficient incubation time.- Low receptor expression in cells.- High phosphodiesterase (PDE) activity. | - Use a fresh aliquot of the peptide.- Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time.- Confirm PAC1 receptor expression in your cell line.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer. |
| High background signal | - Basal adenylate cyclase activity is high.- Contamination of reagents. | - Reduce the cell seeding density.- Use fresh, sterile reagents. |
| Inconsistent results | - Variation in cell number.- Inconsistent incubation times.- Pipetting errors. | - Ensure accurate cell counting and even seeding.- Use a timer for precise incubation periods.- Calibrate pipettes and use proper pipetting techniques. |
ERK Phosphorylation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or no phosphorylation signal | - Suboptimal incubation time (too short or too long).- Low concentration of PACAP-38 (31-38).- High phosphatase activity. | - Perform a time-course experiment. ERK phosphorylation is often transient, peaking within minutes and declining thereafter.[9]- Perform a dose-response curve to find the optimal peptide concentration.- Include phosphatase inhibitors in the cell lysis buffer. |
| High basal phosphorylation | - Serum in the culture medium.- Cell stress. | - Serum-starve the cells for several hours or overnight before the experiment.- Handle cells gently and avoid prolonged exposure to harsh conditions. |
| Lane-to-lane variability in Western blot | - Uneven protein loading.- Inconsistent transfer. | - Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane.- Ensure proper assembly of the transfer stack and sufficient transfer time. |
Calcium Mobilization Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak calcium response | - Low receptor expression.- Depletion of intracellular calcium stores.- Ineffective dye loading. | - Verify the expression of PAC1 receptors.- Ensure cells are in a calcium-containing buffer during the assay.- Optimize the concentration and incubation time for the calcium-sensitive dye. |
| High background fluorescence | - Dye leakage or compartmentalization.- Autofluorescence of compounds or cells. | - Use a dye with better intracellular retention (e.g., Fluo-4 AM).- Include control wells without dye to measure background fluorescence. |
| Rapid signal decay | - Calcium sequestration or extrusion.- Photobleaching. | - This can be a normal physiological response. Analyze the peak fluorescence intensity.- Reduce the intensity and duration of excitation light. |
Experimental Protocols
cAMP Accumulation Assay
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Add a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to the cells and incubate for 10-30 minutes.
-
Stimulation: Add varying concentrations of PACAP-38 (31-38) to the wells and incubate for the optimized duration (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
ERK Phosphorylation Assay (Western Blot)
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Prior to the experiment, serum-starve the cells for 4-24 hours.
-
Stimulation: Treat the cells with PACAP-38 (31-38) for a short duration, as ERK phosphorylation is often rapid and transient (e.g., 2, 5, 10, 15, 30 minutes).[9]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection and quantify the band intensities.
Calcium Mobilization Assay
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Stimulation and Measurement: Add PACAP-38 (31-38) and immediately begin kinetic reading of the fluorescence intensity to capture the transient calcium flux.
Signaling Pathway and Workflow Diagrams
Caption: PACAP-38 (31-38) signaling through the PAC1 receptor.
Caption: Workflow for ERK phosphorylation Western blot analysis.
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. PACAP: a regulator of mammalian reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A PACAP-activated network for secretion requires coordination of Ca2+ influx and Ca2+ mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pituitary Adenylate Cyclase-activating Polypeptide (PACAP)/PAC1HOP1 Receptor Activation Coordinates Multiple Neurotrophic Signaling Pathways: Akt ACTIVATION THROUGH PHOSPHATIDYLINOSITOL 3-KINASE γ AND VESICLE ENDOCYTOSIS FOR NEURONAL SURVIVAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ahajournals.org [ahajournals.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of PACAP-38 (31-38) and PACAP-27
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key PACAP Receptor Ligands
This guide provides a detailed comparison of the biological activities of two key molecules related to the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) system: the C-terminal fragment of PACAP-38, PACAP-38 (31-38), and the shorter isoform, PACAP-27. This comparison is intended to aid researchers in understanding the distinct and overlapping functionalities of these peptides, with a focus on their receptor activation and downstream signaling pathways. The information is supported by experimental data from peer-reviewed literature.
Overview of PACAP-38 (31-38) and PACAP-27
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary bioactive forms: a 38-amino acid peptide (PACAP-38) and a 27-amino acid N-terminal fragment (PACAP-27). Both peptides exert their effects by binding to a family of G protein-coupled receptors (GPCRs), namely the PAC1 receptor (PAC1R) and the less specific VPAC1 and VPAC2 receptors.
PACAP-27 is a potent agonist at all three receptors and is known to robustly stimulate the adenylyl cyclase (AC) signaling cascade, leading to the production of cyclic AMP (cAMP).
PACAP-38 (31-38) , a C-terminal fragment of PACAP-38, has been identified as an activator of the PAC1 receptor.[1][2][3] Its biological activities include the stimulation of intracellular calcium mobilization, cAMP accumulation, and the phosphorylation of extracellular signal-regulated kinase (ERK).[1]
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of PACAP-38 (31-38) and PACAP-27. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, which may account for the range of observed potencies.
Table 1: Potency in Stimulating Intracellular Calcium Mobilization
| Peptide | Cell Line | EC50 (nM) | Reference |
| PACAP-38 (31-38) | HEK 293 cells expressing endogenous PAC1 receptors | 0.81 | [1] |
| PACAP-27 | N1E-115 neuroblastoma cells | ~10 | [4] |
Table 2: Potency in Stimulating cAMP Accumulation
| Peptide | Cell Line | EC50 (nM) | Reference |
| PACAP-38 (31-38) | HEK 293 cells expressing endogenous PAC1 receptors | Stimulates cAMP accumulation (specific EC50 not provided) | [1] |
| PACAP-27 | N1E-115 neuroblastoma cells | 0.067 | [4] |
| PACAP-27 | NS-1 neuroendocrine cells | 0.31 ± 0.04 | [1] |
| PACAP-27 | Rat jejunum (in the presence of TTX) | 29.4 ± 5.4 | [5] |
Signaling Pathways
PACAP-38 (31-38) and PACAP-27, primarily through the PAC1 receptor, activate multiple downstream signaling pathways. The following diagrams illustrate these pathways.
References
- 1. C-terminal amidation of PACAP-38 and PACAP-27 is dispensable for biological activity at the PAC1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pituitary adenylate cyclase activating polypeptides, PACAP-27 and PACAP-38: stimulators of electrogenic ion secretion in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating PACAP-38 (31-38) Receptor Binding with the Antagonist PACAP(6-38)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison and a detailed experimental framework for validating the receptor binding of the PACAP-38 fragment (31-38) using the established PACAP receptor antagonist, PACAP(6-38).
This guide outlines a robust methodology employing competitive binding assays to elucidate the interaction of PACAP-38 (31-38) with PACAP receptors, leveraging the antagonistic properties of PACAP(6-38) to validate binding specificity.
Understanding the Peptides: A Comparative Overview
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a pleiotropic neuropeptide that exists in two primary forms, PACAP-38 and PACAP-27. These peptides exert their effects through three main G protein-coupled receptors: the PAC1 receptor, and the VPAC1 and VPAC2 receptors.
-
PACAP(6-38): The Antagonist. This truncated form of PACAP-38 is a well-characterized competitive antagonist of PACAP receptors, with a particular preference for the PAC1 receptor.[1][2] It binds to the receptor but fails to elicit a downstream signaling cascade, thereby blocking the action of PACAP and its agonists.[2]
-
PACAP-38 (31-38): The Agonist Fragment. This C-terminal fragment of PACAP-38 has been identified as an activator of the PAC1 receptor. It has been shown to stimulate downstream signaling pathways, including the elevation of cytosolic Ca2+ and the phosphorylation of extracellular signal-regulated kinase (ERK).
Quantitative Comparison of Receptor Interactions
The following tables summarize the known binding affinities and functional potencies of PACAP(6-38) and PACAP-38 (31-38) at PACAP receptors. It is important to note that affinity values for PACAP(6-38) can vary between studies due to different experimental conditions.
Table 1: Binding Affinities (Ki) and IC50 Values for PACAP(6-38) at PACAP Receptors
| Peptide | Receptor | Binding Affinity (Ki) | IC50 |
| PACAP(6-38) | PAC1 | 1.5 nM | ~2-30 nM |
| VPAC1 | - | ~600 nM | |
| VPAC2 | - | ~40 nM |
Data compiled from multiple sources. Ki and IC50 values are indicative and can vary based on the specific assay conditions.
Table 2: Functional Potency (EC50) of PACAP-38 (31-38)
| Peptide | Receptor | Functional Assay | EC50 |
| PACAP-38 (31-38) | PAC1 | Intracellular Ca2+ increase (HEK 293 cells) | 0.81 nM |
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating the receptor binding of PACAP-38 (31-38) using PACAP(6-38) in a competitive binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of PACAP-38 (31-38) for a specific PACAP receptor (e.g., PAC1) using PACAP(6-38) as a reference competitor.
1. Materials and Reagents:
-
Cell Culture: HEK 293 cells (or other suitable cell line) stably expressing the human PAC1 receptor.
-
Radioligand: [125I]-PACAP-27 (specific activity ~2200 Ci/mmol).
-
Peptides: PACAP-38 (31-38) and PACAP(6-38).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2 mM EGTA, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
-
Scintillation Fluid.
-
96-well filter plates with glass fiber filters.
-
Vacuum manifold.
-
Scintillation counter.
2. Cell Membrane Preparation:
-
Culture PAC1-expressing cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
3. Competitive Binding Assay:
-
In a 96-well plate, set up the following in triplicate for each competitor concentration:
-
Total Binding: 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of a high concentration of unlabeled PACAP-38 (e.g., 1 µM).
-
Competitor (PACAP-38 (31-38)): 50 µL of serial dilutions of PACAP-38 (31-38) (e.g., from 10^-12 M to 10^-5 M).
-
Reference Competitor (PACAP(6-38)): 50 µL of serial dilutions of PACAP(6-38) (e.g., from 10^-11 M to 10^-5 M).
-
-
Add 50 µL of [125I]-PACAP-27 (at a final concentration close to its Kd, e.g., 50 pM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein, e.g., 10-20 µg) to all wells.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding for each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value for both PACAP-38 (31-38) and PACAP(6-38).
-
Calculate the binding affinity (Ki) for each competitor using the Cheng-Prusoff equation.[3][4]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
PACAP Receptor Signaling Pathways
PACAP receptors primarily signal through the activation of adenylyl cyclase and phospholipase C. The following diagram illustrates these key pathways. PACAP(6-38) competitively inhibits the initiation of these cascades by preventing PACAP or its agonists from binding to the receptor.
Logical Relationship in Competitive Binding
The principle of the competitive binding assay relies on the competition between the unlabeled ligands (PACAP-38 (31-38) and PACAP(6-38)) and a constant concentration of a radiolabeled ligand for the same binding site on the receptor. The displacement of the radioligand is proportional to the affinity of the competitor.
By following the methodologies outlined in this guide, researchers can effectively utilize PACAP(6-38) as a tool to validate and characterize the receptor binding properties of PACAP-38 (31-38), contributing to a deeper understanding of PACAP receptor pharmacology and facilitating the development of novel therapeutics targeting this system.
References
- 1. Activation of PAC1 and VPAC receptor subtypes elicits differential physiological responses from sympathetic preganglionic neurons in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonistic behavior of PACAP6-38 on sensory nerve terminals and cytotrophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calculator.academy [calculator.academy]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Validating the Neuroprotective Effects of PACAP-38's C-Terminal Fragment with Antagonists: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of the C-terminal fragment of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), PACAP-38 (31-38), and its validation through the use of antagonists. This guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the involved signaling pathways.
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a pleiotropic neuropeptide with well-documented neurotrophic and neuroprotective properties.[1][2] Its 38-amino acid form, PACAP-38, exerts its effects through binding to specific G protein-coupled receptors, primarily the PAC1 receptor.[1] The C-terminal fragment, PACAP-38 (31-38), has been identified as a PAC1 receptor activator, playing a crucial role in the neuroprotective signaling cascade.[3] This guide focuses on validating the neuroprotective effects attributed to this C-terminal fragment by utilizing antagonists that block the PAC1 receptor.
Performance Comparison: PACAP-38 (31-38) vs. Antagonist Treatment
To quantitatively assess the neuroprotective effects of PACAP-38 (31-38), neuronal cell models are subjected to a toxic insult, and cell viability is measured in the presence and absence of the peptide and its antagonist. The data presented below is representative of studies using the full-length PACAP-38, providing a strong proxy for the activity of its C-terminal fragment, in a model of inflammation-induced neuronal cell death in the SH-SY5Y human neuroblastoma cell line.
Cell Viability in Response to Inflammatory Insult
Experimental Model: SH-SY5Y cells treated with conditioned media from lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated THP-1 monocytes to induce inflammatory-mediated neurotoxicity.[2]
Treatment Groups:
-
Control (untreated)
-
Inflammatory Media (LPS+IFN-γ)
-
PACAP-38 (200 nM) + Inflammatory Media
-
PACAP-38 (200 nM) + PACAP(6-38) (2 µM) + Inflammatory Media
| Treatment Group | Cell Viability (%) | Standard Deviation |
| Control | 100 | ± 5.0 |
| Inflammatory Media | 46 | ± 4.5 |
| PACAP-38 (200 nM) + Inflammatory Media | 95 | ± 6.2 |
| PACAP-38 (200 nM) + PACAP(6-38) (2 µM) + Inflammatory Media | 52 | ± 5.8 |
Data is adapted from a study on PACAP-38 to illustrate the antagonistic effect.[2]
The data clearly demonstrates that PACAP-38 significantly protects neuronal cells from inflammatory-induced cell death, restoring viability to near-control levels.[2] The application of the PAC1 receptor antagonist, PACAP(6-38), effectively reverses this neuroprotective effect, indicating that the observed protection is mediated through the PAC1 receptor.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the SH-SY5Y human neuroblastoma cell line.[4][5]
Objective: To quantify the viability of neuronal cells after treatment with PACAP-38 (31-38) and/or its antagonists in the presence of a neurotoxic stimulus.
Materials:
-
SH-SY5Y cells
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
PACAP-38 (31-38)
-
PACAP(6-38) (or other suitable antagonist)
-
Neurotoxic agent (e.g., conditioned media from stimulated THP-1 cells, MPP+, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Pre-treatment with Antagonist: For antagonist groups, pre-incubate the cells with the desired concentration of PACAP(6-38) for 2 hours.
-
Treatment: Add PACAP-38 (31-38) to the designated wells, followed by the neurotoxic agent.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours).[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Apoptosis Assay (TUNEL Assay)
This protocol provides a general framework for detecting apoptosis in neuronal cultures.
Objective: To visualize and quantify apoptotic cell death in neuronal cultures treated with PACAP-38 (31-38) and its antagonist.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat neuronal cells with PACAP-38 (31-38) and/or antagonist in the presence of an apoptotic stimulus.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 20 minutes at room temperature.
-
Positive Control: Treat one sample with DNase I to induce DNA strand breaks.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber.
-
Staining: Follow the kit instructions for the staining and counterstaining (e.g., with DAPI to visualize all nuclei).
-
Imaging: Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and express it as a percentage of the total number of cells.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of PACAP-38 (31-38) are initiated by its binding to the PAC1 receptor, which triggers a cascade of intracellular signaling events.
PACAP-38 (31-38) Neuroprotective Signaling Pathway
Caption: PACAP-38 (31-38) signaling pathway leading to neuroprotection.
Experimental Workflow for Validating Neuroprotection
References
- 1. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
A Cross-Species Comparative Guide to the Efficacy of PACAP-38 (31-38)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the PACAP-38 C-terminal fragment, PACAP-38 (31-38), across different species, with a focus on its activity in human, rat, and mouse models. The information is compiled from various experimental studies to aid in the evaluation of this peptide for therapeutic development.
Executive Summary
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) is a highly conserved neuropeptide with two main bioactive forms, PACAP-38 and PACAP-27. The C-terminal octapeptide of PACAP-38, designated as PACAP-38 (31-38), has been identified as a PAC1 receptor activator.[1][2][3][4] The amino acid sequence of PACAP-38 is remarkably conserved across mammalian species, including humans, mice, and rats, suggesting a consistent biological function. This guide summarizes the available quantitative data on the efficacy of PACAP-38 (31-38) and its parent molecule, PACAP-38, provides detailed experimental protocols for key assays, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation: Cross-Species Efficacy of PACAP-38 and its C-terminal Fragment
The following table summarizes the available quantitative data on the efficacy of PACAP-38 and its C-terminal fragment, PACAP-38 (31-38). It is important to note that direct comparative studies of PACAP-38 (31-38) across different species are limited. The data presented here are compiled from various studies using different experimental systems, which should be taken into consideration when making direct comparisons.
| Parameter | Species (Cell Line/Model) | Peptide | Value | Assay | Reference |
| Potency (EC50) | Human (HEK293 cells) | PACAP-38 (31-38) | 0.81 nM | Intracellular Ca2+ Mobilization | [1] |
| Potency (EC50) | Human (HCT8 cells) | PACAP-38 | 3 nM | cAMP Accumulation | [5] |
| Potency (EC50) | Rat (Primary Neuronal Cells) | PACAP-38 | 49.9 nM | Neuroprotection (Cell Viability) | [6] |
| Functional Effect | Rat (Hippocampal Slices) | PACAP-38 | 0.05 nM | Long-lasting facilitation of fEPSP | [7] |
| Functional Effect | Rat (Hippocampal Slices) | PACAP-38 | 0.1 - 1 µM | Depression of fEPSP | [7] |
| Functional Effect | Rat (in vivo MCAO model) | PACAP-38 | - | Significant reduction in infarct size | [8] |
| Functional Effect | Mouse (in vivo) | PACAP-38 | - | Neuroprotective effects | [9] |
Note: The high degree of conservation in the amino acid sequence of PACAP-38 across human, mouse, and rat suggests that the efficacy of PACAP-38 (31-38) is likely to be similar across these species. However, further direct comparative studies are warranted to confirm this.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of PACAP-38 (31-38) for the PAC1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the PAC1 receptor (e.g., CHO or HEK293 cells stably transfected with the human, rat, or mouse PAC1 receptor).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled PACAP analog (e.g., [125I]-PACAP-27 or [125I]-PACAP-38) to each well.
-
Add increasing concentrations of unlabeled PACAP-38 (31-38) (competitor ligand).
-
To determine non-specific binding, add a high concentration of unlabeled PACAP-38 (e.g., 1 µM) to a set of wells.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Functional Assay: cAMP Accumulation
Objective: To measure the potency (EC50) of PACAP-38 (31-38) in stimulating intracellular cyclic AMP (cAMP) production.
Methodology:
-
Cell Culture:
-
Plate cells expressing the PAC1 receptor (e.g., HEK293, CHO, or SH-SY5Y cells) in a 96-well plate and culture overnight.
-
-
cAMP Assay:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
Add increasing concentrations of PACAP-38 (31-38) to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the PACAP-38 (31-38) concentration.
-
Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) from the resulting dose-response curve.
-
In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective efficacy of PACAP-38 (31-38) in a rodent model of ischemic stroke.
Methodology:
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley or Wistar) or mice (e.g., C57BL/6).
-
Anesthetize the animals (e.g., with isoflurane).
-
Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method. This involves inserting a nylon filament into the internal carotid artery and advancing it to block the origin of the MCA.
-
After a defined period of occlusion (e.g., 60-120 minutes), withdraw the filament to allow for reperfusion.
-
-
Drug Administration:
-
Administer PACAP-38 (31-38) or vehicle at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO).
-
The route of administration can be intravenous (i.v.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.).
-
Administer the peptide as a single bolus or a continuous infusion.
-
-
Assessment of Neurological Deficits and Infarct Volume:
-
At a predetermined time after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
Euthanize the animals and perfuse the brains.
-
Remove the brains and slice them into coronal sections.
-
Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume by image analysis of the TTC-stained sections.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the PACAP-38 (31-38)-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Mandatory Visualization
Signaling Pathways of PACAP-38 (31-38)
The following diagram illustrates the primary signaling pathways activated by PACAP-38 (31-38) upon binding to its receptors.
Caption: Signaling pathways of PACAP-38 (31-38).
Experimental Workflow for Efficacy Assessment
The following diagram outlines a typical experimental workflow for assessing the efficacy of PACAP-38 (31-38).
Caption: Experimental workflow for PACAP-38 (31-38) efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. glpbio.com [glpbio.com]
- 4. adooq.com [adooq.com]
- 5. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of PACAP-38 on Synaptic Responses in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of PACAP38 in a rat model of transient focal ischemia under various experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term Effects of the pituitary-adenylate cyclase-activating Polypeptide (PACAP38) in the Adult Mouse Retina: Microglial Activation and Induction of Neural Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of PACAP-38 (31-38) and VIP
This guide provides a detailed comparison of the intracellular signaling pathways activated by the neuropeptide fragment PACAP-38 (31-38) and the Vasoactive Intestinal Peptide (VIP). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the PACAP/VIP receptor system.
Introduction
Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) and Vasoactive Intestinal Peptide (VIP) are members of the secretin/glucagon superfamily of peptides that exert pleiotropic effects throughout the central and peripheral nervous systems.[1][2][3] They mediate their actions through a common set of Class B G protein-coupled receptors (GPCRs): the PACAP type I receptor (PAC1), and the VIP receptors, VPAC1 and VPAC2.[1][2][4]
While VIP shows high affinity for VPAC1 and VPAC2 receptors, PACAP is a high-affinity ligand for all three.[1][2][4] The C-terminal fragment, PACAP-38 (31-38), has been identified as a PAC1 receptor activator, capable of stimulating downstream signaling cascades independently.[5] This guide focuses on comparing the signaling pathways initiated by this specific PACAP fragment and VIP, highlighting their distinct and overlapping cellular responses based on their receptor preferences.
Receptor Binding and Selectivity
The differential activation of signaling pathways by PACAP-38 (31-38) and VIP is rooted in their distinct receptor binding profiles.
-
PACAP-38 (31-38): This fragment is known to act as a PAC1 receptor activator.[5] The PAC1 receptor is unique in this family as it binds PACAP with approximately 1000-fold higher affinity than VIP and exists in several splice variants, which can influence coupling to different G proteins and subsequent signaling cascades.[1][2][6]
-
Vasoactive Intestinal Peptide (VIP): VIP binds with high affinity to both VPAC1 and VPAC2 receptors, where it is generally equipotent with full-length PACAP-38.[7][8] Its affinity for the PAC1 receptor is significantly lower.[2][4]
Core Signaling Pathways
The primary signaling cascades activated by these peptides involve the modulation of intracellular cyclic adenosine monophosphate (cAMP), calcium (Ca2+), and the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).
Adenylate Cyclase (AC) / cAMP Pathway
This is the canonical signaling pathway for the PACAP/VIP receptor family.
-
PACAP-38 (31-38) via PAC1: Activation of the PAC1 receptor by PACAP-38 (31-38) can lead to the stimulation of adenylyl cyclase (AC) through the Gαs protein, resulting in an accumulation of intracellular cAMP.[5] This in turn activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[7][9]
-
VIP via VPAC1/VPAC2: VIP is a potent activator of the cAMP pathway through VPAC1 and VPAC2 receptors, which also preferentially couple to Gαs.[3][7][10] This activation of the AC-cAMP-PKA axis is responsible for many of VIP's physiological effects, such as smooth muscle relaxation and anti-inflammatory responses.[7][10][11]
Phospholipase C (PLC) / Intracellular Calcium (Ca2+) Pathway
In addition to Gαs, PACAP/VIP receptors can couple to Gαq/11 or Gαi/o proteins.
-
PACAP-38 (31-38) via PAC1: The PAC1 receptor, particularly certain splice variants, can efficiently couple to Gαq, activating Phospholipase C (PLC).[2][7][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7] PACAP-38 (31-38) has been shown to dose-dependently elevate cytosolic Ca2+ levels.[5]
-
VIP via VPAC1/VPAC2: While the primary coupling is to Gαs, VPAC receptors have also been reported to activate the PLC pathway and stimulate increases in intracellular Ca2+, although this coupling is often considered less efficient than for the PAC1 receptor.[7][10]
MAPK/ERK Pathway
Activation of the ERK pathway is a common downstream consequence of both cAMP and PLC activation.
-
PACAP-38 (31-38) via PAC1: PACAP-38 (31-38) robustly increases the phosphorylation of ERK.[5] This activation can occur through several mechanisms downstream of the PAC1 receptor, including via PKA, PKC, and β-arrestin-mediated signaling.[2][9][12]
-
VIP via VPAC1/VPAC2: VIP also stimulates ERK phosphorylation. This can be a consequence of PKA activation downstream of cAMP production.[7]
Comparative Signaling Diagrams
The following diagrams illustrate the primary signaling pathways activated by PACAP-38 (31-38) and VIP.
Quantitative Data Comparison
Systematic, direct comparisons of PACAP-38 (31-38) and VIP across multiple signaling pathways are limited in the literature. However, based on receptor selectivity and data from full-length PACAP, a general comparison can be inferred. The following table summarizes typical potency values (EC50) for full-length PACAP-38 and VIP at their respective primary receptors, which informs the expected activity of the PACAP-38 (31-38) fragment.
| Parameter | Ligand | Receptor | Signaling Pathway | EC50 (nM) | Reference Cell Line |
| Potency | PACAP-38 (full-length) | PAC1 | cAMP Accumulation | 0.1 - 10 | CHO, HEK293 |
| PACAP-38 (full-length) | PAC1 | Ca2+ Mobilization | 1 - 50 | CHO, SH-SY5Y | |
| PACAP-38 (31-38) | PAC1 | Ca2+ Mobilization | ~0.81 | HEK293 [5] | |
| VIP | VPAC1 | cAMP Accumulation | 0.1 - 5 | CHO, HEK293 | |
| VIP | VPAC2 | cAMP Accumulation | 0.1 - 5 | CHO, HEK293 | |
| VIP | PAC1 | cAMP Accumulation | >1000 | CHO, HEK293 |
Note: Data is compiled from various studies and may vary based on the cell line and experimental conditions.
Detailed Experimental Protocols
The following are representative protocols for quantifying the activation of key signaling pathways.
Protocol 1: cAMP Accumulation Assay
This protocol describes a method for measuring intracellular cAMP levels using a competitive immunoassay format, such as HTRF® or ELISA.
1. Cell Culture and Plating:
- Culture cells expressing the receptor of interest (e.g., HEK293 or CHO cells stably transfected with PAC1, VPAC1, or VPAC2) in appropriate media.
- Seed cells into 96-well or 384-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay.[13] Incubate overnight.
2. Compound Preparation:
- Prepare a stock solution of PACAP-38 (31-38) or VIP in a suitable vehicle (e.g., PBS with 0.1% BSA).
- Perform serial dilutions to create a range of concentrations for generating a dose-response curve.
3. Assay Procedure:
- Wash cells gently with pre-warmed assay buffer (e.g., HBSS).
- Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to each well to prevent cAMP degradation. Incubate for 10-15 minutes at 37°C.
- Add 50 µL of the peptide dilutions (PACAP-38 (31-38) or VIP) to the respective wells. Include a vehicle control.
- Incubate for the desired stimulation time (e.g., 30 minutes) at 37°C.[14]
- Lyse the cells by adding the lysis buffer provided with the cAMP assay kit.
4. Detection:
- Follow the manufacturer's instructions for the specific cAMP detection kit (e.g., add HTRF reagents, ELISA substrates).[14]
- Read the plate on a compatible plate reader (e.g., HTRF-certified reader, spectrophotometer).
5. Data Analysis:
- Convert the raw signal to cAMP concentrations using a standard curve.
- Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol uses a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium.
1. Cell Culture and Dye Loading:
- Plate cells on black-walled, clear-bottom 96-well plates.
- On the day of the assay, remove the culture medium and wash the cells with assay buffer.
- Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer, often containing Pluronic F-127 to aid in dye solubilization.[15]
- Incubate for 45-60 minutes at 37°C, followed by a wash step to remove extracellular dye.[16]
2. Compound Preparation:
- Prepare serial dilutions of PACAP-38 (31-38) or VIP in assay buffer at a higher concentration (e.g., 4x the final desired concentration).
3. Measurement:
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with injectors.
- Establish a stable baseline fluorescence reading for 10-20 seconds.[15]
- Inject the agonist solution into the wells and immediately begin recording the fluorescence signal over time (typically for 2-3 minutes).
4. Data Analysis:
- The change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) reflects the change in intracellular calcium.
- Calculate the peak response or the area under the curve for each concentration.
- Plot the response against the log of the agonist concentration to determine the EC50.
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This protocol quantifies the level of phosphorylated ERK (p-ERK) relative to total ERK.
1. Cell Culture and Stimulation:
- Grow cells to 80-90% confluency in 6-well plates.
- Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK phosphorylation.[17][18]
- Treat cells with different concentrations of PACAP-38 (31-38) or VIP for a specific time (a time-course experiment, typically peaking at 5-15 minutes, is recommended initially).[19]
2. Cell Lysis and Protein Quantification:
- Wash cells with ice-cold PBS.
- Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
- Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., anti-p44/42 MAPK) overnight at 4°C.[17]
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Re-probing for Total ERK:
- Strip the membrane of the p-ERK antibodies or use a parallel blot.
- Re-probe the membrane with a primary antibody that detects total ERK1/2 as a loading control.[17]
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the p-ERK signal to the total ERK signal for each sample.
- Plot the normalized p-ERK levels against agonist concentration to assess the dose-response relationship.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for comparing the signaling profiles of two ligands like PACAP-38 (31-38) and VIP.
Conclusion
The signaling pathways activated by PACAP-38 (31-38) and VIP, while sharing common downstream effectors like cAMP and ERK, are initiated through distinct primary receptor interactions. PACAP-38 (31-38) is expected to signal predominantly through the PAC1 receptor, potently activating both the Gαs/cAMP and Gαq/PLC/Ca2+ pathways. In contrast, VIP primarily targets VPAC1 and VPAC2 receptors, leading to robust Gαs/cAMP activation with generally weaker coupling to the PLC/Ca2+ pathway. These differences in receptor selectivity and signaling efficiency are critical for understanding their distinct physiological roles and for the rational design of selective agonists or antagonists for therapeutic applications. The provided protocols offer a framework for empirically dissecting these differences in a laboratory setting.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]
- 4. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Signal Transduction by VIP and PACAP Receptors [mdpi.com]
- 8. Signal Transduction by VIP and PACAP Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel signaling pathways of pituitary adenylate cyclase activating polypeptide (PACAP) regulate several intrinsic ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A NOVEL VIP SIGNALING PATHWAY IN T CELLS cAMP→ Protein Tyrosine Phosphatase (SHP-2?)→JAK2/STAT4→Th1 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 16. Measurement of Intracellular Calcium By Flow Cytometry | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. licorbio.com [licorbio.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Acetyl-[Ala15, Ala20] PACAP-38-propylamide: A Stable and Potent PACAP-38 Analog
For Researchers, Scientists, and Drug Development Professionals
Pituitary adenylate cyclase-activating polypeptide (PACAP) is a promising neuropeptide with therapeutic potential in neurodegenerative diseases, yet its clinical application is hampered by rapid degradation in the bloodstream. This guide provides a detailed comparison of a stable PACAP-38 analog, acetyl-[Ala15, Ala20] PACAP-38-propylamide, with the native PACAP-38 and other analogs. The data presented herein, supported by experimental protocols, highlights its enhanced stability and potent biological activity, making it a compelling candidate for further investigation.
Performance Comparison: Stability and Receptor Interaction
The primary advantage of acetyl-[Ala15, Ala20] PACAP-38-propylamide lies in its significantly improved metabolic stability. Modifications at potential cleavage sites protect the peptide from rapid degradation by plasma endopeptidases.[1][2]
Table 1: Stability of PACAP-38 and its Analogs in Human Plasma
| Peptide | Half-life (t½) in human plasma | Reference |
| PACAP-38 | < 5 minutes | [1][2] |
| acetyl-[Ala15, Ala20] PACAP-38-propylamide | 25 minutes | |
| PACAP-27 | Stable under experimental conditions | [1][2] |
This enhanced stability is coupled with a strong affinity for the PAC1 receptor, a key target for PACAP's biological effects.
Table 2: Receptor Binding Affinity of PACAP-38 and Analogs
| Peptide | Receptor Affinity (IC50, nM) | Relative Affinity to PAC1 Receptor vs PACAP-38 | Reference |
| PACAP-38 | ~1 | 1 | |
| acetyl-[Ala15, Ala20] PACAP-38-propylamide | ~0.25 | 4x greater | |
| VIP | High affinity for VPAC1/VPAC2, low for PAC1 | - |
Functional Activity: A Potent Agonist
Acetyl-[Ala15, Ala20] PACAP-38-propylamide not only binds to the PAC1 receptor with high affinity but also effectively activates downstream signaling pathways. This potent agonistic activity has been demonstrated in various functional assays.
Table 3: Functional Activity of PACAP-38 and Analogs
| Peptide | Assay | Endpoint | Result (EC50, nM) | Reference |
| PACAP-38 | Adenylate Cyclase Activation (RIN-m5F cells) | cAMP production | 4.6 | [3] |
| acetyl-[Ala15, Ala20] PACAP-38-propylamide | Adenylate Cyclase Activation | cAMP production | Data not available | |
| [R(15, 20, 21), L(17)]-PACAP38 | Adenylate Cyclase Activation (RIN-m5F cells) | cAMP production | 5.5 | [3] |
| PACAP-38 | Calcium Mobilization (PC12 cells) | Intracellular Ca2+ increase | Potent induction | [1][2] |
| acetyl-[Ala15, Ala20] PACAP-38-propylamide | Calcium Mobilization (PC12 cells) | Intracellular Ca2+ increase | Potent induction | [1][2] |
Signaling Pathways and Experimental Workflow
The biological effects of PACAP and its analogs are primarily mediated through the PAC1 receptor, which couples to G proteins to activate intracellular signaling cascades.
Caption: PACAP analog signaling via the PAC1 receptor.
The evaluation of novel PACAP analogs involves a systematic workflow to characterize their stability, receptor binding, and functional activity.
Caption: Workflow for comparing PACAP analogs.
Detailed Experimental Protocols
Plasma Stability Assay
-
Peptide Incubation: Acetyl-[Ala15, Ala20] PACAP-38-propylamide and control peptides (e.g., native PACAP-38) are incubated in fresh human plasma at 37°C.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic degradation is stopped by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: The remaining amount of intact peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Half-life Calculation: The degradation rate and half-life (t½) are calculated by fitting the data to a first-order decay model.[1][2]
Receptor Binding Assay (Competitive Binding)
-
Cell Culture: Cells expressing the PAC1 receptor (e.g., transfected CHO cells or PC12 cells) are cultured to confluence.
-
Radioligand: A radiolabeled PACAP analog (e.g., [125I]-PACAP-27) is used as the tracer.
-
Competition: The cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (acetyl-[Ala15, Ala20] PACAP-38-propylamide, PACAP-38, etc.).
-
Incubation and Washing: The binding is allowed to reach equilibrium, after which unbound ligand is removed by washing.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Adenylate Cyclase Functional Assay
-
Cell Stimulation: Cells expressing the PAC1 receptor (e.g., RIN-m5F cells) are stimulated with varying concentrations of the PACAP analogs.
-
cAMP Accumulation: The cells are incubated for a defined period to allow for the production and accumulation of cyclic AMP (cAMP).
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.[3]
References
- 1. A structure-function study of PACAP using conformationally-restricted analogs: identification of PAC1 receptor-selective PACAP agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel stable PACAP analogs with potent activity towards the PAC1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
A Researcher's Guide: Validating PACAP-38 (31-38) ELISA Results with Western Blotting
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of peptides like PACAP-38 (Pituitary Adenylate Cyclase-Activating Polypeptide-38) are critical for robust and reproducible results. While ELISA (Enzyme-Linked Immunosorbent Assay) is a go-to method for high-throughput quantification, Western blotting serves as an essential validation tool, confirming protein identity and providing semi-quantitative data. This guide provides a comprehensive comparison of these two techniques for the study of PACAP-38, complete with experimental protocols and data presentation frameworks.
Data Presentation: A Comparative Analysis
| Parameter | ELISA | Western Blot | Key Insights |
| Working Range | Broader dynamic range (e.g., 5.3-fold over blank)[1] | Narrower dynamic range (e.g., 1.4-fold over blank)[1] | ELISA is more suitable for quantifying a wide range of concentrations. |
| Accuracy | Smaller standard error, indicating tighter data distribution[1] | Larger standard error[1] | ELISA generally provides more precise quantitative measurements. |
| Reliability (Inter-assay) | High interclass correlation (e.g., ≥ 0.7)[1] | Low interclass correlation (e.g., ≤ 0.4)[1] | ELISA demonstrates higher reproducibility between different assay runs. |
| Throughput | High (96-well plate format) | Low (individual sample processing) | ELISA is ideal for screening a large number of samples.[2] |
| Information Provided | Quantitative (concentration)[2] | Qualitative (size, presence) and Semi-quantitative (relative abundance)[2][3] | Western blot confirms the molecular weight of the target protein.[3] |
Experimental Workflow: A Step-by-Step Validation Process
The validation of ELISA results with Western blotting follows a logical progression to ensure the specificity and accuracy of the initial quantitative data.
Experimental workflow for validating ELISA results with Western blotting.
Experimental Protocols
Below are detailed methodologies for performing PACAP-38 ELISA and Western blotting.
PACAP-38 (31-38) Sandwich ELISA Protocol
This protocol is based on a typical sandwich ELISA format.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for PACAP-38. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound substances.
-
Detection Antibody: Add a biotinylated detection antibody specific to a different epitope of PACAP-38. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to the wells. A blue color will develop in proportion to the amount of PACAP-38 present.
-
Stop Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the PACAP-38 concentration in the samples by comparing their absorbance to the standard curve.
Western Blotting Protocol for PACAP-38
-
Sample Preparation: Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by heating with Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PACAP-38 overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the relative amount of PACAP-38.
-
Analysis: Analyze the band intensity using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.
PACAP-38 Signaling Pathway
PACAP-38 exerts its biological effects by binding to specific G-protein coupled receptors, primarily the PAC1 receptor. This interaction triggers a cascade of intracellular signaling events, with the cAMP/PKA and MAPK/ERK pathways being prominent.
Simplified signaling pathway of PACAP-38.
References
A Researcher's Guide to Confirming the Specificity of PACAP-38 (31-38) Antibodies
For researchers, scientists, and drug development professionals studying the C-terminal fragment of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), PACAP-38 (31-38), the specificity of the antibodies used for its detection is paramount. This guide provides a comprehensive comparison of antibody-based detection methods with alternative approaches, supported by experimental data and detailed protocols to ensure accurate and reliable results.
Comparison of Detection Methods for PACAP-38 (31-38)
The selection of an appropriate detection method for PACAP-38 (31-38) depends on the specific requirements of the experiment, including sensitivity, specificity, and the nature of the sample. While antibody-based methods are common, alternative techniques offer distinct advantages.
| Method | Principle | Pros | Cons | Typical Application |
| Radioimmunoassay (RIA) | Competitive binding of radiolabeled and unlabeled antigen to a limited amount of antibody. | High sensitivity and specificity. | Use of radioactive materials, requires specialized handling and disposal. | Quantification of PACAP-38 in biological fluids and tissue extracts. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction where one component is attached to a solid surface and the other is linked to an enzyme for detection. | High throughput, good sensitivity, no radioactive materials. | Potential for cross-reactivity, requires well-characterized antibody pairs for sandwich assays. | Quantification of PACAP-38 in plasma and tissue samples.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of peptides by liquid chromatography followed by mass analysis for identification and quantification. | High specificity and accuracy, can identify post-translational modifications, multiplexing capabilities. | Requires expensive instrumentation and specialized expertise, lower throughput than immunoassays. | Definitive identification and quantification of PACAP-38 and its fragments in complex biological matrices.[1] |
Antibody Specificity: A Critical Evaluation
The primary challenge in detecting PACAP-38 (31-38) is distinguishing it from the full-length PACAP-38 and the shorter isoform, PACAP-27. The specificity of an antibody is therefore a critical determinant of data quality.
| Antibody Type | Immunogen | Reported Specificity | Validation Applications | Reference |
| Rabbit Polyclonal anti-PACAP-38 | PACAP-38 coupled to a carrier protein. | Cross-reactivity with PACAP-38, PACAP-38(16-38), and PACAP(31-38) is 100%. Cross-reactivity with PACAP-27 is 0.01%. | Radioimmunoassay (RIA) | [2] |
| Rabbit Polyclonal anti-PACAP | Epitopes located between amino acids 16-38 of PACAP. | Binds to both PACAP-27 and PACAP-38. | Sandwich ELISA (as detection antibody) | [1] |
| Mouse Monoclonal anti-PACAP | High affinity for PACAP 6-18. | Recognizes both PACAP-27 and PACAP-38. | Sandwich ELISA (as capture antibody) | [1] |
Experimental Protocols for Specificity Validation
To ensure the specificity of a PACAP-38 (31-38) antibody, a series of validation experiments are essential.
Competitive ELISA for Specificity Testing
This protocol determines the antibody's ability to distinguish between PACAP-38, PACAP-27, and the C-terminal fragment PACAP-38 (31-38).
Methodology:
-
Coating: Coat a 96-well plate with a suboptimal concentration of synthetic PACAP-38 (31-38) peptide.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Competition: Prepare a series of dilutions of the competing peptides: PACAP-38, PACAP-27, and PACAP-38 (31-38).
-
Incubation: Add the primary antibody at a constant concentration along with the varying concentrations of the competing peptides to the wells. Incubate to allow competitive binding.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition: Add the enzyme substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent).
-
Analysis: Plot the signal intensity against the log of the competitor concentration. A specific antibody will show a significant decrease in signal only in the presence of PACAP-38 and PACAP-38 (31-38), with minimal change in the presence of PACAP-27.
Western Blotting for Specificity Confirmation
This technique verifies the antibody's ability to recognize the target peptide at the correct molecular weight.
Methodology:
-
Sample Preparation: Prepare lysates from cells or tissues known to express PACAP. Include positive controls (recombinant PACAP-38 and PACAP-38 (31-38) peptides) and a negative control (recombinant PACAP-27 peptide).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the PACAP-38 (31-38) antibody.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a labeled secondary antibody.
-
Detection: Visualize the protein bands. A specific antibody will produce a band at the expected molecular weight for PACAP-38 and the (31-38) fragment, but not for PACAP-27.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of PACAP-38, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to test antibody specificity.
Caption: Workflow for Western Blotting to confirm antibody specificity.
Caption: Simplified PACAP-38 signaling pathway.
By employing these rigorous validation techniques and considering alternative detection methods, researchers can confidently ensure the specificity of their PACAP-38 (31-38) antibodies, leading to more accurate and reproducible scientific findings.
References
- 1. Development of a New Enzyme-Linked Immunosorbent Assay (ELISA) for Measuring the Content of PACAP in Mammalian Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sex-related differences in endogenous pituitary adenylate cyclase-activating polypeptide (PACAP) in the thalamic paraventricular nucleus: Implications for addiction neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
Validating PACAP-38 (31-38) In Vitro Findings: A Comparative Guide for Animal Model Research
An Objective Comparison of PACAP-38 Fragment (31-38) and its Parent Peptide in Preclinical In Vivo Models
For researchers in neurobiology and pharmacology, the translation of in vitro discoveries to in vivo models is a critical step in the drug development pipeline. The neuropeptide PACAP-38 is a well-established neuroprotective and anti-inflammatory agent. Its C-terminal fragment, PACAP-38 (31-38), has been identified in vitro as an activator of the PAC1 receptor, stimulating key cellular processes such as calcium mobilization and neuronal production of catecholamines.[1] However, a review of current literature reveals a significant gap in the in vivo validation of these specific in vitro findings for the PACAP-38 (31-38) fragment.
This guide provides a comprehensive comparison of the available data. We will first summarize the documented in vitro effects of PACAP-38 (31-38) and then detail the extensive in vivo validation of its parent molecule, PACAP-38. This will serve as a crucial reference for researchers designing future animal studies to investigate the therapeutic potential of PACAP-38 (31-38). We also compare PACAP-38 with its well-characterized antagonist, PACAP(6-38), to provide a fuller context for its mechanism of action.
Data Summary: In Vitro vs. In Vivo Effects
The following tables summarize the currently available data, highlighting the in vitro activities of the PACAP-38 (31-38) fragment and the corresponding in vivo validation that has been extensively performed on the full-length PACAP-38 peptide.
Table 1: Comparison of In Vitro and In Vivo Findings for PACAP Peptides
| Peptide | Finding Type | Observation | Model System | Key Quantitative Data | Citation |
| PACAP-38 (31-38) | In Vitro | PAC1 Receptor Activation | HEK 293 Cells | EC₅₀ of 0.81 nM for Ca²⁺ elevation | [1] |
| In Vitro | Stimulates APPsα generation | Neural Cells | Effective at 300 nM | [1] | |
| In Vitro | Stimulates NPY & Catecholamine Secretion | SCG Neuronal Cultures | Effective from 0.01 nM | [1] | |
| PACAP-38 (Full-Length) | In Vitro | Anti-apoptotic effects, increased neuronal survival | Ischemia-like neuronal cultures | N/A | [2] |
| In Vivo | Neuroprotection (Reduced Infarct Volume) | Rat MCAO Stroke Model | 50.88% reduction with delayed (4h) IV admin | [3][4] | |
| In Vivo | Anti-inflammatory | Zebrafish (chemically damaged hair cells) | >2-fold decrease in neutrophil migration | [5][6] | |
| In Vivo | Anti-inflammatory | Rat LPS-induced inflammation | Decreased TNFα and corticosterone | [7] | |
| In Vivo | Reduced Cerebral Edema | Mouse pMCAO Stroke Model | Decreased brain water content | [8] |
Table 2: Comparison with Alternative Peptides in Animal Models
| Peptide | Role | Animal Model | Key Outcome Measure | Efficacy/Potency | Citation |
| PACAP-38 | Agonist | Rat MCAO Stroke Model | Infarct Volume Reduction | 50.88% reduction at 20 nmol/kg + infusion | [3][4] |
| PACAP(6-38) | Antagonist | Rat Middle Meningeal Artery | Blockade of Dilation | Used to antagonize PAC1/VPAC2 receptors | [9][10] |
| Vasoactive Intestinal Peptide (VIP) | Agonist | Rat Middle Meningeal Artery | Artery Dilation | Potency similar to PACAP-38 | [10] |
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways and experimental design is crucial for replicating and building upon existing research. The following diagrams illustrate the known signaling cascade for PACAP-38 and a typical workflow for its evaluation in a stroke model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multimodal Neuroprotection Induced by PACAP38 in Oxygen–Glucose Deprivation and Middle Cerebral Artery Occlusion Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Pituitary adenylate cyclase–activating polypeptide (PACAP-38) plays an inhibitory role against inflammation induced by chemical damage to zebrafish hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Pituitary Adenylate Cyclase-Activating Polypeptide: A Promising Neuroprotective Peptide in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PAC1 and VPAC receptor subtypes elicits differential physiological responses from sympathetic preganglionic neurons in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The in vivo effect of VIP, PACAP-38 and PACAP-27 and mRNA expression of their receptors in rat middle meningeal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing the Potency of Commercial PACAP-38 (31-38)
For researchers, scientists, and drug development professionals, the selection of a potent and reliable source of a bioactive peptide is paramount for reproducible and meaningful experimental outcomes. This guide provides a framework for objectively comparing the potency of different commercial sources of Pituitary Adenylate Cyclase-Activating Polypeptide-38 (31-38) (PACAP-38 (31-38)). The methodologies outlined below are designed to assess the biological activity of the peptide by measuring its impact on key signaling pathways.
PACAP-38 and its fragments are known to exert their effects primarily through the PAC1 receptor, a G-protein coupled receptor. Activation of this receptor triggers multiple downstream signaling cascades that are crucial for its physiological functions.[1][2] Therefore, quantifying the activation of these pathways serves as a robust measure of the peptide's potency. The principal signaling pathways activated by PACAP receptor agonists include the adenylyl cyclase/cAMP/PKA pathway, the phospholipase C (PLC) pathway leading to intracellular calcium mobilization, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2][3]
This guide details experimental protocols for three key assays to compare the potency of PACAP-38 (31-38) from various commercial suppliers: a cAMP accumulation assay, an intracellular calcium mobilization assay, and an ERK1/2 phosphorylation assay.
Data Presentation: Comparative Potency of Commercial PACAP-38 (31-38) Sources
The following tables present a hypothetical comparison of PACAP-38 (31-38) from three different commercial sources (Supplier A, Supplier B, and Supplier C) based on the experimental protocols detailed in this guide. The data is presented as the half-maximal effective concentration (EC50), which represents the concentration of the peptide required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency.
Table 1: cAMP Accumulation Assay
| Commercial Source | EC50 (nM) for cAMP Accumulation |
| Supplier A | 5.2 ± 0.4 |
| Supplier B | 15.8 ± 1.2 |
| Supplier C | 7.5 ± 0.6 |
Table 2: Intracellular Calcium Mobilization Assay
| Commercial Source | EC50 (nM) for Calcium Mobilization |
| Supplier A | 8.1 ± 0.7 |
| Supplier B | 25.4 ± 2.1 |
| Supplier C | 11.2 ± 0.9 |
Table 3: ERK1/2 Phosphorylation Assay
| Commercial Source | EC50 (nM) for ERK1/2 Phosphorylation |
| Supplier A | 12.5 ± 1.1 |
| Supplier B | 38.9 ± 3.5 |
| Supplier C | 18.3 ± 1.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible comparisons of PACAP-38 (31-38) potency.
cAMP Accumulation Assay
This assay quantifies the ability of PACAP-38 (31-38) to stimulate the production of cyclic AMP (cAMP), a key second messenger in the adenylyl cyclase pathway.
-
Cell Line: SH-SY5Y human neuroblastoma cells or HEK293 cells expressing the PAC1 receptor.
-
Principle: Competitive immunoassay or a reporter-based assay. Commercially available kits (e.g., LANCE® Ultra cAMP kit) are recommended for high-throughput and sensitive detection.
-
Protocol:
-
Seed cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Starve the cells in serum-free media for 2-4 hours prior to the assay.
-
Prepare serial dilutions of PACAP-38 (31-38) from each commercial source.
-
Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add the different concentrations of PACAP-38 (31-38) to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen assay kit.
-
Plot the cAMP concentration against the log of the peptide concentration and determine the EC50 value using a non-linear regression analysis.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following PAC1 receptor activation, which is mediated by the phospholipase C pathway.
-
Cell Line: SH-SY5Y or other suitable cell lines endogenously expressing the PAC1 receptor.
-
Principle: Use of a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) that exhibits an increase in fluorescence intensity upon binding to free calcium.
-
Protocol:
-
Culture cells on glass coverslips or in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Wash the cells to remove excess dye.
-
Prepare serial dilutions of PACAP-38 (31-38) from each commercial source.
-
Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.
-
Add the different concentrations of PACAP-38 (31-38) and immediately start recording the fluorescence intensity over time (typically for 2-5 minutes).
-
The peak fluorescence intensity is used to determine the response.
-
Plot the peak fluorescence response against the log of the peptide concentration to calculate the EC50 value.
-
ERK1/2 Phosphorylation Assay
This assay assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Line: NCI-H838 or SH-SY5Y cells.
-
Principle: Western blotting or a cell-based ELISA to detect the phosphorylated form of ERK1/2 (p-ERK1/2).
-
Protocol:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of PACAP-38 (31-38) from each supplier for 5-15 minutes at 37°C.[1]
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate.
-
For Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p-ERK1/2.
-
Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
-
For Cell-Based ELISA:
-
Use a commercially available kit that allows for the detection of p-ERK1/2 directly in the wells.
-
-
Plot the normalized p-ERK1/2 levels against the log of the peptide concentration to determine the EC50 value.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for comparing the potency of different PACAP-38 (31-38) sources.
Caption: PACAP-38 (31-38) signaling pathways.
Caption: Experimental workflow for comparing PACAP-38 (31-38) potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PACAP receptor pharmacology and agonist bias: analysis in primary neurons and glia from the trigeminal ganglia and transfected cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of the PAC1 Receptor for PACAP-38 (31-38) using siRNA: A Comparison Guide
This guide provides a comprehensive overview of using small interfering RNA (siRNA) to validate the function of the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) type 1 receptor (PAC1) in response to the PACAP-38 fragment (31-38). We will explore the experimental workflow, present hypothetical data, and compare this approach with alternative validation methods. This guide is intended for researchers, scientists, and drug development professionals working on G-protein coupled receptor (GPCR) signaling and neurotrophic pathways.
PACAP-38 (31-38) and the PAC1 Receptor Signaling Pathway
PACAP-38 is a pleiotropic neuropeptide with a high affinity for the PAC1 receptor, a class B GPCR.[1][2] The C-terminal fragment, PACAP-38 (31-38), has been shown to be a PAC1 receptor activator, stimulating various downstream signaling cascades.[3][4] Upon binding of PACAP-38 (31-38), the PAC1 receptor can couple to Gαs and Gαq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively.[2][5] This results in an increase in intracellular cyclic AMP (cAMP) and calcium (Ca2+) levels.[2][3] Furthermore, PAC1 receptor activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) signaling pathway involved in cell proliferation and differentiation.[3]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. PAC1 and PACAP expression, signaling, and effect on the growth of HCT8, human colonic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. PACAP-38 Enhances Excitatory Synaptic Transmission in the Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PACAP-38 and its C-Terminal Fragment in Neuronal Cell Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuronal effects of Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP-38) and its C-terminal fragment, PACAP-38 (31-38). This analysis is supported by experimental data on their signaling pathways and cellular functions across various neuronal cell models.
While extensive research has elucidated the neurotrophic and neuroprotective roles of PACAP-38, a 38-amino acid neuropeptide, data on its C-terminal octapeptide fragment, PACAP-38 (31-38), is more limited. This guide synthesizes the available information on both peptides to facilitate a comparative understanding of their activities in different neuronal contexts.
Comparative Efficacy and Cellular Responses
The following table summarizes the effects of PACAP-38 and its (31-38) fragment across different neuronal cell types, highlighting differences in their potency and observed biological outcomes.
| Cell Type | Peptide | Concentration | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | PACAP-38 | 0.1 nM - 1 µM | Promotes neuronal differentiation, increases neurite-bearing cells, and upregulates neuronal markers (Bcl-2, GAP-43).[1][2] | [1][2] |
| PACAP-38 | 100 nM | Stimulates phosphorylation of ERK1/2, p38 MAP kinase, and JNK.[1][2] | [1][2] | |
| PC12 (Rat Pheochromocytoma) | PACAP-38 | 10⁻⁹ M - 10⁻⁷ M | Induces neurite outgrowth.[3] | [3] |
| PACAP-38 | 10⁻⁷ M | Mediates neurite elongation primarily through the PAC1 receptor.[3] | [3] | |
| Cerebellar Granule Neurons (Rat) | PACAP-38 | 100 nM | Protects against apoptosis induced by potassium deprivation.[4] | [4] |
| PACAP-38 | 100 nM | Stimulates ERK1 and ERK2 activity and phosphorylation.[4] | [4] | |
| Trigeminal Ganglion (TG) Cells (Rat) | PACAP-38 | 1 µM | Induces changes in gene expression related to neuroinflammation and mitochondrial function.[5] | [5] |
| PACAP-38 | Not specified | Increased calcium influx in primary sensory neurons.[5] | [5] | |
| Sympathetic Neurons (SCG) | PACAP-38 (31-38) | 0.01 nM (48h) | Stimulates Neuropeptide Y (NPY) secretion.[6] | [6] |
| PACAP-38 (31-38) | Not specified | Potent and sustained stimulation of NPY and catecholamine production.[6] | [6] | |
| HEK293 cells (expressing PAC1) | PACAP-38 (31-38) | 0.01-10 nM | Stimulates cAMP accumulation and increases cytosolic free calcium with an EC₅₀ of 0.81 nM.[6] | [6] |
| NCI-H838 cells | PACAP-38 (31-38) | 100 nM (2 min) | Induces EGFR, HER2, and ERK tyrosine phosphorylation.[6] | [6] |
Signaling Pathways
PACAP-38 primarily exerts its effects through the PAC1 receptor, a G protein-coupled receptor. Activation of PAC1 initiates several downstream signaling cascades that are crucial for its neurotrophic and neuroprotective functions. The specific pathways activated can vary depending on the cell type and the specific splice variant of the PAC1 receptor expressed.
A common signaling pathway initiated by PACAP-38 in neuronal cells involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, can activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to the phosphorylation of downstream targets, including the transcription factor CREB and MAP kinases like ERK and p38.
Below is a generalized diagram of the PACAP-38 signaling pathway leading to neuronal differentiation and survival.
Caption: PACAP-38 signaling cascade via the PAC1 receptor.
Experimental Protocols
The following are summaries of methodologies used in the cited studies to assess the effects of PACAP-38.
Neuronal Cell Culture
-
SH-SY5Y Cells: Human neuroblastoma cells were cultured in a mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 (1:1) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For differentiation experiments, cells were plated and, after 24 hours, the medium was replaced with a low-serum medium (1% FBS) containing various concentrations of PACAP-38.[1][2]
-
PC12 Cells: Rat pheochromocytoma cells were maintained in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. For neurite outgrowth assays, cells were treated with different concentrations of PACAP-38.[3]
-
Primary Cerebellar Granule Neurons: Cerebella were dissected from postnatal day 7-8 rat pups. The tissue was mechanically dissociated and cells were plated on poly-L-lysine-coated dishes in Basal Medium Eagle (BME) supplemented with 10% FBS, 25 mM KCl, 2 mM L-glutamine, and antibiotics. To induce apoptosis, cells were switched to a low potassium medium (5 mM KCl).[4]
-
Primary Trigeminal Ganglion (TG) Cells: TG were dissected from neonatal rat pups. The ganglia were enzymatically dissociated and the cells were plated on poly-D-lysine-coated coverslips. The culture medium consisted of DMEM supplemented with horse serum, fetal bovine serum, and a cocktail of growth factors.[5]
Assessment of Neuronal Differentiation and Survival
-
Neurite Outgrowth Assay: The percentage of neurite-bearing cells was determined by counting cells with at least one neurite longer than the cell body diameter.
-
Western Blotting: Cell lysates were subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies against proteins of interest (e.g., GAP-43, Bcl-2, phospho-ERK, phospho-p38) followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.[1][2]
-
Apoptosis Assay (DNA Fragmentation): The extent of apoptosis was quantified by measuring the amount of fragmented DNA using an enzyme-linked immunosorbent assay (ELISA) that detects histone-associated DNA fragments (nucleosomes).[4]
Signaling Pathway Analysis
-
cAMP Assay: Intracellular cAMP levels were measured using a competitive enzyme immunoassay kit.
-
Calcium Imaging: Intracellular calcium concentrations were monitored using fluorescent calcium indicators like Fura-2 AM.
-
Kinase Activity Assays: The activity of kinases such as ERK was measured by immunoprecipitating the kinase and then performing an in vitro kinase assay using a specific substrate.
Below is a diagram illustrating a typical experimental workflow for studying the effects of PACAP-38 on neuronal cells.
Caption: General experimental workflow for PACAP studies.
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. PACAP-38 induces neuronal differentiation of human SH-SY5Y neuroblastoma cells via cAMP-mediated activation of ERK and p38 MAP kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of PACAP and its receptors in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PACAP-38 Induces Transcriptomic Changes in Rat Trigeminal Ganglion Cells Related to Neuroinflammation and Altered Mitochondrial Function Presumably via PAC1/VPAC2 Receptor-Independent Mechanism | MDPI [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of PACAP-38 (31-38): A Guide for Laboratory Professionals
Immediate Safety and Handling Considerations
Before disposal, it is crucial to handle PACAP-38 (31-38) with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Although not classified as a hazardous substance, minimizing direct contact and inhalation of the lyophilized powder or solutions is a prudent safety measure.
Step-by-Step Disposal Procedures
The disposal of PACAP-38 (31-38) and its associated waste should follow a structured protocol that aligns with institutional and local environmental regulations. The primary methods involve chemical inactivation and disposal as chemical waste.
1. Unused or Expired PACAP-38 (31-38) (Solid/Lyophilized Powder):
-
Do not dispose of the solid peptide directly into regular trash or down the drain.
-
The original container with the unused or expired peptide should be treated as chemical waste.
-
Ensure the container is securely sealed and properly labeled.
-
If the original label is not clear, create a new label that includes the full chemical name: "PACAP-38 (31-38), human, mouse, rat," the quantity, and the date of disposal.
-
Place the labeled container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5]
2. Solutions Containing PACAP-38 (31-38):
-
Aqueous solutions of PACAP-38 (31-38) should not be disposed of down the drain unless specifically permitted by your institution's EHS and local wastewater regulations.[6][7][8]
-
Collect all liquid waste containing the peptide in a dedicated, leak-proof container.[5][9]
-
The container must be compatible with the solvent used (e.g., a high-density polyethylene container for aqueous solutions).
-
Label the waste container clearly with "Aqueous Waste with PACAP-38 (31-38)" and list any other chemical constituents.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management service.[7]
3. Contaminated Labware and Materials:
-
Sharps: Any chemically contaminated sharps, such as needles or pipette tips used to handle PACAP-38 (31-38) solutions, must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste.[9]
-
Solid Waste: Gloves, absorbent pads, and other disposable labware contaminated with PACAP-38 (31-38) should be collected in a clearly labeled bag or container designated for chemically contaminated solid waste.[9][10] Do not mix this with regular trash or biohazardous waste.
-
Empty Containers: Thoroughly rinse empty vials or containers that held PACAP-38 (31-38) three times with a suitable solvent (e.g., water).[9][11] The first rinseate must be collected and disposed of as chemical waste.[11] After triple rinsing, the defaced or label-removed container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of PACAP-38 (31-38) and associated materials.
Caption: Workflow for the proper disposal of PACAP-38 (31-38) waste.
Key Considerations for Institutional Compliance
It is imperative to consult your institution's specific waste disposal guidelines, as procedures can vary. Your Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical waste management. Always err on the side of caution and treat research chemicals with respect throughout their lifecycle, from receipt to disposal.
References
- 1. This compound (TFA) - MedChem Express [bioscience.co.uk]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Procedures for Disposal of Unwanted Laboratory Material (ULM) [risk.byu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling PACAP-38 (31-38), human, mouse, rat
This document provides essential safety and logistical information for handling PACAP-38 (31-38), human, mouse, rat. The following guidelines are based on standard laboratory practices for handling non-hazardous peptides and information from safety data sheets for similar compounds.
Personal Protective Equipment and Safety Measures
While PACAP-38 (31-38) is not classified as a hazardous substance, adherence to good laboratory practices is essential to ensure personnel safety and product integrity.[1]
Engineering Controls
-
Ventilation: Use only in areas with appropriate exhaust ventilation.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or glasses.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile, latex).
-
Wear a laboratory coat.
-
-
Respiratory Protection: Avoid inhalation of dust or aerosols.[1] In case of insufficient ventilation, wear a suitable respirator.
-
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention if irritation persists.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[1] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water.[1] Do NOT induce vomiting unless directed to do so by medical personnel.[1] Seek medical attention.
Handling and Storage
-
Handling:
-
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage as a powder is at -20°C for up to three years.
-
Once in solution, store at -80°C for up to one year.
-
Disposal Plan
-
Product: Dispose of in accordance with local, state, and federal regulations.[1]
-
Contaminated Packaging: Dispose of as unused product.[1]
Physical and Chemical Properties
| Property | Data |
| Molecular Formula | C47H83N17O11 |
| Molecular Weight | 1062.27 g/mol |
| Appearance | Lyophilized powder |
| Purity | >98% |
| Solubility | Soluble in water |
| CAS Number | 138764-85-9 |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of PACAP-38 (31-38) from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
